B1577978 Brevinin 1Tb

Brevinin 1Tb

Cat. No.: B1577978
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin 1Tb is an antimicrobial peptide (AMP) isolated from the skin peptidome of the brown frog, Rana temporaria . As a member of the Brevinin-1 family, it serves as a crucial component of the innate immune defense system in amphibians . Research has demonstrated that this compound possesses significant antibacterial activity, with an inhibitory effect on pathogens such as Staphylococcus aureus and Salmonella enterica serovar Typhimurium that is comparable in scale to some conventional antibiotics . This potent activity makes it a promising candidate for research aimed at overcoming multidrug-resistant bacterial infections. The primary mechanism of action for many Brevinin-1 peptides involves interacting with bacterial cell membranes . These peptides are generally cationic and amphiphilic, allowing them to bind to the negatively charged surfaces of microbial membranes. They can then disrupt membrane integrity through various models, such as the carpet model or toroidal pore formation, leading to cell death . This membrane-targeting mechanism is considered advantageous because it may reduce the likelihood of bacteria developing resistance compared to traditional antibiotics that act on specific molecular targets. Consequently, this compound provides researchers with a valuable tool for studying novel antibiotic agents and exploring new strategies in the fight against antimicrobial resistance.

Properties

bioactivity

Antibacterial

sequence

LVPLFLSKLICFITKKC

Origin of Product

United States

Foundational & Exploratory

Brevinin-1Tb: A Technical Guide to its Origin, Discovery, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Brevinin-1Tb, an antimicrobial peptide discovered in the skin secretions of the European common frog, Rana temporaria. The document details its origin, discovery, and key biological activities, with a focus on its antimicrobial properties. While specific quantitative data for Brevinin-1Tb is limited in publicly available literature, this guide presents comparative data from closely related Brevinin-1 family members to provide a functional context. Detailed experimental protocols for the isolation, synthesis, and evaluation of antimicrobial peptides are provided, alongside diagrams illustrating key experimental workflows and the proposed mechanism of action. This guide is intended to serve as a valuable resource for researchers in the fields of microbiology, drug discovery, and immunology.

Introduction to Brevinin-1Tb

Brevinin-1Tb is a member of the brevinin family of antimicrobial peptides (AMPs), which are key components of the innate immune system of many frog species.[1] These peptides provide a first line of defense against a broad spectrum of pathogens.

Origin and Discovery

Brevinin-1Tb was first identified as part of a peptidomic analysis of the skin secretions of the Russian brown frog, Rana temporaria.[1] The discovery was detailed in a 2012 study by Samgina and colleagues, which utilized a combination of nano-HPLC-ESI-OrbiTrap mass spectrometry to characterize the complex peptide profile of the frog's skin secretions.[1] This research highlighted the rich diversity of AMPs within a single species and identified Brevinin-1Tb as a novel member of the brevinin-1 family.[1]

Physicochemical Properties

The amino acid sequence of Brevinin-1Tb is LVPLFLSKLICFITKKC. Like other members of the Brevinin-1 family, it is a cationic peptide, a characteristic that is crucial for its initial interaction with the negatively charged membranes of microorganisms. A defining feature of many brevinin-1 peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues, which is also present in Brevinin-1Tb.[2][3]

Quantitative Data on Biological Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Brevinin-1 Peptides

PeptideOriginTest OrganismMIC (µM)Reference
Brevinin-1SaRana sphenocephalaEscherichia coli55[4]
Brevinin-1SbRana sphenocephalaEscherichia coli17[4]
Brevinin-1ScRana sphenocephalaEscherichia coli14[4]
Brevinin-1LTeHylarana latouchiiStaphylococcus aureus1-2[5]
Brevinin-1LTeHylarana latouchiiGram-negative bacteria>2[5]
Brevinin-1GHaHylarana guentheriStaphylococcus aureus2[6]
Brevinin-1GHaHylarana guentheriEscherichia coli4[6]
Brevinin-1GHaHylarana guentheriCandida albicans2[6]
Brevinin-1BWPelophylax nigromaculatusEnterococcus faecalis3.125 µg/mL[7]
Brevinin-1BWPelophylax nigromaculatusStaphylococcus aureus6.25 µg/mL[7]
Brevinin-1DaRana dalmatinaStaphylococcus aureus7[8]
Brevinin-1DaRana dalmatinaEscherichia coli30[8]

Table 2: Hemolytic and Cytotoxic Activity of Selected Brevinin-1 Peptides

PeptideActivity MetricCell TypeValueReference
Brevinin-1LTeHC50Horse erythrocytes6.4 µM[5]
[D-Leu2]B2OS(1-22)-NH2 (analogue)HC50Horse erythrocytes118.1 µM
Brevinin-1GHdIC50RAW 264.7 macrophages~12.16 µM[2]
Brevinin-1RL1IC50HCT116 (colon cancer)5-10 µM[9]
Brevinin-1RL1IC50MDA-MB-231 (breast cancer)5-10 µM[9]
Brevinin-1RL1IC50A549 (lung cancer)5-10 µM[9]
Brevinin-1GHdIC50H157 (lung cancer)2.987 µM
Brevinin-1GHdIC50U251MG (glioblastoma)7.985 µM
Brevinin-1GHdIC50MDA-MB-435s (melanoma)1.197 µM
Brevinin-1GHdIC50PC3 (prostate cancer)9.854 µM
Brevinin-1EGIC50U-2OS, HepG2, HT-29, A375, HeLa, A54915-22 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Brevinin-1Tb and related antimicrobial peptides.

Peptide Isolation from Frog Skin Secretion

A common method for obtaining frog skin secretions without harming the animal involves mild electrical stimulation or injection of norepinephrine.[5]

  • Secretion Collection: Gently stimulate the dorsal skin surface of Rana temporaria to induce the release of granular gland secretions.

  • Extraction: Wash the secreted material from the skin with a suitable buffer (e.g., deionized water or phosphate-buffered saline).

  • Centrifugation: Centrifuge the collected secretion to remove any particulate matter.

  • Lyophilization: Freeze-dry the supernatant to obtain a crude peptide powder.

  • Purification: Subject the crude extract to multi-step reverse-phase high-performance liquid chromatography (RP-HPLC) for purification of individual peptides like Brevinin-1Tb.

Solid-Phase Peptide Synthesis

Chemical synthesis allows for the production of larger quantities of the peptide for research and development. Fmoc-based solid-phase peptide synthesis (SPPS) is a widely used method.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin.

  • Deprotection: Remove the Fmoc protecting group after each coupling step to allow for the addition of the next amino acid.

  • Cleavage: Once the full peptide chain is assembled, cleave it from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude synthetic peptide using RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthetic peptide using mass spectrometry and analytical HPLC.

Antimicrobial Susceptibility Testing (MIC Assay)

The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Culture: Grow the target bacteria (e.g., Staphylococcus aureus, Salmonella enterica) in a suitable broth medium to the mid-logarithmic phase.

  • Peptide Dilution: Prepare a series of two-fold dilutions of the Brevinin peptide in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that results in no visible growth of the bacteria.

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the peptide against red blood cells.

  • Erythrocyte Preparation: Obtain fresh red blood cells (e.g., from horse or human blood) and wash them with phosphate-buffered saline (PBS).

  • Peptide Incubation: Incubate a suspension of the red blood cells with various concentrations of the peptide at 37°C for a defined period (e.g., 1 hour).

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant by spectrophotometry at a wavelength of 570 nm.

  • HC50 Calculation: A positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, PBS alone) are used to calculate the percentage of hemolysis for each peptide concentration. The HC50 is the concentration of the peptide that causes 50% hemolysis.[10]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound against cultured cell lines.[2]

  • Cell Culture: Seed mammalian cells (e.g., normal cell lines or cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide for a specified duration (e.g., 24-48 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of around 570 nm.

  • IC50/CC50 Calculation: The cell viability is calculated relative to untreated control cells. The IC50 (half maximal inhibitory concentration) or CC50 (50% cytotoxic concentration) is the concentration of the peptide that reduces cell viability by 50%.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Brevinin-1 peptides is the disruption of microbial cell membranes.[11] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope. Upon binding, the peptide undergoes a conformational change, adopting an amphipathic α-helical structure that allows it to insert into and destabilize the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death.

In addition to their direct antimicrobial effects, some Brevinin-1 peptides have been shown to possess immunomodulatory activities.[2][11] For instance, Brevinin-1GHd has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the MAPK (mitogen-activated protein kinase) signaling pathway.[2] This suggests that Brevinin-1 peptides may have a dual role in host defense, not only by directly killing pathogens but also by modulating the host's immune response.

Visualizations

Experimental_Workflow_for_Peptide_Isolation cluster_collection Collection cluster_purification Purification Frog (Rana temporaria) Frog (Rana temporaria) Stimulation Stimulation Frog (Rana temporaria)->Stimulation Skin Secretion Skin Secretion Stimulation->Skin Secretion Crude Extract Crude Extract Skin Secretion->Crude Extract Extraction & Centrifugation RP-HPLC RP-HPLC Crude Extract->RP-HPLC Pure Brevinin-1Tb Pure Brevinin-1Tb RP-HPLC->Pure Brevinin-1Tb

Caption: Workflow for the isolation of Brevinin-1Tb from Rana temporaria skin secretion.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MAPK_Signaling_Pathway_Inhibition cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates Brevinin1 Brevinin-1 Peptides Brevinin1->TLR4 inhibits binding MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Inflammatory_Cytokines induces transcription

Caption: Inhibition of the LPS-induced MAPK signaling pathway by Brevinin-1 peptides.

Conclusion

Brevinin-1Tb, a constituent of the defensive peptide arsenal of Rana temporaria, represents a promising candidate for further investigation as a novel antimicrobial agent. While specific quantitative data on its bioactivity remains to be fully elucidated in accessible literature, the activities of its close homologues suggest potent antimicrobial efficacy. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to undertake further studies aimed at characterizing Brevinin-1Tb and exploring its therapeutic potential. Future research should focus on obtaining precise quantitative data for Brevinin-1Tb to accurately assess its therapeutic index and to pave the way for potential drug development applications.

References

Brevinin 1Tb: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Antimicrobial Peptide Brevinin 1Tb: Sequence, Activity, and Mechanisms

Abstract

This compound is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Russian Brown Frog (Rana temporaria). As a member of the Brevinin-1 family, it exhibits potent antimicrobial activity against a range of pathogenic bacteria. This technical guide provides a detailed overview of this compound, including its full amino acid sequence, a summary of its biological activity, and comprehensive experimental protocols for its characterization. Furthermore, this document explores the potential immunomodulatory roles of the Brevinin-1 family, offering insights into their mechanisms of action beyond direct membrane disruption. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of antimicrobial peptides.

Core Data: Amino Acid Sequence and Physicochemical Properties

The full amino acid sequence of this compound is presented below. This primary structure is fundamental to its biological function, contributing to its amphipathic nature and cationic charge, which are critical for its interaction with microbial membranes.

Table 1: Amino Acid Sequence of this compound

Peptide Name Full Amino Acid Sequence Abbreviated Sequence Source Organism
This compoundLeu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-CysLVPLFLSKLICFITKKCRana temporaria (Russian Brown Frog)

Quantitative Biological Activity

A critical aspect of preclinical AMP assessment is its cytotoxicity against host cells, often evaluated through hemolytic activity. The HC50 value, the concentration of a peptide causing 50% hemolysis of red blood cells, is a key indicator. While specific HC50 data for this compound is not widely published, the Brevinin-1 family is generally known for having notable hemolytic activity, which is a significant consideration for therapeutic development.[3]

For comparative purposes, Table 2 summarizes the antimicrobial and hemolytic activities of other well-characterized Brevinin-1 family peptides.

Table 2: Biological Activity of Representative Brevinin-1 Family Peptides

Peptide Target Organism MIC (μM) Hemolytic Activity (HC50 in μM) Reference
Brevinin-1BYaStaphylococcus aureus (MRSA)2.510 (LD50)[4]
Brevinin-1GHaStaphylococcus aureus2~20% hemolysis at 16 µM[5]
Brevinin-1GHaEscherichia coli16~20% hemolysis at 16 µM[5]
Brevinin-1EStaphylococcus aureus3.12 - 6.25 µg/mL1.1 µg/mL (HD50)
Brevinin-1BWEnterococcus faecalis3.125 µg/mL35.8 µg/mL[6]
Brevinin-1BWStaphylococcus aureus6.25 µg/mL35.8 µg/mL[6]

Experimental Protocols

To facilitate further research and validation of this compound's activity, this section provides detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound (lyophilized powder)

  • Target microbial strains (e.g., Staphylococcus aureus, Salmonella enterica)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile deionized water or a suitable buffer (e.g., 0.01% acetic acid).

  • Bacterial Culture: Inoculate the target bacterial strain into MHB and incubate until it reaches the mid-logarithmic phase of growth.

  • Standardization of Inoculum: Adjust the bacterial culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide Prepare this compound stock solution Dilution Perform serial dilutions of peptide in 96-well plate Peptide->Dilution Bacteria Grow and standardize bacterial culture Inoculation Inoculate wells with bacterial suspension Bacteria->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Observe for visible growth or measure OD600 Incubation->Readout MIC Determine MIC value Readout->MIC

Workflow for MIC Determination.
Hemolytic Assay

This protocol describes a method to assess the hemolytic activity of this compound against human red blood cells.

Materials:

  • This compound (lyophilized powder)

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile microcentrifuge tubes and 96-well plates

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash fresh human RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Peptide Dilutions: Prepare serial dilutions of this compound in PBS.

  • Incubation: In a 96-well plate, mix the RBC suspension with the peptide dilutions. Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS for 0% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • HC50 Determination: The HC50 value is the peptide concentration that causes 50% hemolysis.

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide Prepare this compound serial dilutions Mix Mix peptide dilutions with RBC suspension Peptide->Mix RBCs Wash and prepare 2% RBC suspension RBCs->Mix Incubation Incubate at 37°C for 1 hour Mix->Incubation Centrifuge Centrifuge to pellet intact RBCs Incubation->Centrifuge Measure Measure absorbance of supernatant at 540 nm Centrifuge->Measure Calculate Calculate % Hemolysis and determine HC50 Measure->Calculate

Workflow for Hemolytic Assay.

Signaling Pathways and Immunomodulatory Effects

While the primary antimicrobial mechanism of Brevinin-1 peptides is believed to be direct disruption of the bacterial cell membrane, emerging evidence suggests that some members of this family also possess immunomodulatory properties.[7] For instance, the Brevinin-1 family member, Brevinin-1GHd, has been shown to exhibit anti-inflammatory activity.[8][9] This peptide can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[8][9] The underlying mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9]

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its binding to Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that leads to the activation of MAPK pathways (including ERK, JNK, and p38) and the transcription factor NF-κB. This results in the production of inflammatory mediators. Brevinin-1GHd has been demonstrated to attenuate the phosphorylation of JNK, ERK, and p38, thereby downregulating the inflammatory response.[8][9]

Although this specific pathway has not been elucidated for this compound, its structural similarity to Brevinin-1GHd suggests that it may also possess similar immunomodulatory capabilities. Further research is warranted to investigate the potential anti-inflammatory effects of this compound and its interaction with host cell signaling pathways.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_cascade MAPK Cascade (JNK, ERK, p38) TLR4->MAPK_cascade Activates NFkB NF-κB TLR4->NFkB Activates Brevinin1 Brevinin-1 Peptides (e.g., Brevinin-1GHd) Brevinin1->MAPK_cascade Inhibits Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) MAPK_cascade->Inflammation Leads to NFkB->Inflammation Leads to

Inhibition of the MAPK Signaling Pathway by Brevinin-1 Peptides.

Conclusion and Future Directions

This compound is a promising antimicrobial peptide with potent activity against pathogenic bacteria. This technical guide has provided the foundational information required for its further investigation and development, including its amino acid sequence, a summary of its biological activities with comparative data, detailed experimental protocols, and insights into its potential immunomodulatory mechanisms.

Future research should focus on obtaining definitive MIC and HC50 values for this compound to establish a clear therapeutic index. Furthermore, exploring its immunomodulatory effects and elucidating its precise mechanism of action on host cells will be crucial for its potential clinical applications. Structure-activity relationship studies, involving the synthesis and evaluation of this compound analogs, could lead to the development of novel peptide-based therapeutics with enhanced antimicrobial potency and reduced cytotoxicity.

References

Unraveling the Amphipathic Armor: A Technical Guide to the Predicted Three-Dimensional Structure of Brevinin-1 Family Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted three-dimensional structure of Brevinin-1 family antimicrobial peptides (AMPs), offering valuable insights for researchers, scientists, and drug development professionals. Brevinin-1 peptides, isolated from the skin secretions of frogs, are renowned for their potent and broad-spectrum antimicrobial activity.[1][2] Understanding their structure is paramount to elucidating their mechanism of action and developing novel therapeutic agents. This document synthesizes computational predictions with experimental findings to present a comprehensive overview of the structural characteristics that underpin the biological function of these promising molecules.

Core Structural Features of Brevinin-1 Peptides

Brevinin-1 peptides are characterized by a conserved architecture that dictates their antimicrobial efficacy. A key feature is the presence of a C-terminal disulfide-bridged cyclic heptapeptide, known as the "Rana box".[3][4][5] While essential for the structural integrity of some, studies have shown that this motif is not always crucial for antimicrobial activity.[6] The amino acid sequence of Brevinin-1 peptides is variable across different amphibian species, though four invariant residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) are often maintained.[2] A proline residue (Pro¹⁴) is also frequently present, inducing a stable kink in the peptide backbone.[2][3]

In aqueous solutions, Brevinin-1 peptides typically exist in a random coil conformation.[2] However, upon interaction with a hydrophobic, membrane-mimicking environment, such as the phospholipid bilayer of a bacterial cell, they undergo a conformational change to form an amphipathic α-helical structure.[2][4][7] This induced helicity is critical for their membrane-disrupting activity.[2]

Computational Prediction of the Three-Dimensional Structure

The prediction of the three-dimensional structure of Brevinin-1 peptides is a crucial step in understanding their function. Various in silico tools are employed to model their conformation, providing a theoretical framework that can be experimentally validated.

Predicted Structural Parameters of Representative Brevinin-1 Peptides

The following table summarizes key physicochemical and structural parameters predicted for several Brevinin-1 peptides using online analysis tools. These parameters are instrumental in predicting the peptide's interaction with biological membranes.

PeptideNet ChargeHydrophobicity (H)Hydrophobic Moment (µH)Predicted Secondary StructurePrediction Tools Used
Brevinin-1GHa +50.5920.358High proportion of α-helixHeliQuest, I-TASSER[6]
Brevinin-1GHb +20.7250.420Shorter α-helixHeliQuest, I-TASSER[6]
Brevinin-1GHc +50.5920.373Shorter hydrophobic faceHeliQuest, I-TASSER[6]
Brevinin-1BW +3--High proportion of α-helixHeliquest, I-TASSER, Alphafold2[7]
Brevinin-1GHd ---58.3% α-helix, 41.6% coiltrRosettaX-Single[8][9]
Methodologies for 3D Structure Prediction

A variety of computational methods are utilized to predict the tertiary structure of Brevinin-1 peptides:

  • Homology Modeling: This approach is less common for Brevinin-1 peptides due to their sequence variability.

  • Ab Initio Prediction: Servers like I-TASSER and PEPstrMOD are frequently used to build 3D models from the amino acid sequence.[1][3][6]

  • Deep Learning-Based Methods: More recent approaches, such as trRosettaX-Single and AlphaFold2, leverage deep learning to achieve high-accuracy predictions.[7][8][9]

The workflow for predicting the 3D structure of a Brevinin-1 peptide typically involves submitting the primary amino acid sequence to a prediction server. The server then generates a set of possible 3D models, which are ranked based on confidence scores. These models can then be visualized and further analyzed using software like PyMOL.[1][8][9]

G cluster_0 Computational Prediction Workflow start Brevinin-1 Amino Acid Sequence sub Submit to Prediction Server (e.g., I-TASSER, AlphaFold2) start->sub gen Generate 3D Structural Models sub->gen rank Rank Models by Confidence Score gen->rank vis Visualize and Analyze (e.g., PyMOL) rank->vis end Predicted 3D Structure vis->end

Computational workflow for predicting the 3D structure of Brevinin-1 peptides.

Experimental Validation of Predicted Structures

Experimental techniques are essential to validate the computationally predicted structures and to understand the conformational dynamics of Brevinin-1 peptides in different environments.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides in solution.[3] By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can quantify the proportion of α-helices, β-sheets, and random coils.

Experimental Protocol for Circular Dichroism (CD) Spectroscopy:

  • Peptide Preparation: Synthesized and purified Brevinin-1 peptides are dissolved in an appropriate buffer, typically an aqueous solution like 10 mM ammonium acetate (NH₄Ac) to represent a hydrophilic environment, and in a membrane-mimicking solvent, such as 50% trifluoroethanol (TFE) in 10 mM NH₄Ac, to induce helical formation.[3] The final peptide concentration is typically around 50 µM.[3][8][9]

  • Spectra Acquisition: CD spectra are recorded at room temperature using a spectropolarimeter. Wavelength scans are typically performed from 190 to 250 nm.

  • Data Analysis: The resulting spectra are analyzed to determine the secondary structure content. A typical α-helical structure will show characteristic negative bands around 208 and 222 nm and a positive band around 192 nm. The percentage of helical content can be calculated using deconvolution software or online servers like K2D3.[3]

Structure-Function Relationship and Antimicrobial Mechanism

The amphipathic nature of the Brevinin-1 α-helix is the cornerstone of its antimicrobial activity. The cationic residues (like Lysine and Arginine) on one face of the helix interact with the negatively charged components of bacterial membranes, such as phospholipids and lipopolysaccharides (LPS).[2] The hydrophobic face of the helix then inserts into the lipid bilayer, disrupting its integrity and leading to pore formation, membrane depolarization, and ultimately, cell death.[2][7]

G cluster_0 Proposed Antimicrobial Mechanism cluster_1 Initial Interaction cluster_2 Membrane Insertion & Disruption cluster_3 Cellular Consequences peptide Cationic Brevinin-1 membrane Anionic Bacterial Membrane peptide->membrane Electrostatic Attraction helix Amphipathic α-helix Formation membrane->helix insertion Hydrophobic Face Inserts into Lipid Bilayer helix->insertion disruption Membrane Perturbation & Pore Formation insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Signaling pathway of Brevinin-1's proposed antimicrobial action.

Concluding Remarks

The predicted three-dimensional structure of Brevinin-1 family peptides, characterized by an induced amphipathic α-helix, provides a solid foundation for understanding their potent antimicrobial activity. The synergy between computational modeling and experimental validation is crucial for a comprehensive structural and functional characterization. This knowledge is instrumental for the rational design of novel Brevinin-1 analogues with enhanced therapeutic potential, offering a promising avenue in the fight against multidrug-resistant pathogens.

References

Brevinin-1Tb: A Technical Deep Dive into its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevinin-1Tb, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the Russian brown frog, Rana temporaria, represents a promising candidate in the search for novel anti-infective agents. Like other members of its family, Brevinin-1Tb exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the core mechanism of action of Brevinin-1Tb, focusing on its interaction with bacterial membranes. This document summarizes the available quantitative data on related Brevinin-1 peptides, details the key experimental protocols for assessing its activity, and provides visual representations of its mechanistic pathways and experimental workflows.

Core Mechanism of Antimicrobial Action: Membrane Disruption

The primary antimicrobial activity of Brevinin-1Tb and its congeners is the targeted disruption of the bacterial cell membrane. This process is driven by the peptide's physicochemical properties, namely its cationic nature and its ability to adopt an amphipathic alpha-helical structure upon interacting with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

The interaction of Brevinin-1Tb with the bacterial membrane is a multi-step process:

  • Electrostatic Attraction: The positively charged amino acid residues of Brevinin-1Tb are initially attracted to the anionic components of the bacterial cell envelope.

  • Membrane Insertion and Conformational Change: Upon binding, the peptide inserts into the lipid bilayer, undergoing a conformational change from a random coil in an aqueous solution to an alpha-helical structure. This amphipathic helix orients itself with its hydrophobic residues interacting with the lipid core of the membrane and its hydrophilic residues facing the aqueous environment.

  • Pore Formation and Membrane Permeabilization: The accumulation and arrangement of multiple peptide molecules within the membrane lead to the formation of pores or channels, disrupting the membrane's integrity. Several models have been proposed to describe this process:

    • Barrel-Stave Model: Peptide molecules aggregate to form a barrel-like channel through the membrane, with the hydrophobic surfaces of the peptides facing the lipid acyl chains and the hydrophilic surfaces lining the pore.

    • Toroidal Pore Model: The peptide molecules, along with the head groups of the lipid molecules, bend inward to form a continuous pore, creating a "toroidal" structure where the aqueous channel is lined by both peptides and lipid head groups.

    • Carpet-like Model: Peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

This disruption of the membrane barrier leads to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.

Quantitative Data on Brevinin-1 Analogues

While specific quantitative data for Brevinin-1Tb is limited in the currently available literature, the following tables summarize the antimicrobial and hemolytic activities of closely related Brevinin-1 peptides. This data provides a representative overview of the potency and selectivity of this peptide family.

Table 1: Minimum Inhibitory Concentrations (MIC) of Brevinin-1 Analogues Against Various Bacterial Strains

PeptideBacterial StrainMIC (µM)Reference
Brevinin-1BYaStaphylococcus aureus (MRSA)2.5[1]
Brevinin-1BYa (acyclic)Staphylococcus aureus (MRSA)5[1]
Brevinin-1BWEnterococcus faecalis (ATCC 29212)3.125 (µg/mL)[2]
Brevinin-1BWStaphylococcus aureus (ATCC 25923)6.25 (µg/mL)[2]
Brevinin-1BWStaphylococcus aureus (MDR ATCC 29213)6.25 (µg/mL)[2]
Brevinin-1BWGram-negative bacteria≥100 (µg/mL)[2]

Table 2: Hemolytic Activity of Brevinin-1 Analogues

PeptideErythrocyte SourceHC50 ValueReference
Brevinin-1BYaHumanLD50 = 10 µM[1]
Brevinin-1BYa (acyclic)Human8-fold reduced activity[1]
Brevinin-1BWSheep35.8 (µg/mL)[2]

Detailed Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the antimicrobial mechanism of Brevinin-1Tb.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Materials:

    • Test microorganism (e.g., Staphylococcus aureus, Salmonella enterica)

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Brevinin-1Tb peptide stock solution

    • Sterile 96-well microtiter plates

    • Spectrophotometer (optional)

  • Protocol:

    • Prepare a bacterial suspension in MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • Prepare serial two-fold dilutions of the Brevinin-1Tb peptide in MHB in the microtiter plate.

    • Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity). The optical density can also be measured at 600 nm for a quantitative assessment.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

  • Materials:

    • Test microorganism

    • Growth medium

    • Brevinin-1Tb peptide solution (at concentrations relative to the MIC, e.g., 1x, 2x, 4x MIC)

    • Sterile tubes or flasks

    • Agar plates

    • Incubator

  • Protocol:

    • Prepare a logarithmic phase bacterial culture and dilute it to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh growth medium.

    • Add Brevinin-1Tb to the bacterial suspension at the desired concentrations.

    • Incubate the cultures at 37°C with shaking.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

    • Plot the log10 CFU/mL against time to generate the time-kill curve.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of a peptide to permeabilize the bacterial cytoplasmic membrane.

  • Materials:

    • Test microorganism

    • Phosphate-buffered saline (PBS) or other suitable buffer

    • Brevinin-1Tb peptide solution

    • SYTOX Green nucleic acid stain

    • Fluorometer or fluorescence microplate reader

  • Protocol:

    • Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with buffer.

    • Resuspend the cells in the buffer to a specific optical density (e.g., OD600 = 0.5).

    • Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.

    • Add different concentrations of Brevinin-1Tb to the cell suspension.

    • Monitor the increase in fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation, ~520 nm emission). An increase in fluorescence indicates membrane permeabilization.

Hemolytic Activity Assay

This assay measures the cytotoxicity of a peptide against red blood cells.

  • Materials:

    • Freshly collected red blood cells (RBCs), typically from a human or horse

    • Phosphate-buffered saline (PBS)

    • Brevinin-1Tb peptide solution

    • Triton X-100 (for 100% hemolysis control)

    • Sterile 96-well microtiter plates

    • Centrifuge

    • Spectrophotometer

  • Protocol:

    • Wash the RBCs three times with PBS by centrifugation and resuspend them in PBS to a final concentration of 2-4% (v/v).

    • Prepare serial dilutions of Brevinin-1Tb in PBS in a microtiter plate.

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs with Triton X-100 to a final concentration of 1%).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet intact RBCs.

    • Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 570 nm.

    • Calculate the percentage of hemolysis for each peptide concentration relative to the controls. The HC50 value is the concentration of the peptide that causes 50% hemolysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Brevinin1Tb_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Peptide Brevinin-1Tb Binding Electrostatic Attraction Peptide->Binding 1. Initial Contact Insertion Hydrophobic Interaction & Insertion Binding->Insertion 2. Conformational Change Pore Pore Formation (Barrel-Stave/Toroidal/Carpet) Insertion->Pore 3. Aggregation Leakage Leakage of Ions & Metabolites Pore->Leakage 4. Disruption Depolarization Membrane Depolarization Pore->Depolarization Death Cell Death Leakage->Death Depolarization->Death

Caption: Proposed mechanism of antimicrobial action for Brevinin-1Tb.

MIC_Workflow Start Start Prep_Bacteria Prepare Bacterial Suspension (0.5 McFarland) Start->Prep_Bacteria Inoculate Inoculate Plates with Bacteria and Peptide Prep_Bacteria->Inoculate Dilute_Peptide Serial Dilution of Brevinin-1Tb Dilute_Peptide->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Results (Visual/OD600) Incubate->Read End Determine MIC Read->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

TimeKill_Workflow Start Start Prep_Culture Prepare Log-Phase Bacterial Culture Start->Prep_Culture Add_Peptide Add Brevinin-1Tb (1x, 2x, 4x MIC) Prep_Culture->Add_Peptide Incubate_Time Incubate and Sample at Time Points Add_Peptide->Incubate_Time Plate Serial Dilution and Plating Incubate_Time->Plate Count Incubate and Count CFU Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot End Generate Time-Kill Curve Plot->End

Caption: Experimental workflow for the Time-Kill Kinetics Assay.

References

Brevinin-1Tb: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance has necessitated the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules with broad-spectrum activity and a low propensity for inducing resistance. Among these, the Brevinin family of peptides, originally isolated from amphibian skin secretions, has garnered significant attention. This technical guide focuses on Brevinin-1Tb, a member of this family, and provides an in-depth analysis of its spectrum of activity against Gram-positive bacteria. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the peptide's mechanism of action.

Spectrum of Activity

Brevinin-1Tb has demonstrated inhibitory effects against Gram-positive bacteria, notably Staphylococcus aureus. While comprehensive quantitative data for Brevinin-1Tb against a wide array of Gram-positive species is still emerging in the literature, the broader Brevinin-1 family exhibits potent activity against various clinically relevant Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several Brevinin-1 peptides against a selection of Gram-positive bacteria to provide a representative overview of the family's efficacy. The inhibitory effects of these peptides on Staphylococcus aureus and Salmonella enterica Serovar typhimurium were found to be comparable in scale to some traditional antibiotics[1].

Table 1: Minimum Inhibitory Concentrations (MIC) of Brevinin-1 Family Peptides against Gram-Positive Bacteria

Peptide VariantStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Enterococcus faecalisReference
Brevinin-1GHd2 µM4 µM-[2]
Brevinin-1BYa-2.5 µM-[3]
Acyclic Brevinin-1BYa-5 µM-[3]
Brevinin-1BW6.25 µg/mL6.25 µg/mL3.125 µg/mL[4]
B1AW---[5]

Note: MIC values can vary based on the specific strain and experimental conditions.

Mechanism of Action

The primary mechanism by which Brevinin-1 peptides, including Brevinin-1Tb, exert their antimicrobial effect is through the disruption of the bacterial cell membrane integrity[2]. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic acids and anionic phospholipids. Upon reaching a critical concentration on the membrane surface, the peptides insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption results in the leakage of essential cellular contents, such as ions and ATP, ultimately leading to cell death[6].

cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall (Peptidoglycan & Teichoic Acids) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Brevinin-1Tb Brevinin-1Tb Binding Electrostatic Attraction Brevinin-1Tb->Binding Insertion Peptide Insertion Binding->Insertion Pore Pore Formation Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Mechanism of Brevinin-1Tb Action on Gram-Positive Bacteria

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Brevinin-1Tb is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Brevinin-1Tb peptide stock solution.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from a fresh agar plate and inoculate into MHB.

  • Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Assay Procedure:

  • Prepare serial twofold dilutions of the Brevinin-1Tb stock solution in MHB directly in the wells of a 96-well plate.

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control well (bacteria without peptide) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth[6].

A Prepare serial dilutions of Brevinin-1Tb in a 96-well plate D Add inoculum to wells containing Brevinin-1Tb A->D B Prepare bacterial inoculum (0.5 McFarland standard) C Dilute inoculum to 5 x 10^5 CFU/mL B->C C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity E->F G Determine MIC F->G

Workflow for MIC Determination
Membrane Permeabilization Assay

The ability of Brevinin-1Tb to permeabilize the bacterial membrane can be assessed using a fluorescent dye such as SYTOX Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.

1. Preparation of Materials:

  • Brevinin-1Tb peptide stock solution.

  • Gram-positive bacterial suspension.

  • SYTOX Green nucleic acid stain.

  • Sterile black 96-well plates with clear bottoms.

  • Fluorometric microplate reader.

2. Assay Procedure:

  • Wash and resuspend the bacterial cells to the desired density in a suitable buffer (e.g., PBS).

  • In a black 96-well plate, add the bacterial suspension and SYTOX Green dye to a final concentration of 1-5 µM.

  • Add different concentrations of Brevinin-1Tb to the wells.

  • Monitor the increase in fluorescence intensity over time using a plate reader with excitation at approximately 485 nm and emission at approximately 520 nm. A rapid increase in fluorescence indicates membrane permeabilization[6][7].

A Prepare bacterial suspension and SYTOX Green solution B Add bacterial suspension and SYTOX Green to a 96-well plate A->B C Add varying concentrations of Brevinin-1Tb B->C D Monitor fluorescence intensity over time C->D E Analyze data to determine membrane permeabilization D->E

Workflow for Membrane Permeabilization Assay

Conclusion

Brevinin-1Tb, as a representative of the Brevinin-1 family of antimicrobial peptides, demonstrates significant potential as an antibacterial agent against Gram-positive bacteria. Its mechanism of action, centered on the rapid disruption of the bacterial cell membrane, makes it an attractive candidate for further research and development, particularly in an era of widespread antibiotic resistance. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of Brevinin-1Tb and other novel antimicrobial peptides.

References

Brevinin-1Tb: A Technical Guide to its Spectrum of Activity Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevinin-1Tb, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European common frog, Rana temporaria, represents a promising candidate in the search for novel therapeutics against bacterial pathogens. This technical guide provides a comprehensive overview of the spectrum of activity of Brevinin-1Tb and related brevinin peptides against Gram-negative bacteria. It details the methodologies for assessing antimicrobial efficacy, explores the underlying mechanism of action, and presents available quantitative data to inform future research and development.

Introduction

The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides have emerged as a potential alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action that are less likely to induce resistance.[1][2] The brevinin family of peptides, first discovered in 1992, are cationic, amphipathic molecules known for their potent microbicidal activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[3]

Brevinin-1Tb is a specific peptide isolated from the skin peptidome of the Russian brown frog, Rana temporaria.[1] Like other members of the Brevinin-1 family, it is characterized by a C-terminal cyclic heptapeptide domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues.[3][4] This structural feature, along with its cationic and amphipathic nature, is crucial for its interaction with and disruption of bacterial membranes.[3] This guide focuses on the activity of Brevinin-1Tb against Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their protective outer membrane.

Spectrum of Activity of Brevinin-1 Peptides Against Gram-negative Bacteria

Quantitative data on the antimicrobial activity of Brevinin-1Tb is limited. However, studies on Brevinin-1Tb and other closely related Brevinin-1 peptides provide valuable insights into its potential efficacy against Gram-negative bacteria. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Brevinin-1 Peptides Against Gram-negative Bacteria

PeptideBacterial StrainMIC (µM)Source OrganismReference
Brevinin-1TbSalmonella enterica Serovar typhimuriumComparable to antibiotics*Rana temporaria[1][5]
Brevinin-1BYaEscherichia coliNot specifiedRana boylii[6]
Brevinin-1EEscherichia coli1.8Rana esculenta[3]
Ranatuerin-1T**Escherichia coli40Rana temporaria

*Qualitative assessment, specific MIC value not provided. **Ranatuerin-1T is another antimicrobial peptide from Rana temporaria that shares structural similarities with the brevinin family.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for brevinin peptides against bacteria is the disruption of the cell membrane's integrity.[2] This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the Gram-negative outer membrane, such as lipopolysaccharides (LPS).

The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The positively charged Brevinin-1Tb is attracted to the negatively charged surface of the bacterial membrane.

  • Membrane Insertion: Upon reaching a threshold concentration, the peptide inserts into the lipid bilayer. This insertion is facilitated by the peptide's amphipathic nature, with the hydrophobic regions interacting with the lipid core of the membrane and the hydrophilic regions remaining exposed to the aqueous environment.

  • Pore Formation: The accumulation of peptides in the membrane leads to the formation of pores or channels. Several models for this process have been proposed, including the "barrel-stave," "carpet-like," and "toroidal pore" models. These pores disrupt the membrane's barrier function.

  • Cellular Leakage and Death: The formation of pores leads to the leakage of essential ions and metabolites from the cytoplasm, dissipation of the membrane potential, and ultimately, cell death.

G Mechanism of Brevinin-1Tb Action on Gram-negative Bacteria cluster_extracellular Extracellular Space cluster_membrane Gram-negative Bacterial Membrane cluster_cytoplasm Cytoplasm Peptide Brevinin-1Tb (Cationic) OM Outer Membrane (Anionic LPS) Peptide->OM 1. Electrostatic Attraction IM Inner Membrane OM->IM 2. Membrane Insertion & Translocation Contents Cellular Contents (Ions, Metabolites) IM->Contents 3. Pore Formation Extracellular Space Extracellular Space Contents->Extracellular Space 4. Leakage & Cell Death

Mechanism of Brevinin-1Tb action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial activity of Brevinin-1Tb.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Brevinin-1Tb peptide

  • Gram-negative bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution Series:

    • Prepare a stock solution of Brevinin-1Tb in a suitable solvent (e.g., sterile deionized water or 0.1% acetic acid).

    • Perform a two-fold serial dilution of the peptide stock solution in CAMHB in a separate 96-well plate to obtain a range of concentrations.

  • Assay Setup:

    • Add 50 µL of the diluted bacterial suspension to each well of a new 96-well polypropylene plate.

    • Add 50 µL of each peptide dilution to the corresponding wells containing the bacterial suspension.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits bacterial growth (no turbidity). Alternatively, measure the optical density at 600 nm using a microplate reader.

G Workflow for MIC Determination Start Start Culture Prepare Bacterial Culture Start->Culture Dilute_Peptide Prepare Serial Dilutions of Brevinin-1Tb Start->Dilute_Peptide Inoculate Inoculate Microtiter Plate with Bacteria Culture->Inoculate Add_Peptide Add Peptide Dilutions to Wells Dilute_Peptide->Add_Peptide Inoculate->Add_Peptide Incubate Incubate at 37°C for 18-24h Add_Peptide->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read End End Read->End

Workflow for MIC determination.
Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of Brevinin-1Tb to permeabilize the bacterial membrane using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.

Materials:

  • Brevinin-1Tb peptide

  • Log-phase Gram-negative bacterial culture

  • SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Sterile, black, clear-bottom 96-well microtiter plates

  • Fluorometric microplate reader

Protocol:

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase as described for the MIC assay.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.2.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Add SYTOX Green to each well to a final concentration of 1-5 µM and incubate for 15 minutes in the dark.

    • Add 50 µL of various concentrations of Brevinin-1Tb to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (bacteria with dye but no peptide).

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

    • Record measurements every 1-2 minutes for a period of 30-60 minutes. An increase in fluorescence indicates membrane permeabilization.

G Workflow for SYTOX Green Assay Start Start Prepare_Bacteria Prepare and Wash Bacterial Suspension Start->Prepare_Bacteria Add_Bacteria Add Bacteria to Microplate Prepare_Bacteria->Add_Bacteria Add_Dye Add SYTOX Green and Incubate Add_Bacteria->Add_Dye Add_Peptide Add Brevinin-1Tb Dilutions Add_Dye->Add_Peptide Measure Measure Fluorescence Over Time Add_Peptide->Measure Analyze Analyze Data to Determine Permeabilization Measure->Analyze End End Analyze->End

Workflow for SYTOX Green assay.

Conclusion

Brevinin-1Tb and other members of the brevinin-1 family exhibit promising antimicrobial activity against Gram-negative bacteria. Their primary mechanism of action, the rapid disruption of the bacterial membrane, makes them attractive candidates for the development of novel anti-infective agents that could circumvent conventional resistance mechanisms. While specific quantitative data for Brevinin-1Tb remains limited, the available information on related peptides suggests a broad spectrum of activity. Further research focusing on the systematic evaluation of Brevinin-1Tb against a panel of clinically relevant Gram-negative pathogens is warranted to fully elucidate its therapeutic potential. The detailed protocols provided in this guide offer a framework for such future investigations, paving the way for the potential development of Brevinin-1Tb as a next-generation antimicrobial.

References

Unlocking the Anticancer Potential of Brevinin Family Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Brevinin family of antimicrobial peptides (AMPs), originally isolated from amphibian skin secretions, is emerging as a promising class of molecules with potent anticancer properties. These cationic and amphipathic peptides exhibit selective cytotoxicity against a broad spectrum of cancer cells while often displaying lower toxicity towards normal mammalian cells. This technical guide provides an in-depth overview of the current understanding of the anticancer mechanisms of Brevinin peptides, detailed experimental protocols for their evaluation, and a summary of their cytotoxic efficacy. The primary mechanisms of action involve direct membrane disruption, induction of apoptosis through both intrinsic and extrinsic pathways, and activation of the lysosomal-mitochondrial death pathway. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Brevinin family peptides in oncology.

Introduction

Brevinin peptides are a diverse family of AMPs characterized by their cationic nature and amphipathic α-helical structure.[1] Their positive charge facilitates preferential interaction with the negatively charged outer membrane of cancer cells, which is a key factor in their selective cytotoxicity.[1] This guide will focus on the anticancer properties of prominent members of this family, such as Brevinin-2R and Brevinin-1RL1, detailing their mechanisms of action and providing the necessary methodologies for their scientific investigation.

Mechanisms of Anticancer Activity

Brevinin peptides employ a multi-pronged attack on cancer cells, leading to cell death through various interconnected pathways.

Membrane Disruption and Necrosis

The primary interaction of Brevinin peptides with cancer cells is the electrostatic attraction to the anionic components of the cell membrane, such as phosphatidylserine, which is more exposed on the outer leaflet of malignant cells.[1] This interaction leads to the insertion of the peptide into the lipid bilayer, causing membrane permeabilization and disruption. This can result in rapid cell lysis and necrotic cell death.

Induction of Apoptosis

Several Brevinin peptides are potent inducers of apoptosis, or programmed cell death.

Brevinin-1RL1 has been shown to induce both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways in a caspase-dependent manner.[2][3] The extrinsic pathway is initiated by the activation of caspase-8, while the intrinsic pathway involves the loss of mitochondrial membrane potential and the activation of caspase-9. Both pathways converge on the activation of executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[2] The pan-caspase inhibitor z-VAD-FMK can rescue cells from Brevinin-1RL1-induced death, confirming the central role of caspases.[2]

Brevinin-2R induces a distinct, caspase-independent form of cell death involving the lysosomal-mitochondrial pathway.[4][5] This peptide interacts with endosomes and permeabilizes lysosomal membranes, leading to the release of cathepsins into the cytosol.[5] These proteases can then trigger mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and a drop in cellular ATP levels.[1][5] This pathway is sensitive to inhibition by Bcl-2 and involves the pro-apoptotic protein BNIP3.[5]

Quantitative Data on Anticancer and Hemolytic Activity

The efficacy and safety of Brevinin peptides are critical parameters for their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and the half-maximal hemolytic concentration (HC50) as a measure of toxicity to red blood cells.

Peptide Cancer Cell Line Cell Type IC50 (µM)
Brevinin-1RL1HCT116Colon Cancer5 - 10
Brevinin-1RL1MDA-MB-231Breast Cancer5 - 10
Brevinin-1RL1SW480Colon Cancer5 - 10
Brevinin-1RL1A549Lung Cancer5 - 10
Brevinin-1RL1SMMC-7721Liver Cancer5 - 10
Brevinin-1RL1B16-F10Melanoma5 - 10
Brevinin-2RJurkatT-cell Leukemia1 - 10 µg/ml
Brevinin-2RBJABB-cell Lymphoma1 - 10 µg/ml
Brevinin-2RMCF-7Breast Adenocarcinoma1 - 10 µg/ml
Brevinin-2RL929Fibrosarcoma1 - 10 µg/ml
Brevinin-2RA549Lung Carcinoma1 - 10 µg/ml
Brevinin-2RKBOral Squamous Carcinoma15.48 µg/ml
Brevinin-2OSH838Non-small-cell Lung Cancer3.362 - 11.52
Brevinin-2OSPC-3Prostate Carcinoma3.362 - 11.52
Brevinin-2OSU251MGNeuronal Glioblastoma3.362 - 11.52
Brevinin-2OSHCT116Colorectal Carcinoma3.362 - 11.52
Brevinin-2OSMCF-7Breast Cancer3.362 - 11.52
Brevinin-1 E8.13A549Lung Cancer31.6
Brevinin-1 E8.13AGSStomach Cancer7.5
Brevinin-1 E8.13JurkatLeukemia12.9
Brevinin-1 E8.13HCT116Colon Cancer9.2
Brevinin-1 E8.13HL60Leukemia14.8
Brevinin-1 E8.13HepG2Liver Cancer11.7

Note: IC50 values for Brevinin-2R were reported in µg/ml in the source material.[1][6]

Peptide Hemolytic Activity (HC50 in µM) Notes
Brevinin-2R> 200 µg/ml (low hemolytic activity)No more than 2.5% hemolysis at up to 200 µg/ml.[1]
Brevinin-2OS10.44-
[D-Leu2]B2OS(1-22)-NH2118.1Modified version with reduced hemolytic activity.[7]
Brevinin-1 E8.1341.87-

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the anticancer properties of Brevinin peptides.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • Brevinin peptide

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare serial dilutions of the Brevinin peptide in serum-free medium.

    • Remove the culture medium and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).

    • Incubate for the desired time (e.g., 24-48 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • Brevinin peptide

    • 96-well plates

    • LDH cytotoxicity assay kit

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with various concentrations of the Brevinin peptide.

    • Include controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a culture medium background control.

    • After the incubation period, transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • Brevinin peptide

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the Brevinin peptide for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Distinguish cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • Brevinin peptide

    • 6-well plates

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the Brevinin peptide.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Mechanistic Assays

This method detects the cleavage of caspases, a hallmark of apoptosis.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay reagents

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies against specific caspases (e.g., caspase-3, -8, -9) and their cleaved forms

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Extract total protein from treated and untreated cells.

    • Determine protein concentration using a standard protein assay.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

This assay uses fluorescent dyes like JC-1 to measure changes in mitochondrial membrane potential.

  • Materials:

    • Cancer cell lines

    • Brevinin peptide

    • JC-1 dye

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Treat cells with the Brevinin peptide.

    • Incubate the cells with JC-1 dye.

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • Visualize and quantify the red and green fluorescence using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

This assay uses dyes like Acridine Orange to detect the integrity of lysosomal membranes.

  • Materials:

    • Cancer cell lines

    • Brevinin peptide

    • Acridine Orange

    • Fluorescence microscope

  • Protocol:

    • Treat cells with the Brevinin peptide.

    • Stain the cells with Acridine Orange. In healthy cells, Acridine Orange accumulates in intact lysosomes and fluoresces bright red.

    • Upon lysosomal membrane permeabilization, the dye leaks into the cytosol and nucleus, where it fluoresces green.

    • Observe the change in fluorescence from red to green using a fluorescence microscope.

This assay measures the lytic effect of peptides on red blood cells.

  • Materials:

    • Freshly collected red blood cells (RBCs)

    • Phosphate-buffered saline (PBS)

    • Brevinin peptide

    • Triton X-100 (for 100% hemolysis control)

    • 96-well plate

    • Spectrophotometer

  • Protocol:

    • Wash RBCs with PBS and prepare a 2-4% suspension.

    • Add serial dilutions of the Brevinin peptide to the wells of a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a positive control (Triton X-100) and a negative control (PBS).

    • Incubate at 37°C for 1 hour.

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

    • Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Brevinin1RL1_Apoptosis_Pathway Brevinin1RL1 Brevinin-1RL1 CancerCell Cancer Cell Membrane Brevinin1RL1->CancerCell Binds DeathReceptor Death Receptor CancerCell->DeathReceptor Activates Mitochondrion Mitochondrion CancerCell->Mitochondrion Induces Stress Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 Recruits ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Cleavage Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 Cleaves MMP_Loss ΔΨm Loss Mitochondrion->MMP_Loss Caspase9 Pro-Caspase-9 MMP_Loss->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Cleavage ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Brevinin-1RL1 induced caspase-dependent apoptosis pathway.

Brevinin2R_Death_Pathway Brevinin2R Brevinin-2R Endosome Endosome Interaction Brevinin2R->Endosome Lysosome Lysosome Endosome->Lysosome Interacts with LMP Lysosomal Membrane Permeabilization Lysosome->LMP Induces Cathepsins Cathepsin Release LMP->Cathepsins Mitochondrion Mitochondrion Cathepsins->Mitochondrion Targets Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm Loss, ROS ↑, ATP ↓) Mitochondrion->Mito_Dysfunction BNIP3 BNIP3 BNIP3->Mitochondrion Promotes dysfunction Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits dysfunction CellDeath Caspase-Independent Cell Death Mito_Dysfunction->CellDeath Leads to

Caption: Brevinin-2R induced lysosomal-mitochondrial death pathway.

Experimental_Workflow_Cytotoxicity Start Start: Cancer Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Incubation1 Incubate 24h Seeding->Incubation1 Treatment Treat with Brevinin Peptides (Serial Dilutions) Incubation1->Treatment Incubation2 Incubate 24-48h Treatment->Incubation2 MTT_Assay MTT Assay Incubation2->MTT_Assay LDH_Assay LDH Assay Incubation2->LDH_Assay Readout Measure Absorbance MTT_Assay->Readout LDH_Assay->Readout Analysis Calculate % Viability / Cytotoxicity Determine IC50 Readout->Analysis

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

Brevinin family peptides represent a promising avenue for the development of novel anticancer therapeutics. Their multifaceted mechanisms of action, including membrane disruption and the induction of distinct cell death pathways, offer potential advantages in overcoming drug resistance. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to further explore and harness the anticancer potential of these fascinating molecules. Future research should focus on optimizing the therapeutic index of Brevinin peptides through structural modifications and exploring their efficacy in in vivo models.

References

The Anti-inflammatory Potential of Brevinin Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Brevinin superfamily of antimicrobial peptides (AMPs), originally isolated from the skin secretions of frogs, is attracting significant attention for its potent immunomodulatory activities. Beyond their role in host defense against pathogens, these peptides have demonstrated considerable anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory activity of Brevinin peptides, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of various Brevinin peptides has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings, offering a comparative look at the inhibitory effects of these peptides on the production of pro-inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Activity of Brevinin Peptides on Macrophages (RAW 264.7)

PeptideStimulantConcentrationTarget Mediator% Inhibition / ReductionReference
Brevinin-1GHdLPS4 µMNitric Oxide (NO)~87.31%[1][2]
4 µMTNF-α~44.09%[1][2]
4 µMIL-6~72.10%[1][2]
4 µMIL-1β~67.20%[1][2]
4 µMiNOS mRNA~50.69%[1]
4 µMTNF-α mRNA~80.58%[1]
4 µMIL-6 mRNA~91.61%[1]
4 µMIL-1β mRNA~95.19%[1]
Brevinin-1BWLPSNot specifiedNot specifiedSignificant anti-inflammatory effect[3][4]

Table 2: In Vitro Anti-inflammatory Activity of Brevinin Peptides on Peripheral Blood Mononuclear Cells (PBMCs)

PeptideStimulantConcentrationTarget MediatorEffectReference
Brevinin-2GUConcanavalin A20 µg/mLTNF-αSignificant reduction[5][6]
Unstimulated1 and 20 µg/mLIFN-γSignificant reduction[5][7]
B2RP-ERaConcanavalin A20 µg/mLTNF-αSignificant reduction[5][6]
Unstimulated & ConA-treated1 and 20 µg/mLTGF-β, IL-4, IL-10Significant increase[5][7]

Table 3: In Vivo Anti-inflammatory Activity of Brevinin Peptides

PeptideAnimal ModelInflammatory MediatorEffectReference
Brevinin-1FLCarrageenan-induced paw edema in miceTNF-α, IL-1β, IL-6Decreased levels[8]
Brevinin-1GHdCarrageenan-induced paw edema in micePaw edemaSignificant inhibitory effect[1][2]

Core Signaling Pathways in Brevinin-Mediated Anti-inflammation

Brevinin peptides exert their anti-inflammatory effects primarily through the modulation of key intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in the production of pro-inflammatory cytokines. Brevinin peptides, such as Brevinin-1GHd, have been shown to inhibit the phosphorylation of key MAPK components, including JNK, ERK, and p38, thereby downregulating the inflammatory response.[1][2]

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates Brevinin Brevinin Peptides MAPK MAPK (p38, JNK, ERK) Brevinin->MAPK inhibits phosphorylation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines promotes transcription

Caption: Brevinin peptides inhibit the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is another central regulator of inflammation. While the direct inhibitory effects of all Brevinin peptides on NF-κB are still under investigation, Brevinin-1FL has been associated with the regulation of this pathway.[8]

Experimental Protocols for Assessing Anti-inflammatory Activity

The following section details the common experimental workflows and methodologies employed to evaluate the anti-inflammatory properties of Brevinin peptides.

General Experimental Workflow

The assessment of the anti-inflammatory activity of Brevinin peptides typically follows a standardized workflow, beginning with in vitro cell-based assays and potentially progressing to in vivo animal models.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Peptide Synthesis & Characterization cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., CCK-8) cell_culture->cytotoxicity stimulation Inflammatory Stimulation (e.g., LPS) cytotoxicity->stimulation treatment Treatment with Brevinin Peptides stimulation->treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay cytokine_assay Cytokine Measurement (ELISA, qRT-PCR) treatment->cytokine_assay pathway_analysis Signaling Pathway Analysis (Western Blot) treatment->pathway_analysis in_vivo In Vivo Studies (e.g., Carrageenan-induced paw edema in mice) no_assay->in_vivo cytokine_assay->in_vivo pathway_analysis->in_vivo end End: Data Analysis & Conclusion in_vivo->end

Caption: General workflow for evaluating Brevinin anti-inflammatory activity.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: Murine macrophage cell line RAW 264.7 is commonly used.[1][2] Human peripheral blood mononuclear cells (PBMCs) are also utilized.[5][6]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammatory Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or concanavalin A (ConA).[1][2][5][6]

  • Peptide Treatment: Cells are pre-treated with various concentrations of the Brevinin peptide for a specific duration (e.g., 1 hour) before the addition of the inflammatory stimulant.

2. Cell Viability Assay:

  • Method: The cytotoxicity of the Brevinin peptides on the cells is determined using assays like the Cell Counting Kit-8 (CCK-8) assay.[1][2]

  • Procedure: Cells are seeded in a 96-well plate and treated with different concentrations of the peptide for 24 hours. The CCK-8 reagent is then added, and the absorbance is measured at a specific wavelength (e.g., 450 nm) to determine the cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated. For example, the IC50 value of Brevinin-1GHd on RAW 264.7 cells was approximately 12.16 μM.[1][2]

3. Nitric Oxide (NO) Production Assay:

  • Method: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[9]

  • Procedure: After treatment with the peptide and LPS, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature. The absorbance is then measured at approximately 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

4. Cytokine Measurement:

  • Enzyme-Linked Immunosorbent Assay (ELISA): The protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10, TGF-β) in the cell culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.[10]

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of cytokine genes are determined by qRT-PCR.

    • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit, and then reverse-transcribed into cDNA.

    • PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for the target cytokine genes and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.[1]

5. Western Blot Analysis for Signaling Pathway Profiling:

  • Protein Extraction and Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the signaling proteins of interest (e.g., p38, JNK, ERK, NF-κB p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.[1][2]

6. In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema:

  • Animal Model: Male BALB/c or similar mice are commonly used.

  • Procedure: A subcutaneous injection of carrageenan (e.g., 1% in saline) into the plantar surface of the right hind paw induces localized inflammation and edema.

  • Treatment: The Brevinin peptide is administered (e.g., intraperitoneally or locally) at a specific dose before or after the carrageenan injection.

  • Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the peptide-treated group with that of the control group.

  • Biochemical Analysis: At the end of the experiment, the animals are euthanized, and the paw tissue and blood are collected for the measurement of inflammatory mediators (e.g., cytokines, MPO) and oxidative stress markers.[8]

Conclusion and Future Directions

Brevinin peptides represent a promising class of molecules with potent anti-inflammatory properties. Their ability to modulate key inflammatory pathways, such as the MAPK and NF-κB pathways, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these peptides. Future research should focus on elucidating the precise molecular targets of different Brevinin peptides, optimizing their structure for enhanced efficacy and reduced toxicity, and evaluating their therapeutic potential in preclinical models of various inflammatory diseases. The development of Brevinin-based therapeutics could offer a novel and effective approach to managing a wide range of inflammatory disorders.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Bioactive Peptides from Russian Brown Frog (Rana temporaria) Skin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The skin secretion of the Russian brown frog, Rana temporaria, is a rich reservoir of bioactive peptides with a diverse range of biological functions. These peptides represent a promising frontier in the search for novel therapeutic agents, particularly in an era of increasing antimicrobial resistance. This technical guide provides an in-depth overview of the core biological functions of these peptides, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Peptide Families and Their Biological Activities

The primary families of bioactive peptides identified in the skin secretion of Rana temporaria include temporins, brevinins, and bradykinin-related peptides. These peptides exhibit a spectrum of activities, with antimicrobial effects being the most extensively studied.

Antimicrobial Activity

Peptides from Rana temporaria demonstrate potent antimicrobial activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] The temporin family, in particular, is known for its strong activity against Gram-positive bacteria.[3][4] Brevinins also exhibit a wide spectrum of antimicrobial action.[5] The inhibitory effects of these peptides on bacteria such as Staphylococcus aureus and Salmonella enterica have been shown to be comparable to some conventional antibiotics.[6]

Table 1: Minimum Inhibitory Concentrations (MIC) of Temporin Peptides from Rana temporaria

PeptideTarget MicroorganismMIC (μM)Reference
Temporin AStaphylococcus aureus-[1]
Temporin ABacillus megaterium-[1]
Temporin AEscherichia coli (specific strains)-[1]
Temporin AMethicillin-resistant S. aureus (MRSA)-[1]
Temporin AVancomycin-resistant Enterococcus faecium-[1]
Temporin AVancomycin-resistant Enterococcus faecalis-[1]
Temporin BStaphylococcus aureus-[1]
Temporin BBacillus megaterium-[1]
Temporin BStreptococcus pyogenes-[1]
Temporin BCandida albicans-[1]
Temporin GEnterococcus faeciumLow concentrations[1]
Temporin GStaphylococcus aureusLow concentrations[1]
Temporin GStenotrophomonas maltophiliaLow concentrations[1]
Temporin GAcinetobacter baumanniiLow concentrations[1]
Temporin LGram-positive bacteria-[1]
Temporin LCandida spp.-[1]
Temporin LGram-negative bacteria-[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of Brevinin Peptides from Rana temporaria

PeptideTarget MicroorganismMIC (μM)Reference
Brevinin-1Broad spectrum-[5]
Brevinin-2Broad spectrum-[5]
Brevinin-2RStaphylococcus aureus-[7]
Brevinin-2RMicrococcus luteus-[7]
Brevinin-2RBacillus sp.-[7]
Brevinin-2REscherichia coli-[7]
Brevinin-2RSalmonella typhimurium-[7]
Brevinin-2RPseudomonas aeruginosa-[7]
Brevinin-2RKlebsiella pneumoniae-[7]
Brevinin-2RCandida albicans-[7]
Brevinin-2RCandida tropicalis-[7]
Wound Healing and Cell Proliferation

Certain peptides from Rana temporaria, notably Temporin A and Temporin B, have demonstrated the ability to promote wound healing.[8] These peptides can induce the migration and proliferation of human keratinocytes (HaCaT cells), which are crucial processes in skin repair.[8] This activity is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8]

Anticancer and Other Activities

Beyond their antimicrobial and wound healing properties, peptides from amphibian skin, including those from Rana species, are being investigated for their anticancer potential.[9][10] The mechanism often involves the selective disruption of cancer cell membranes.[7] Additionally, bradykinin-related peptides found in the skin secretion are known to have various pharmacological effects, including actions on smooth muscle.[11][12]

Experimental Protocols

This section outlines the general methodologies for the extraction, purification, and characterization of peptides from Rana temporaria skin secretion, as well as the assessment of their biological activities.

Peptide Extraction and Purification
  • Stimulation of Peptide Secretion: Peptide secretion is induced from the granular glands of the frog's skin. A common, non-harmful method involves the administration of norepinephrine, either through injection or immersion.[13][14]

  • Collection of Secretion: The secreted material is carefully collected from the dorsal skin of the frog.

  • Initial Purification: The collected secretion is typically acidified to inactivate proteases and then subjected to initial purification using solid-phase extraction cartridges, such as Sep-Pak C18 cartridges, to remove high molecular weight proteins and other interfering substances.[13]

  • High-Performance Liquid Chromatography (HPLC): The partially purified peptide mixture is then fractionated using reverse-phase HPLC (RP-HPLC) on columns such as octadecylsilyl-silica (C18).[13] A gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous solution is used to elute the peptides based on their hydrophobicity.

  • Further Purification: Individual peptide fractions with biological activity are subjected to further rounds of HPLC using different column chemistries (e.g., butylsilyl-C4 or diphenylmethylsilyl-silica) to achieve high purity.[13]

Experimental_Workflow_Peptide_Analysis cluster_collection Peptide Collection & Extraction cluster_purification Purification cluster_analysis Characterization & Analysis start Stimulation of Rana temporaria (e.g., with Norepinephrine) collection Collection of Skin Secretion start->collection acidification Acidification and Centrifugation collection->acidification spe Solid-Phase Extraction (e.g., C18 cartridge) acidification->spe hplc1 First-Pass RP-HPLC (e.g., C18 column) spe->hplc1 fraction_collection Fraction Collection hplc1->fraction_collection bioassay Biological Activity Screening fraction_collection->bioassay hplc2 Second-Pass RP-HPLC (e.g., C4 or Phenyl column) bioassay->hplc2 ms Mass Spectrometry (e.g., ESI-OrbiTrap) hplc2->ms sequencing Amino Acid Sequencing (Edman Degradation) hplc2->sequencing synthesis Peptide Synthesis sequencing->synthesis functional_assays Functional Assays (Antimicrobial, Cytotoxicity, etc.) synthesis->functional_assays Membrane_Disruption_Mechanism cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer (Negatively Charged) insertion Hydrophobic Interaction & Insertion membrane->insertion peptide Cationic Antimicrobial Peptide (e.g., Brevinin) attraction Electrostatic Attraction peptide->attraction attraction->membrane pore Pore Formation / Membrane Disruption insertion->pore leakage Leakage of Intracellular Contents pore->leakage death Bacterial Cell Death leakage->death EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras_raf Ras-Raf-MEK-ERK Pathway egfr->ras_raf pi3k_akt PI3K-Akt Pathway egfr->pi3k_akt temporin Temporin A / B temporin->egfr Activation transcription Gene Transcription ras_raf->transcription pi3k_akt->transcription proliferation Cell Proliferation transcription->proliferation migration Cell Migration transcription->migration

References

Methodological & Application

Application Notes and Protocols for Brevinin 1Tb Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brevinin 1Tb is a 17-amino acid antimicrobial peptide originally isolated from the Russian Brown Frog, Rana temporaria.[1][2] Its sequence is Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys[1]. Like other members of the brevinin family, it exhibits antibacterial activity, notably against S. aureus[1][2]. Brevinins are characterized by a C-terminal cyclic domain formed by a disulfide bridge, often referred to as a "Rana box"[3][4]. The chemical synthesis of this compound is essential for structure-activity relationship studies and the development of new antimicrobial agents[3][5]. This document provides a detailed protocol for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Materials and Reagents for this compound Synthesis (0.1 mmol scale)

CategoryItemSpecificationExample SupplierQuantity
Resin Rink Amide MBHA Resin100-200 mesh, ~0.6 mmol/g loadingSigma-Aldrich, Novabiochem~167 mg
Amino Acids Fmoc-L-Amino AcidsStandard side-chain protection (Trt for Cys, Boc for Lys, tBu for Ser/Thr)Sigma-Aldrich, Bachem4-5 equivalents per coupling
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis gradeFisher ScientificAs needed
Dichloromethane (DCM)ACS gradeFisher ScientificAs needed
Diethyl etherAnhydrousSigma-Aldrich~50 mL
Acetonitrile (ACN)HPLC gradeFisher ScientificAs needed
Coupling Reagents HBTU or HATU4-5 equivalents
N,N-Diisopropylethylamine (DIEA)Reagent gradeSigma-Aldrich8-10 equivalents
Deprotection Reagent PiperidineReagent gradeSigma-AldrichAs needed
Cleavage Reagents Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich~10 mL
Triisopropylsilane (TIS)Reagent gradeSigma-AldrichAs needed
1,2-Ethanedithiol (EDT)Reagent gradeSigma-AldrichAs needed
WaterDeionizedAs needed
Purification Buffers Buffer A0.1% TFA in WaterAs needed
Buffer B0.1% TFA in AcetonitrileAs needed
Cyclization Buffer Ammonium BicarbonateAs needed

Table 2: Standard Fmoc-SPPS Cycle for this compound

StepReagent/SolventVolumeDurationRepetitions
1. Swelling DMF5 mL1 hour1
2. Fmoc Deprotection 20% Piperidine in DMF5 mL3 minutes1
20% Piperidine in DMF5 mL10-15 minutes1
3. Washing DMF5 mL1 minute3
DCM5 mL1 minute2
4. Coupling Activated Fmoc-amino acid solution~5 mL1-2 hours1
5. Washing DMF5 mL1 minute3
DCM5 mL1 minute2

Table 3: Cleavage Cocktail Composition

ReagentPercentage (v/v)Volume for 10 mLPurpose
Trifluoroacetic acid (TFA)92.5%9.25 mLCleaves peptide from resin and removes side-chain protecting groups
Triisopropylsilane (TIS)2.5%0.25 mLCation scavenger
Water2.5%0.25 mLCation scavenger
1,2-Ethanedithiol (EDT)2.5%0.25 mLScavenger for trityl groups from Cysteine[3]

Experimental Protocols

1. Resin Preparation and Swelling

  • Weigh approximately 167 mg of Rink Amide resin (~0.1 mmol scale based on ~0.6 mmol/g loading) and place it into a peptide synthesis vessel[3].

  • Add 5 mL of DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation[3][6].

  • Drain the DMF.

2. Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle This cycle begins with the C-terminal amino acid (Cysteine) and proceeds to the N-terminal (Leucine).

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the swollen resin[3].

    • Agitate the mixture for 3 minutes at room temperature and then drain the solution[3].

    • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group[3].

    • Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL)[3].

  • Amino Acid Coupling:

    • Activation: In a separate vial, dissolve 4-5 equivalents of the desired Fmoc-amino acid and 4-5 equivalents of HBTU (or HATU) in a minimal amount of DMF. Add 8-10 equivalents of DIEA. Allow the mixture to pre-activate for 1-2 minutes[3].

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature[3].

    • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL) to remove excess reagents and by-products[3].

Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

3. Cleavage and Deprotection

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare 10 mL of the cleavage cocktail: TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5)[3].

  • Add the freshly prepared cleavage cocktail to the dried resin. Agitate the mixture at room temperature for 2-3 hours[3].

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube[3].

4. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution to 40-50 mL of cold diethyl ether[3].

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times[3].

  • Dry the crude peptide pellet under vacuum[3].

  • Dissolve the crude peptide in a minimal amount of Buffer A (0.1% TFA in water) and purify using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column[3].

  • A typical gradient is from 5% to 65% Buffer B (0.1% TFA in acetonitrile) over 60 minutes[3].

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry.

5. Disulfide Bond Formation (Cyclization)

  • Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular reaction[3].

  • Stir the solution gently, open to the air, for 24-48 hours. The oxidation can be monitored by analytical HPLC and mass spectrometry (a decrease of 2 Da in molecular weight indicates disulfide bond formation)[3].

  • Once the reaction is complete, lyophilize the solution to obtain the cyclized peptide.

  • The cyclized peptide can be further purified by RP-HPLC if necessary[3].

6. Final Analysis The final product's purity should be confirmed by analytical HPLC, and its identity verified by mass spectrometry.

Visualizations

SPPS_Workflow_for_Brevinin_1Tb ResinPrep 1. Resin Preparation Swell Swell Rink Amide Resin in DMF ResinPrep->Swell SPPS_Cycle 2. SPPS Cycle (17x) Swell->SPPS_Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) SPPS_Cycle->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage 3. Cleavage & Deprotection Wash2->Cleavage After final AA CleavageCocktail Add Cleavage Cocktail (TFA/TIS/H2O/EDT) Cleavage->CleavageCocktail Precipitation 4. Precipitation & Wash CleavageCocktail->Precipitation AddEther Add Cold Diethyl Ether Precipitation->AddEther Centrifuge Centrifuge & Wash Pellet AddEther->Centrifuge Purification1 5. RP-HPLC Purification (Linear Peptide) Centrifuge->Purification1 Cyclization 6. Disulfide Bond Formation Purification1->Cyclization AirOxidation Air Oxidation (pH 8-8.5) Cyclization->AirOxidation Purification2 7. Final RP-HPLC Purification (Cyclized Peptide) AirOxidation->Purification2 Analysis 8. Analysis Purification2->Analysis MS_HPLC Mass Spectrometry Analytical HPLC Analysis->MS_HPLC

Caption: Fmoc-SPPS workflow for this compound synthesis.

References

Application Note: High-Purity Synthesis and Purification of Antimicrobial Peptide Brevinin 1Tb via Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase synthesis and subsequent purification of the antimicrobial peptide Brevinin 1Tb using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a 17-amino acid peptide (LVPLFLSKLICFITKKC) originally isolated from the skin secretions of the Russian Brown Frog (Rana temporaria), has demonstrated significant antimicrobial activity, making it a person of interest for therapeutic development.[1] This document outlines the complete workflow from crude peptide synthesis to a highly purified final product, including detailed methodologies, expected quantitative outcomes, and post-purification characterization.

Introduction to this compound

This compound belongs to the brevinin family of antimicrobial peptides (AMPs), which are key components of the innate immune system in many amphibian species. These peptides typically exhibit broad-spectrum activity against various pathogens. This compound is a cationic peptide characterized by a disulfide bridge, which is common for this family of peptides and often crucial for their biological activity. The development of a robust and reproducible purification protocol is essential for obtaining high-purity this compound for research and preclinical studies.

Physicochemical Properties of this compound:

PropertyValue
Amino Acid SequenceLeu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys
Molecular FormulaC88H149N21O19S2
Molecular Weight (Avg.)1937.48 g/mol
Isoelectric Point (pI)9.88

Experimental Workflow

The overall process for obtaining purified synthetic this compound involves solid-phase peptide synthesis (SPPS), cleavage of the peptide from the resin, purification of the crude product by preparative RP-HPLC, and subsequent analysis and lyophilization of the pure fractions.

workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product spfs Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin spfs->cleavage prep_hplc Preparative RP-HPLC cleavage->prep_hplc Crude Peptide fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical RP-HPLC fraction_collection->analytical_hplc Collected Fractions mass_spec Mass Spectrometry fraction_collection->mass_spec Collected Fractions lyophilization Lyophilization analytical_hplc->lyophilization mass_spec->lyophilization final_product Purified this compound lyophilization->final_product purification_logic cluster_gradient Gradient Elution start Crude Peptide Mixture dissolve Dissolve in Buffer A start->dissolve load Load onto C18 Column dissolve->load low_acn Low % Acetonitrile (Buffer B) increase_acn Gradually Increase % Acetonitrile elute_hydrophilic Elution of Hydrophilic Impurities low_acn->elute_hydrophilic Early Elution high_acn High % Acetonitrile elute_peptide Elution of this compound increase_acn->elute_peptide Intermediate Elution elute_hydrophobic Elution of Hydrophobic Impurities high_acn->elute_hydrophobic Late Elution collect Collect Fractions of Pure Peptide elute_peptide->collect

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Brevinin 1Tb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin 1Tb is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Russian brown frog, Rana temporaria.[1][2] Like other members of the brevinin family, it exhibits broad-spectrum antimicrobial activity against various pathogens.[3][4] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro potency of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This document provides a detailed protocol for determining the MIC of this compound, tailored for researchers, scientists, and professionals in drug development.

The primary mechanism of action for brevinin peptides is the disruption of the microbial cell membrane.[3][7] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes.[3] Following this initial binding, the peptide undergoes a conformational change, often to an amphipathic α-helical structure, which facilitates its insertion into and disruption of the membrane, leading to cell death.[3][8]

Data Presentation: MIC of Brevinin Peptides

The antimicrobial efficacy of brevinin peptides has been quantified against a variety of microorganisms. The following table summarizes reported MIC values for this compound and other closely related brevinin peptides to provide a comparative reference. It is important to note that MIC values can vary depending on the specific peptide analog, the microbial strain, and the experimental conditions used.[5]

Peptide VariantMicroorganismStrainMIC (µg/mL)MIC (µM)Reference
This compoundStaphylococcus aureus-Not specified-[1][2]
Brevinin-1BYaStaphylococcus aureus (MRSA)Clinical Isolate-2.5[9]
Brevinin-1BYaCandida albicansReference Strain-≤10[9]
Brevinin-1BYaCandida tropicalisReference Strain-≤10[9]
Brevinin-1BYaCandida kruseiReference Strain-≤10[9]
Brevinin-1BYaCandida parapsilosisReference Strain-≤10[9]
Brevinin-1BWEnterococcus faecalisATCC 292123.125-[10]
Brevinin-1BWStaphylococcus saprophyticusATCC BAA7506.25-[10]
Brevinin-1BWStaphylococcus aureus (MDR)ATCC 292136.25-[10]
Brevinin-1BWStaphylococcus aureusATCC 259236.25-[10]
B1CTcu5Mycobacterium tuberculosis-12.5-[11]
Brevinin-1GHaStaphylococcus aureusATCC 29213-4[4]
Brevinin-1GHaEscherichia coliATCC 25922-32[4]
Brevinin-1GHaCandida albicansATCC 10231-2[4]

Experimental Protocol: MIC Determination of this compound

This protocol is based on the broth microdilution method, adapted for cationic antimicrobial peptides.[12][13]

Materials:

  • This compound peptide (lyophilized)[2]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[12]

  • Sterile 96-well polypropylene microtiter plates[12]

  • Sterile polypropylene microcentrifuge tubes[12]

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[12]

  • Sterile distilled water

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve the lyophilized this compound peptide in sterile distilled water to create a high-concentration stock solution (e.g., 1 mg/mL).

    • To prevent peptide loss due to binding to plastic surfaces, it is recommended to use polypropylene tubes.[12] For cationic peptides, the use of a carrier solution like 0.01% acetic acid with 0.2% BSA can be beneficial.[12]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism.

    • Inoculate the colonies into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard).[5]

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5][13]

  • Microtiter Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile MHB into wells of columns 2 through 11 of a 96-well polypropylene plate.[5]

    • Prepare a starting concentration of this compound in a polypropylene tube by diluting the stock solution in MHB.

    • Add 100 µL of this starting peptide solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly by pipetting up and down.[14]

    • Continue this serial dilution process across the plate to column 10. Discard the final 50 µL from column 10.[14]

    • Column 11 will serve as the positive control (bacterial growth without peptide).[5]

    • Column 12 will serve as the negative control (sterile broth only).[5]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.[5]

    • Cover the plate and incubate at 37°C for 18-24 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[5]

    • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify microbial growth. The MIC can be defined as the lowest peptide concentration that inhibits growth by ≥90% compared to the positive control.[5]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis peptide_prep Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound (cols 1-10) peptide_prep->serial_dilution bacterial_prep Prepare Bacterial Inoculum (log phase, ~5x10^5 CFU/mL) inoculation Inoculate wells with bacterial suspension (cols 1-11) bacterial_prep->inoculation plate_setup Dispense MHB into 96-well plate (cols 2-11) plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine MIC (visual inspection or OD600) incubation->mic_determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Brevinin_MoA cluster_membrane Bacterial Cell Membrane cluster_peptide This compound Action neg_charge Negatively Charged Membrane Surface attraction Electrostatic Attraction neg_charge->attraction membrane Lipid Bilayer lysis Cell Lysis membrane->lysis peptide Cationic this compound peptide->attraction conform_change Conformational Change (α-helical structure) attraction->conform_change insertion Membrane Insertion & Disruption conform_change->insertion insertion->membrane

Caption: Proposed mechanism of action of this compound on bacterial membranes.

References

Application Notes and Protocols: Hemolytic Activity Assay of Brevinin 1Tb using Human Erythrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, known for their broad-spectrum antimicrobial properties.[1] Brevinin 1Tb, a member of this family, holds potential for therapeutic development. However, a significant hurdle for the clinical application of many AMPs is their potential for hemolytic activity, which can lead to toxicity.[1][2] Therefore, a precise evaluation of the hemolytic activity of this compound against human erythrocytes is a critical step in its preclinical safety assessment.

These application notes provide a detailed protocol for conducting a hemolytic activity assay of this compound using human red blood cells (RBCs). The assay quantifies the ability of the peptide to lyse erythrocytes by measuring the release of hemoglobin into the supernatant.[3][4] This protocol is designed to be a reliable and reproducible method for determining the concentration of this compound that causes 50% hemolysis (HC₅₀), a key parameter for evaluating its therapeutic index.[5][6]

Principle of the Assay

The hemolytic activity assay is based on the spectrophotometric quantification of hemoglobin released from lysed erythrocytes.[7] Human red blood cells are incubated with varying concentrations of this compound. If the peptide disrupts the erythrocyte membrane, hemoglobin is released into the surrounding buffer. After incubation, intact erythrocytes are pelleted by centrifugation, and the amount of hemoglobin in the supernatant is measured by reading the absorbance at a specific wavelength (typically 405 nm, 540 nm, or 570 nm).[2][8][9] The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis, achieved with a detergent like Triton X-100) and a negative control (spontaneous hemolysis in buffer alone).[6][10]

Data Presentation

The hemolytic activity of Brevinin peptides is highly dependent on their specific amino acid sequence and structure. The following table summarizes representative hemolytic activity data for various Brevinin-1 analogues to provide a comparative context for evaluating this compound.

Peptide/AnalogueSource/ModificationHemolytic Activity Metric (HC₅₀/LC₅₀)Erythrocyte Source
Brevinin-1BYaRana boyliiLD₅₀ = 10 µMHuman[1]
Acyclic Brevinin-1BYaCys residues replaced by Ser8-fold reduced activity vs. nativeHuman[1]
Brevinin-1GHaHylarana guentheri~20% hemolysis at 16 µMHorse[1][11]
Brevinin-1GHbAnalogue of -1GHa (no Rana-box)No activity up to 256 µMHorse[1]
Brevinin-1GHcAnalogue of -1GHa (central Rana-box)~20% hemolysis at 128 µMHorse[1]
Brevinin-1ERana esculenta--
Brevinin-1E analogueTransposed C-terminal sequenceConsiderable reduction in hemolytic activity-[12]
Brevinin-2RRana ridibunda< 2.5% hemolysis at up to 200 µg/ml-[12]
Brevinin-1EGPelophylax nigromaculatusConcentration-dependent hemolysis-[13]
Brevinin-1RL1Rana limnocharisSlight hemolytic activity-[14]

Experimental Protocols

Materials and Reagents
  • Fresh human whole blood (with anticoagulant, e.g., EDTA or heparin)[10]

  • This compound (lyophilized powder)

  • Phosphate-buffered saline (PBS), pH 7.4[1]

  • Triton X-100 (for positive control)[2]

  • Sterile, pyrogen-free water

  • Microcentrifuge tubes (1.5 mL or 2 mL)[1]

  • 96-well U-bottom microtiter plate[15]

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm, 540 nm, or 570 nm[2][9]

  • Centrifuge

Preparation of Human Erythrocytes
  • Blood Collection: Collect fresh human blood into tubes containing an anticoagulant.[10]

  • Centrifugation: Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.[10]

  • Washing: Carefully aspirate and discard the supernatant (plasma and buffy coat). Resuspend the erythrocyte pellet in 5 volumes of cold, sterile PBS (pH 7.4).

  • Repeat Washing: Repeat the centrifugation and washing steps two more times to ensure the removal of plasma proteins and other components.[10]

  • Final Resuspension: After the final wash, resuspend the erythrocyte pellet in PBS to achieve a 2% (v/v) erythrocyte suspension.[2] Keep the erythrocyte suspension on ice until use.

Preparation of this compound Solutions
  • Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile PBS or a suitable solvent to a known concentration (e.g., 1 mg/mL or 1 mM).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in PBS to obtain a range of desired concentrations for the assay.

Hemolytic Assay Procedure
  • Plate Setup: In a 96-well U-bottom plate, add 100 µL of the appropriate solutions to each well as follows:

    • Test Wells: 100 µL of each this compound dilution.

    • Negative Control (0% Lysis): 100 µL of PBS.[9]

    • Positive Control (100% Lysis): 100 µL of 0.1% Triton X-100 in PBS.[2]

  • Add Erythrocytes: Add 100 µL of the 2% human erythrocyte suspension to each well.[9]

  • Incubation: Incubate the plate at 37°C for 1 hour.[10]

  • Centrifugation: After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes.[10]

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate, being careful not to disturb the erythrocyte pellet.[9]

  • Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm, 540 nm, or 570 nm using a microplate reader.[2][9]

Data Analysis
  • Calculate Percentage Hemolysis: The percentage of hemolysis for each this compound concentration is calculated using the following formula:[5]

  • Dose-Response Curve: Plot the percentage of hemolysis against the corresponding this compound concentration to generate a dose-response curve.

  • Determine HC₅₀: The HC₅₀ value, the concentration of this compound that causes 50% hemolysis, can be determined from the dose-response curve. A higher HC₅₀ value indicates lower hemolytic activity.[5]

Visualizations

Hemolytic_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare 2% Human Erythrocyte Suspension C Add Erythrocytes & this compound to 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C for 1 hour C->D E Centrifuge to Pellet Intact Erythrocytes D->E F Transfer Supernatant to New Plate E->F G Measure Absorbance of Hemoglobin Release F->G H Calculate % Hemolysis G->H I Determine HC50 Value H->I

Caption: Workflow for the Hemolytic Activity Assay of this compound.

Brevinin_Mechanism_of_Action cluster_peptide This compound cluster_membrane Erythrocyte Membrane Peptide Amphipathic α-helical structure Membrane Lipid Bilayer Peptide->Membrane Electrostatic Interaction Pore Pore Formation/ Membrane Disruption Membrane->Pore Peptide Insertion Lysis Cell Lysis Pore->Lysis Hemoglobin Release

Caption: Proposed Mechanism of Brevinin-1-induced Hemolysis.

References

Application Notes and Protocols: Evaluating the Cytotoxicity of Brevinin-1Tb in Mammalian Cell Lines using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Tb, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin, holds potential as a therapeutic agent due to its broad-spectrum antimicrobial and anticancer activities.[1][2][3] The primary mechanism of action for many brevinin peptides involves the disruption of cell membranes and the induction of apoptosis.[3][4][5] This application note provides a detailed protocol for assessing the cytotoxic effects of Brevinin-1Tb on mammalian cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation, making it an essential tool in drug discovery and toxicology studies.[6][7][8][9]

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][8][9][10] This reduction is primarily carried out by mitochondrial dehydrogenases.[6][7] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent, typically dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan solution is then measured spectrophotometrically, and the intensity of the purple color is directly proportional to the number of viable cells.[10][11]

Data Presentation

Table 1: Reported IC50 Values of Brevinin Peptides in Various Cancer Cell Lines

The following table summarizes the cytotoxic activity of different brevinin peptides against a range of human cancer cell lines. This data can serve as a reference for selecting an appropriate concentration range for testing Brevinin-1Tb.

PeptideCell LineCancer TypeIC50 (µM)
Brevinin-1E8.13A549Lung31.6
AGSStomach7.5
JurkatBlood12.9
HCT116Colon9.2
HL60Blood14.8
HepG2Liver11.7
Brevinin-1GHdH157Non-small cell lung2.987
U251MGNeuronal glioblastoma7.985
MDA-MB-435sMelanoma1.197
PC3Prostate carcinoma9.854

Data sourced from studies on Brevinin-1E8.13 and Brevinin-1GHd.[12][13]

Experimental Protocols

Materials
  • Mammalian cell line of interest (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • Brevinin-1Tb peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[14]

  • Sterile, 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Laminar flow hood

  • Multichannel pipette

Reagent Preparation
  • Complete Cell Culture Medium: Supplement the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Brevinin-1Tb Stock Solution: Prepare a stock solution of Brevinin-1Tb in a suitable sterile solvent (e.g., sterile water or PBS) at a concentration of 1 mM. Store at -20°C or as recommended by the supplier. Further dilutions should be made in serum-free medium.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[11][14] Vortex until fully dissolved and filter-sterilize the solution through a 0.2 µm filter.[8][11] Store the solution protected from light at 4°C for up to one month.[11]

  • Solubilization Solution: Use 100% DMSO to dissolve the formazan crystals.

MTT Assay Protocol
  • Cell Seeding: a. Culture the desired mammalian cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend them in fresh, complete culture medium. c. Determine the cell concentration using a hemocytometer or an automated cell counter. d. Seed the cells into a 96-well plate at an optimized density. A typical seeding density ranges from 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[14] It is crucial to determine the optimal seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.[6][15] e. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[14]

  • Treatment with Brevinin-1Tb: a. After the 24-hour incubation, carefully remove the culture medium. b. Prepare serial dilutions of Brevinin-1Tb in serum-free medium. Based on the data for other brevinins, a starting concentration range of 0.1 µM to 100 µM is recommended. c. Add 100 µL of the diluted Brevinin-1Tb solutions to the respective wells. Include a vehicle control (medium with the same concentration of the peptide's solvent) and a negative control (untreated cells in medium only). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition and Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[14] b. Incubate the plate for an additional 2-4 hours at 37°C.[14] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Cell Viability: The percentage of cell viability is calculated using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[16]

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of Brevinin-1Tb that causes a 50% reduction in cell viability. This can be determined by plotting the percentage of cell viability against the logarithm of the Brevinin-1Tb concentration and fitting the data to a dose-response curve.

Visualization of Workflows and Pathways

Experimental Workflow for MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Mammalian Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding peptide_treatment 3. Treat with Brevinin-1Tb cell_seeding->peptide_treatment mtt_addition 4. Add MTT Reagent peptide_treatment->mtt_addition incubation 5. Incubate (2-4 hours) mtt_addition->incubation formazan_solubilization 6. Solubilize Formazan with DMSO incubation->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing Brevinin-1Tb cytotoxicity using the MTT assay.

Proposed Signaling Pathway for Brevinin-Induced Apoptosis

Brevinin_Apoptosis_Pathway Proposed Brevinin-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway brevinin Brevinin-1Tb cell_membrane Cancer Cell Membrane (Negatively Charged) brevinin->cell_membrane Electrostatic Interaction membrane_disruption Membrane Disruption cell_membrane->membrane_disruption death_receptors Death Receptors membrane_disruption->death_receptors mitochondria Mitochondrial Stress membrane_disruption->mitochondria apoptosis Apoptosis caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 caspase3->apoptosis

References

Analyzing the Secondary Structure of Brevinin 1Tb Using Circular Dichroism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin 1Tb is a member of the brevinin family of antimicrobial peptides (AMPs), which are crucial components of the innate immune system of many amphibians.[1] Isolated from the Russian Brown Frog, Rana temporaria, this compound exhibits antibacterial activity, notably against Staphylococcus aureus.[1][2] The brevinin family of peptides is characterized by its cationic and amphipathic nature, and many members, including Brevinin-1 peptides, feature a C-terminal disulfide-bridged cyclic heptapeptide known as the "Rana box".[3]

The biological function of AMPs like this compound is intrinsically linked to their secondary structure. In aqueous environments, these peptides typically exist in a disordered, or random coil, conformation.[4] However, upon encountering a bacterial membrane, they undergo a conformational change, folding into an α-helical structure. This structural transition is critical for their mechanism of action, which often involves membrane disruption.[3][4]

Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution.[3] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides a characteristic spectrum for different secondary structural elements such as α-helices, β-sheets, and random coils.[5] This makes it an invaluable tool for studying the conformational plasticity of this compound in different environments, thereby offering insights into its antimicrobial mechanism.

Data Presentation: Secondary Structure of Brevinin-1 Analogs by CD Spectroscopy

PeptideSolvent/Conditionα-Helix (%)β-Sheet (%)Random Coil (%)Reference
Brevinin-1OS 10 mM Ammonium Acetate--Predominantly Random Coil[3]
Brevinin-1OS 50% TFE in 10 mM Ammonium Acetate94.61--[3]
Brevinin-1EG 10 mM PBS--Predominantly Random Coil[3]
Brevinin-1EG 30 mM SDSPredominantly α-helical--[3]
Brevinin-1EG 50% TFEPredominantly α-helical--[3]

Note: TFE (Trifluoroethanol) and SDS (Sodium Dodecyl Sulfate) are used to mimic the hydrophobic environment of a cell membrane. Quantitative percentages for all structures were not always available in the cited literature.

Experimental Protocols

Protocol 1: Secondary Structure Analysis of this compound by Circular Dichroism Spectroscopy

This protocol details the methodology for determining the secondary structure of this compound in both aqueous and membrane-mimetic environments using CD spectroscopy.

1. Materials and Reagents:

  • Synthesized and purified this compound peptide (purity >95%)

  • 10 mM Sodium Phosphate buffer, pH 7.0

  • Trifluoroethanol (TFE), spectroscopy grade

  • Sodium Dodecyl Sulfate (SDS)

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas for CD instrument purging

  • Quartz cuvettes with a path length of 0.1 cm (1 mm)

2. Sample Preparation:

  • Aqueous Solution (e.g., 10 mM Sodium Phosphate Buffer):

    • Prepare a stock solution of this compound in the sodium phosphate buffer.

    • Determine the precise concentration of the peptide stock solution using a reliable method such as UV absorbance at 280 nm (if tryptophan or tyrosine residues are present) or by quantitative amino acid analysis.

    • Dilute the stock solution with the same buffer to a final concentration suitable for CD analysis, typically in the range of 30-75 µM.[3]

  • Membrane-Mimetic Solutions:

    • TFE Solution:

      • Prepare the this compound sample in 10 mM sodium phosphate buffer as described above.

      • Mix the peptide solution with TFE to achieve a final TFE concentration of 50% (v/v).[3]

    • SDS Micelles:

      • Prepare the this compound sample in 10 mM sodium phosphate buffer.

      • Add SDS from a concentrated stock solution to the peptide sample to a final concentration above the critical micelle concentration (CMC) of SDS (e.g., 30 mM).[3]

3. CD Instrument Parameters:

  • Wavelength range: 190-260 nm[3]

  • Data pitch (interval): 0.1 nm[3]

  • Scanning speed: 50 nm/min

  • Response time: 1 s

  • Bandwidth: 1.0 nm

  • Accumulations: 3-5 scans for each sample to improve the signal-to-noise ratio.

  • Temperature: 25°C[3]

  • Purging: Continuously purge the instrument with nitrogen gas.

4. Data Acquisition:

  • Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.

  • Place a cuvette containing the reference solution (the respective buffer or solvent without the peptide) in the sample holder and record a baseline spectrum.

  • Replace the reference with the cuvette containing the this compound sample and acquire the CD spectrum.

  • Repeat for all samples and conditions.

5. Data Processing and Analysis:

  • Subtract the corresponding baseline spectrum from each sample spectrum.

  • Average the multiple scans for each sample to obtain the final spectrum.

  • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:

    MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l)

    Where:

    • n = number of amino acid residues (17 for this compound)

    • c = molar concentration of the peptide (mol/L)

    • l = path length of the cuvette (cm)

  • Deconvolute the MRE spectra using a secondary structure estimation program (e.g., CONTINLL, SELCON3, CDSSTR, or K2D2) to determine the percentage of α-helix, β-sheet, and random coil.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis Peptide This compound (Purity >95%) Aq_Buffer Aqueous Buffer (e.g., 10 mM Phosphate) Peptide->Aq_Buffer TFE 50% TFE Solution Peptide->TFE SDS 30 mM SDS Solution Peptide->SDS Instrument CD Spectropolarimeter (190-260 nm) Aq_Buffer->Instrument TFE->Instrument SDS->Instrument Baseline Baseline Correction (Solvent Spectrum) Instrument->Baseline MRE Calculate Mean Residue Ellipticity (MRE) Baseline->MRE Deconvolution Deconvolution Algorithm MRE->Deconvolution Sec_Structure Secondary Structure % (α-helix, β-sheet, random coil) Deconvolution->Sec_Structure

Caption: Experimental workflow for CD analysis of this compound.

CD_Principle cluster_light Light Source cluster_sample Sample Interaction cluster_detection Detection & Signal Light Unpolarized Light Polarizer Linear Polarizer Light->Polarizer Modulator Photoelastic Modulator Polarizer->Modulator LCP Left-Circularly Polarized Light Modulator->LCP LCP RCP Right-Circularly Polarized Light Modulator->RCP RCP Sample Chiral Sample (this compound) LCP->Sample RCP->Sample Detector Detector Sample->Detector CD_Signal CD Signal (ΔA = A_L - A_R) Detector->CD_Signal

Caption: Principle of Circular Dichroism (CD) Spectroscopy.

References

Application Notes and Protocols for the Mass Spectrometry Characterization of Purified Brevinin 1Tb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin 1Tb is a 17-amino acid antimicrobial peptide originally isolated from the skin secretion of the Russian brown frog, Rana temporaria.[1] Like other members of the brevinin family, it exhibits antimicrobial activity, making it a person of interest for novel antibiotic development. This document provides detailed application notes and protocols for the characterization of purified this compound using mass spectrometry, a critical tool for confirming its identity, purity, and structural integrity.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. The theoretical molecular weight is calculated based on its amino acid sequence (LVPLFLSKLICFITKKC) and the assumption of a disulfide bond between the two cysteine residues.

ParameterValueMethod of Determination
Amino Acid SequenceLVPLFLSKLICFITKKCEdman Degradation / cDNA Sequencing
Theoretical Monoisotopic Mass (disulfide bonded)1968.15 DaIn Silico Calculation
Theoretical Average Mass (disulfide bonded)1969.45 DaIn Silico Calculation
Purity (as commercially available)>97%HPLC

Experimental Protocols

The following protocols outline the steps for the mass spectrometry analysis of purified this compound.

Protocol 1: Sample Preparation for Mass Spectrometry

Objective: To prepare purified this compound for analysis by MALDI-TOF and ESI-MS.

Materials:

  • Lyophilized purified this compound

  • Ultrapure water (LC-MS grade)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • a-Cyano-4-hydroxycinnamic acid (HCCA) matrix

  • Trifluoroacetic acid (TFA), 0.1% in ultrapure water

  • Eppendorf tubes

  • Pipettes and tips

Procedure:

  • Reconstitution of this compound:

    • Allow the lyophilized peptide to equilibrate to room temperature.

    • Reconstitute the peptide in 0.1% TFA in ultrapure water to a stock concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

  • Preparation for MALDI-TOF MS:

    • Prepare a saturated solution of HCCA matrix in a 50:50 mixture of ACN and 0.1% TFA.

    • In a clean Eppendorf tube, mix the reconstituted this compound solution (e.g., 1 µL) with the HCCA matrix solution (e.g., 1 µL) in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the peptide and matrix.

  • Preparation for ESI-MS:

    • Dilute the reconstituted this compound stock solution with a solvent suitable for ESI, typically 50% ACN with 0.1% FA, to a final concentration of 1-10 pmol/µL.

    • The sample is now ready for direct infusion or LC-MS analysis.

Protocol 2: MALDI-TOF Mass Spectrometry for Molecular Weight Determination

Objective: To determine the intact molecular weight of this compound.

Instrumentation: A MALDI-TOF mass spectrometer.

Procedure:

  • Instrument Calibration: Calibrate the instrument using a standard peptide mixture with masses in the range of 1000-3000 Da.

  • Sample Acquisition:

    • Load the MALDI target plate with the prepared this compound sample into the mass spectrometer.

    • Acquire mass spectra in positive ion, linear or reflector mode.

    • Use a laser intensity just above the threshold for ion detection to minimize fragmentation.

    • Accumulate multiple laser shots to obtain a high-quality spectrum.

  • Data Analysis:

    • Process the raw spectrum to determine the monoisotopic or average mass of the peptide.

    • Compare the experimentally observed mass with the calculated theoretical mass of this compound. A close match confirms the identity of the peptide.

Protocol 3: ESI-MS/MS for Sequence Verification and Disulfide Bond Analysis

Objective: To verify the amino acid sequence and confirm the presence of the disulfide bond in this compound. A study by Samgina et al. utilized a nano-HPLC-ESI-OrbiTrap setup for the analysis of the Rana temporaria skin peptidome, which included this compound.[2]

Instrumentation: An electrospray ionization mass spectrometer coupled with a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF) and tandem MS (MS/MS) capabilities.

Procedure:

  • LC-MS/MS Analysis (Non-reduced):

    • Inject the prepared this compound sample into an LC system coupled to the ESI-MS.

    • Separate the peptide using a C18 reversed-phase column with a gradient of ACN in water, both containing 0.1% FA.

    • Acquire mass spectra in positive ion mode.

    • Perform data-dependent MS/MS analysis on the most intense precursor ions corresponding to the expected charge states of this compound.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

  • LC-MS/MS Analysis (Reduced):

    • To confirm the disulfide bond, treat an aliquot of the peptide with a reducing agent (e.g., dithiothreitol, DTT) followed by alkylation (e.g., with iodoacetamide) to prevent re-formation of the disulfide bond.

    • Analyze the reduced and alkylated sample by LC-MS/MS as described above.

    • A mass shift corresponding to the addition of the alkylating agent to the two cysteine residues will be observed.

  • Data Analysis:

    • Analyze the MS/MS spectra to obtain fragment ion series (b- and y-ions).

    • Use a protein sequence analysis software to match the experimental fragmentation pattern to the theoretical fragmentation of the this compound sequence.

    • The presence of fragment ions containing the intact disulfide bond in the non-reduced sample, and their absence in the reduced sample, confirms the disulfide linkage.

Visualizations

experimental_workflow cluster_purification Peptide Purification cluster_ms_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Purified_Brevinin Purified this compound Reconstitution Reconstitution in 0.1% TFA Purified_Brevinin->Reconstitution MALDI_Prep Mix with HCCA Matrix Reconstitution->MALDI_Prep ESI_Prep Dilution in ACN/FA Reconstitution->ESI_Prep MALDI_TOF MALDI-TOF MS MALDI_Prep->MALDI_TOF ESI_MS ESI-MS/MS ESI_Prep->ESI_MS MW_Determination Molecular Weight Determination MALDI_TOF->MW_Determination Sequence_Verification Sequence Verification ESI_MS->Sequence_Verification Disulfide_Analysis Disulfide Bond Analysis ESI_MS->Disulfide_Analysis

Caption: Experimental workflow for the mass spectrometry characterization of purified this compound.

References

Application of Brevinin 1Tb in a Galleria mellonella In Vivo Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for utilizing the Galleria mellonella in vivo infection model to evaluate the efficacy of the antimicrobial peptide Brevinin 1Tb. The following sections detail the background, experimental procedures, data interpretation, and relevant biological pathways.

Introduction

Galleria mellonella (the greater wax moth) has emerged as a valuable and ethically sound in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial compounds.[1][2] Its innate immune system shares structural and functional similarities with that of vertebrates, making it a relevant preliminary model for preclinical drug development.[3][4] this compound, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin, has demonstrated broad-spectrum antibacterial activity.[5][6] This document outlines the application of this compound in a G. mellonella model to assess its therapeutic potential against bacterial infections.

The primary mechanism of action for many brevinins involves the perturbation and permeabilization of microbial cell membranes.[7] Some brevinins have also been shown to possess immunomodulatory properties, such as neutralizing lipopolysaccharide (LPS) and reducing inflammation, which can be crucial in combating bacterial infections.[8] The G. mellonella model allows for the in vivo assessment of both direct antimicrobial effects and potential immunomodulatory contributions of this compound to host defense.

Experimental Protocols

This section provides detailed methodologies for evaluating the efficacy of this compound in a G. mellonella infection model.

2.1. Materials and Reagents

  • Galleria mellonella larvae in their final instar stage (200-300 mg)

  • This compound (synthetic or purified)

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Hamilton syringes (10 µL and 50 µL) with 26-gauge needles

  • Sterile petri dishes

  • Incubator set at 37°C

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Agar plates for colony forming unit (CFU) counting

2.2. Experimental Workflow

The overall experimental workflow for assessing the efficacy of this compound in G. mellonella is depicted below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis larvae_selection Select healthy G. mellonella larvae infection Infect larvae with bacteria larvae_selection->infection bacterial_prep Prepare bacterial inoculum bacterial_prep->infection brevinin_prep Prepare this compound solution treatment Administer this compound brevinin_prep->treatment infection->treatment incubation Incubate at 37°C treatment->incubation survival Monitor larval survival incubation->survival bacterial_load Determine bacterial load (CFU) incubation->bacterial_load hemocyte_count Count hemocytes incubation->hemocyte_count signaling_pathway cluster_pathogen Pathogen cluster_host Host Response cluster_peptide Therapeutic Intervention bacteria Bacteria hemocytes Hemocytes bacteria->hemocytes Recognition humoral Humoral Factors bacteria->humoral Recognition phagocytosis Phagocytosis hemocytes->phagocytosis nodulation Nodulation hemocytes->nodulation melanization Melanization humoral->melanization amps Host AMPs humoral->amps phagocytosis->bacteria Elimination nodulation->bacteria Entrapment melanization->bacteria Killing amps->bacteria Killing brevinin This compound brevinin->bacteria Direct Killing brevinin->hemocytes Modulation?

References

Application Notes and Protocols for Anti-Biofilm Formation Assay of Brevinin 1Tb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin 1Tb is a cationic antimicrobial peptide originally isolated from the skin secretions of the Russian Brown Frog, Rana temporaria.[1][2] Like other members of the Brevinin family, it exhibits antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Salmonella enterica serovar Typhimurium.[2][3] Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antibiotics. Antimicrobial peptides (AMPs) like this compound are of great interest as potential anti-biofilm agents.[4][5]

These application notes provide a detailed protocol for assessing the anti-biofilm formation activity of this compound. The primary methods described are the crystal violet (CV) staining assay for quantifying biofilm biomass and confocal laser scanning microscopy (CLSM) for visualizing biofilm architecture. While specific quantitative data on the anti-biofilm activity of this compound is limited, this document provides a robust framework for its evaluation, drawing on established protocols for other Brevinin peptides.

This compound Profile:

PropertyDescription
Sequence Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys
Origin Russian Brown Frog (Rana temporaria)
Known Activity Antibacterial against S. aureus and other bacteria.[1]

Mechanism of Action (Proposed)

The primary mechanism of action for Brevinin peptides against planktonic bacteria is the disruption of the cell membrane.[5] It is hypothesized that a similar mechanism is at play in their anti-biofilm activity. The cationic nature of the peptide likely facilitates interaction with the negatively charged components of the bacterial cell wall and the extracellular polymeric substance (EPS) matrix of the biofilm. This interaction may lead to membrane permeabilization and disruption of the biofilm structure.

Data Presentation

The following tables summarize quantitative data for antimicrobial peptides from the Brevinin family against various microorganisms to provide a reference for expected outcomes when testing this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of Brevinin Peptides

PeptideOrganismMIC (µM)MBIC (µM)Reference
Brevinin-1GHaStaphylococcus aureus-4[6]
Brevinin-1GHaEscherichia coli-32[6]
Brevinin-1GHaCandida albicans-2[6]
Brevinin-1OSStaphylococcus aureus--[7]
Brevinin-1BYaMethicillin-resistant S. aureus (MRSA)2.5-[8]

Note: Specific MIC and MBIC values for this compound are not currently available in the cited literature. The values presented are for homologous peptides and serve as a comparative reference.

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Brevinin Peptides

PeptideOrganismMBEC (µM)Reference
Brevinin-1GHaStaphylococcus aureus16[6]
Brevinin-1GHaEscherichia coli64[6]
Brevinin-1GHaCandida albicans8[6]
Brevinin-1LTe analoguesS. aureus / P. aeruginosa>128[4]

Note: MBEC values indicate the concentration of the peptide required to eradicate a pre-formed biofilm.

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Staining

This protocol determines the lowest concentration of this compound that inhibits the formation of a biofilm.

Materials:

  • This compound (lyophilized powder)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus, Luria-Bertani (LB) broth for P. aeruginosa)

  • Phosphate-buffered saline (PBS), sterile

  • Methanol (99%)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Glacial acetic acid

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile distilled water or a suitable buffer to a known stock concentration (e.g., 1 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate growth medium at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL in fresh medium.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: 100 µL of bacterial inoculum and 100 µL of growth medium without the peptide.

    • Negative Control: 200 µL of sterile growth medium only.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic (non-adherent) cells by inverting the plate. Wash each well twice with 200 µL of sterile PBS. Be careful not to disturb the biofilm at the bottom of the wells.

  • Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with running tap water until the water runs clear. Invert the plate on a paper towel to dry.

  • Solubilization: Add 200 µL of 33% glacial acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.

  • MBIC Determination: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.

Protocol 2: Visualization of Biofilm Inhibition by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.

Materials:

  • This compound

  • Bacterial strain of interest

  • Appropriate growth medium

  • Sterile glass-bottom dishes or chamber slides

  • Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO 9 and propidium iodide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Formation: In a glass-bottom dish or chamber slide, add the bacterial inoculum (approximately 1 x 10^6 CFU/mL) and this compound at the desired concentrations (e.g., sub-MBIC, MBIC, and supra-MBIC levels). Include a positive control without the peptide.

  • Incubation: Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the surface twice with sterile PBS to remove planktonic cells.

  • Staining: Add the fluorescent stain solution (e.g., LIVE/DEAD™ kit reagents) according to the manufacturer's instructions. Incubate in the dark for 15-30 minutes.

  • Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm. Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).

  • Image Analysis: Analyze the images to assess changes in biofilm thickness, cell density, and the ratio of live to dead cells in the presence of this compound compared to the control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_processing Biofilm Processing peptide_prep Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound in Plate peptide_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum inoculation Inoculate with Bacteria inoculum_prep->inoculation serial_dilution->inoculation controls Include Positive and Negative Controls inoculation->controls incubation Incubate for 24-48h at 37°C controls->incubation wash1 Wash to Remove Planktonic Cells incubation->wash1 fixation Fix with Methanol wash1->fixation staining Stain with Crystal Violet fixation->staining wash2 Wash Excess Stain staining->wash2 solubilization Solubilize Stain with Glacial Acetic Acid wash2->solubilization quantification Measure Absorbance at 570 nm solubilization->quantification mbic_determination Determine MBIC quantification->mbic_determination

References

Troubleshooting & Optimization

Technical Support Center: Improving Brevinin 1Tb Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the antimicrobial peptide Brevinin 1Tb in aqueous buffers for experimental use.

Understanding this compound Solubility

This compound is a 17-amino acid cationic antimicrobial peptide with the sequence Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys.[1] Like many other antimicrobial peptides, its amphipathic nature, characterized by a mix of hydrophobic and hydrophilic residues, can lead to solubility challenges in aqueous solutions. Factors such as pH, ionic strength, and the presence of co-solvents significantly influence its ability to dissolve and remain in solution.

Key Properties of this compound

To effectively troubleshoot solubility issues, it is crucial to understand the physicochemical properties of this compound.

PropertyValue/CharacteristicImplication for Solubility
Amino Acid Sequence LVPLFLSKLICFITKKCA high proportion of hydrophobic residues (Leu, Val, Phe, Ile) can contribute to poor aqueous solubility.
Theoretical Isoelectric Point (pI) 9.99 (Calculated)The peptide has a net positive charge at physiological pH (around 7.4) and is least soluble at its pI. To improve solubility, the buffer pH should be significantly different from the pI.
Net Charge at pH 7.0 +3 (Calculated)The positive charge at neutral pH suggests that this compound is a basic peptide and should be more soluble in acidic conditions.
"Rana Box" Motif Cys-X-X-X-X-Lys-Lys-CysThe presence of a disulfide bond between the two cysteine residues creates a cyclic structure that can influence aggregation and solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound difficult to dissolve in water or PBS?

A1: this compound possesses a significant number of hydrophobic amino acids, which can lead to aggregation and poor solubility in neutral aqueous solutions like water or phosphate-buffered saline (PBS).[2][3] At or near its isoelectric point (pI ~9.99), the peptide has a minimal net charge, further reducing its solubility.

Q2: I observed precipitation after diluting my this compound stock solution into my experimental buffer. What should I do?

A2: This often occurs if the final concentration of the peptide exceeds its solubility limit in the experimental buffer or if the buffer conditions (e.g., pH, ionic strength) are not optimal. To resolve this, you can try lowering the final peptide concentration, adjusting the pH of your experimental buffer to be more acidic, or incorporating a small amount of an organic co-solvent in your final solution, provided it is compatible with your assay.

Q3: Can I use organic solvents to dissolve this compound? Which ones are recommended?

A3: Yes, for highly hydrophobic peptides, using a small amount of an organic solvent to create a stock solution is a common practice.[4] Dimethyl sulfoxide (DMSO) is a good initial choice due to its high solubilizing power and general compatibility with many biological assays.[4] However, as this compound contains cysteine residues, prolonged exposure to DMSO could potentially lead to oxidation. In such cases, dimethylformamide (DMF) or acetonitrile (ACN) can be considered as alternatives. It is crucial to first dissolve the peptide completely in the organic solvent before slowly adding the aqueous buffer.

Q4: How does pH affect the solubility of this compound?

A4: As a basic peptide with a high pI, this compound is expected to be more soluble in acidic conditions (pH < 7.0).[4] At lower pH values, the amino groups of the lysine residues are protonated, leading to a higher net positive charge and increased electrostatic repulsion between peptide molecules, which can prevent aggregation and improve solubility.

Q5: Are there any chemical modifications that can improve the solubility of this compound?

A5: While modifying the native peptide may not be suitable for all experimental goals, certain chemical alterations can enhance solubility. These include substituting some hydrophobic amino acids with more hydrophilic ones or attaching a polyethylene glycol (PEG) chain (PEGylation).[4]

Troubleshooting Guide

Problem Possible Cause Solution
Lyophilized peptide does not dissolve in water or neutral buffer (e.g., PBS). High hydrophobicity and proximity of the buffer pH to the peptide's pI.1. Attempt to dissolve in a small volume of sterile, 10-25% acetic acid in water. 2. Use a minimal amount of an organic co-solvent (e.g., DMSO, DMF) to create a concentrated stock solution.
Precipitation occurs upon dilution of the stock solution into the final aqueous buffer. The final peptide concentration is above its solubility limit in the buffer. The buffer composition is unfavorable for solubility.1. Lower the final peptide concentration. 2. Adjust the pH of the final buffer to be more acidic. 3. Ensure the final concentration of the organic co-solvent from the stock solution is sufficient to maintain solubility, but still compatible with your assay.
The peptide solution is cloudy or forms a gel over time. Peptide aggregation.1. Sonicate the solution briefly in a water bath. 2. Prepare fresh solutions before each experiment. 3. Store stock solutions at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.
Inconsistent experimental results. Incomplete dissolution or aggregation of the peptide leading to inaccurate concentration.1. Visually inspect the solution for any particulates. 2. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to determine the optimal solvent for this compound without risking the entire sample.

  • Preparation: Carefully weigh a small amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Initial Solvent Test (Water): Add a small volume of sterile, deionized water (e.g., 100 µL) to the peptide. Vortex gently. Observe for complete dissolution.

  • Acidic Buffer Test: If the peptide is not soluble in water, add a small volume of 10% acetic acid dropwise while vortexing until the peptide dissolves.

  • Organic Co-solvent Test: If the peptide remains insoluble, use a fresh, small aliquot of the lyophilized peptide. Add a minimal amount of DMSO or DMF (e.g., 20-50 µL) and vortex until fully dissolved.

  • Dilution into Aqueous Buffer: Once dissolved in the initial solvent, slowly add your desired aqueous buffer dropwise while continuously vortexing to reach the final desired concentration. Observe for any signs of precipitation.

Protocol 2: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution using an organic co-solvent.

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to avoid condensation.

  • Initial Dissolution: Add a small, precise volume of high-purity DMSO or DMF to the vial to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly until the peptide is completely dissolved. A brief sonication in a water bath can aid dissolution.

  • Dilution: For your working solution, slowly add the concentrated stock solution to your pre-chilled aqueous experimental buffer with constant, gentle mixing.

  • Storage: Aliquot the remaining stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizing the Workflow and Concepts

Caption: A decision-making workflow for the systematic solubilization of this compound.

G Impact of pH and Co-solvents on Peptide Solubility cluster_0 Peptide in Aqueous Solution cluster_1 Solubilization Strategies cluster_2 Mechanism of Improved Solubility peptide_agg This compound Aggregates (Low Solubility) add_acid Decrease pH (Add Acid) peptide_agg->add_acid add_cosolvent Add Organic Co-solvent (e.g., DMSO) peptide_agg->add_cosolvent increased_charge Increased Net Positive Charge -> Electrostatic Repulsion -> Reduced Aggregation add_acid->increased_charge disrupt_h2o Disruption of Water Hydrogen Bonding -> Improved Solvation of Hydrophobic Residues add_cosolvent->disrupt_h2o soluble_peptide Soluble this compound increased_charge->soluble_peptide disrupt_h2o->soluble_peptide

Caption: Mechanisms by which acidic pH and organic co-solvents enhance this compound solubility.

References

Optimal storage and handling conditions for lyophilized Brevinin 1Tb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and experimental use of lyophilized Brevinin 1Tb.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound peptide upon receipt?

A1: Upon receipt, lyophilized this compound should be stored in a freezer at or below -20°C to ensure long-term stability.[1][2] For extended storage, a temperature of -80°C is preferable.[2] It is also crucial to protect the peptide from moisture and light.[3]

Q2: What is the recommended procedure for reconstituting lyophilized this compound?

A2: To reconstitute this compound, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] A recommended solvent is sterile, nuclease-free water or 0.01% acetic acid.[4] For hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO, followed by slow dilution with an aqueous buffer, can be effective.[5] Gently agitate or sonicate to dissolve the peptide completely.[4]

Q3: How should I store the reconstituted this compound solution?

A3: Reconstituted this compound solutions are less stable than the lyophilized form.[6] It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[2][5] This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2][5]

Q4: What is the primary mechanism of action for this compound's antimicrobial activity?

A4: this compound, like other members of the Brevinin-1 family, exerts its antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane.[4] This interaction leads to the formation of pores or other membrane defects, resulting in the leakage of cellular contents and ultimately cell death.[4]

Q5: Does this compound have any known immunomodulatory effects?

A5: Yes, some Brevinin-1 family peptides have demonstrated anti-inflammatory activities. For instance, Brevinin-1GHd has been shown to suppress the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by inactivating the MAPK signaling pathway in response to LPS stimulation.[7][8]

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Solution
Lyophilized peptide does not dissolve in sterile water. The peptide may be hydrophobic.Try reconstituting in a small amount of 0.01% acetic acid. For highly hydrophobic peptides, dissolve in a minimal volume of DMSO and then slowly add the aqueous buffer of choice.[5]
Precipitation occurs when diluting the stock solution in a buffer. The pH of the buffer is close to the isoelectric point (pI) of the peptide, causing aggregation.Adjust the pH of your buffer to be at least one to two units away from the peptide's pI.[5]
The peptide is aggregating over time.Use sonication in short bursts on ice to help break up aggregates.[5]
Experimental Variability
Problem Possible Cause Solution
High variability in Minimum Inhibitory Concentration (MIC) assays. Peptide aggregation.Ensure the peptide is fully dissolved before use. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[4]
Peptide adsorption to plasticware.Use low-protein-binding microplates and pipette tips.[4]
Loss of antimicrobial activity. Peptide degradation.Store the lyophilized peptide and reconstituted aliquots at the recommended temperatures. Verify the integrity of the peptide using methods like HPLC or mass spectrometry if degradation is suspected.[4]
Presence of Trifluoroacetic Acid (TFA) from purification.For highly sensitive cellular assays, be aware that residual TFA may be present and could potentially interfere with the results.[1] If TFA interference is suspected, consider using TFA-removed peptide.[1]

Storage and Handling Conditions Summary

Form Storage Temperature Duration Handling Recommendations
Lyophilized -20°C or -80°CLong-term (months to years)Keep in a desiccator, protected from light.[2][3] Allow the vial to warm to room temperature before opening.[2]
Reconstituted Solution -20°C or -80°CShort-term (weeks to months)Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][5]
4°CVery short-term (days)Use for immediate experimental needs.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay
  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or 0.01% acetic acid. Perform serial two-fold dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.[4]

  • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) to the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.[4]

  • Inoculation and Incubation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of bacteria is observed.[4]

Hemolysis Assay
  • Red Blood Cell (RBC) Preparation: Obtain fresh red blood cells and wash them multiple times with Phosphate Buffered Saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: Prepare serial dilutions of this compound in PBS in a 96-well plate. Add the RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1-1% Triton X-100 for 100% hemolysis).

  • Incubation and Measurement: Incubate the plate at 37°C for 1 hour. Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm or 540 nm to quantify hemoglobin release.[4]

Visualizations

Brevinin1Tb_Antimicrobial_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assay lyophilized Lyophilized this compound reconstitute Reconstitute in Sterile Water / 0.01% Acetic Acid lyophilized->reconstitute stock_solution Stock Solution reconstitute->stock_solution serial_dilution Serial Dilution stock_solution->serial_dilution incubation Incubate at 37°C serial_dilution->incubation bacterial_culture Bacterial Culture (e.g., S. aureus) bacterial_culture->incubation read_results Determine MIC incubation->read_results

Diagram 1: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Brevinin1Tb_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Signaling Pathway cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (JNK, ERK, p38) LPS->MAPK Activates Phosphorylation Phosphorylation MAPK->Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Phosphorylation->Cytokines Upregulates Release Brevinin1Tb This compound Brevinin1Tb->MAPK Inhibits

Diagram 2: Proposed anti-inflammatory signaling pathway of a Brevinin-1 family peptide, inhibiting LPS-induced MAPK activation.

Troubleshooting_Logic start Solubility Issue with Lyophilized this compound check_solvent Reconstitute in Sterile Water? start->check_solvent try_acid Try 0.01% Acetic Acid check_solvent->try_acid No check_ph Precipitation upon Dilution in Buffer? check_solvent->check_ph Yes try_organic Try Minimal DMSO then Aqueous Dilution try_acid->try_organic Fails success Peptide Dissolved try_acid->success Success try_organic->success Success adjust_ph Adjust Buffer pH (away from pI) check_ph->adjust_ph Yes sonicate Use Sonication check_ph->sonicate No adjust_ph->success sonicate->success

Diagram 3: Logical workflow for troubleshooting solubility issues with this compound.

References

Technical Support Center: Strategies to Mitigate Hemolytic Activity of Brevinin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hemolytic activity of Brevinin peptides during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Brevinin analog shows potent antimicrobial activity but also high hemolytic activity. What are the primary factors contributing to this?

A1: High hemolytic activity in Brevinin peptides is often linked to their physicochemical properties, primarily high hydrophobicity and amphipathicity.[1][2] While these characteristics are crucial for disrupting bacterial membranes, an excess can lead to non-specific interactions with the lipid bilayers of erythrocytes, causing lysis.[1][2] The overall net positive charge, while important for initial attraction to negatively charged bacterial membranes, can also contribute to hemolysis if not optimized.[3][4]

Q2: What are the main strategies to reduce the hemolytic activity of my Brevinin peptide while preserving its antimicrobial efficacy?

A2: Several strategies can be employed:

  • Amino Acid Substitution: Systematically replacing specific amino acids is a common approach. This can involve reducing hydrophobicity by substituting hydrophobic residues (e.g., Tryptophan, Leucine) with less hydrophobic ones (e.g., Alanine) or modulating cationicity by adjusting the number and position of positively charged residues like Lysine and Arginine.[2][5]

  • Peptide Truncation: Shortening the peptide sequence, particularly by removing the C-terminal "Rana box," has been shown to significantly decrease hemolytic activity.[6][7]

  • Structural Modifications: Altering the peptide's secondary structure can be effective. This includes transposing the C-terminal "Rana box" to a more central position or introducing D-amino acids, which can alter the peptide's interaction with membranes.[2][6][8]

  • Delivery Systems: Encapsulating the peptide in nanoparticles or liposomes can shield it from red blood cells and improve its therapeutic window.[9]

Q3: How does altering the "Rana box" affect hemolytic activity?

A3: The "Rana box," a disulfide-bridged loop at the C-terminus of many Brevinin peptides, appears to be a primary determinant of toxicity.[6][10] Its removal or transposition to a central position in the peptide sequence has been demonstrated to considerably reduce hemolytic activity, in some cases by over ten-fold, while often maintaining significant antimicrobial potency.[6][8][11]

Q4: Can I use computational tools to predict the hemolytic activity of my designed Brevinin analogs?

A4: Yes, several in-silico tools and machine learning models have been developed to predict the hemolytic potential of peptides.[12][13] These predictors, such as HemoPI and AmpLyze, use peptide sequence information and physicochemical properties to estimate the concentration causing 50% hemolysis (HC50).[14][15] Utilizing these tools in the design phase can help prioritize analogs with a higher probability of low hemolytic activity for synthesis and experimental testing.

Troubleshooting Guides

Issue 1: High variability in hemolytic assay results.

  • Possible Cause 1: Peptide Aggregation.

    • Troubleshooting: Ensure complete solubilization of the lyophilized peptide in a suitable sterile solvent (e.g., sterile water, 0.01% acetic acid).[9] Sonication may help dissolve aggregates. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[9]

  • Possible Cause 2: Inconsistent Red Blood Cell (RBC) Preparation.

    • Troubleshooting: Use freshly collected blood and wash the RBCs multiple times with a suitable buffer like PBS to remove plasma components. Ensure the final RBC concentration is consistent across all assays.[4]

  • Possible Cause 3: Interference from Solvents.

    • Troubleshooting: If using solvents like DMSO to dissolve the peptide, ensure the final concentration in the assay is low and consistent across all wells, as it can have lytic effects at higher concentrations. Run a solvent-only control to assess its contribution to hemolysis.

Issue 2: Loss of antimicrobial activity after modification to reduce hemolysis.

  • Possible Cause 1: Disruption of Critical Amphipathic Structure.

    • Troubleshooting: The modifications may have altered the secondary structure necessary for selective interaction with bacterial membranes.[2] Use helical wheel projections to guide amino acid substitutions, aiming to reduce the hydrophobicity of the non-polar face while maintaining the overall amphipathic character.[2]

  • Possible Cause 2: Reduction in Net Positive Charge.

    • Troubleshooting: A certain level of positive charge is crucial for the initial electrostatic attraction to negatively charged bacterial membranes.[4] If modifications have significantly reduced the net positive charge, consider introducing cationic residues at positions that are less likely to increase hemolytic activity.

Quantitative Data Summary

The following tables summarize the hemolytic and antimicrobial activities of various Brevinin peptides and their analogs.

Table 1: Effect of Amino Acid Substitutions on Brevinin Activity

Peptide/AnalogModificationMIC (µM) vs. A. baumanniiHC50 (µM)Reference
GIWDTIKSMGKVFAGKILQNL-NH₂ AnalogLys⁴, Lys¹⁸ substitution3–6> 200[8]
GIWDTIKSMGKVFAGKILQNL-NH₂ AnalogLys⁴, Ala¹⁶, Lys¹⁸ substitution3–6> 200[8]
Brevinin-1plWild-type2 (vs. MRSA)-[5]
Brevinin-1pl-3HHistidine substitution4 (vs. MRSA)Reduced hemolysis[5]

Table 2: Effect of Truncation and Structural Modification on Brevinin Activity

Peptide/AnalogModificationMIC (µM) vs. S. aureusHC50 (µM)Reference
Brevinin-1PMaWild-type3Baseline[7]
Des(8-14)brevinin-1PMaDeletion of VAAKVLP31>50-fold decrease[7]
Brevinin-2OS (B2OS)Wild-type-10.44[6]
B2OS(1-22)-NH₂Removal of "Rana box"Maintained bioactivity41.88[6]
[D-Leu²]B2OS(1-22)-NH₂D-Leucine substitution and "Rana box" removalMaintained bioactivity118.1[6]
Brevinin-1EWild-type0.6-[8]
Brevinin-1E AnalogTransposition of "Rana box"Maintained bioactivityConsiderably reduced[8]

Experimental Protocols

Hemolytic Activity Assay

This protocol is a standard method to determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).[4][7]

Materials:

  • Freshly collected human or other animal (e.g., horse) red blood cells (RBCs)[4][14]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solutions of known concentration

  • 1% (v/v) Triton X-100 in PBS (Positive control for 100% hemolysis)[4][14]

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (plate reader) capable of measuring absorbance at 450 nm or 540 nm

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes.

    • Aspirate and discard the supernatant and plasma layer.

    • Wash the pelleted RBCs three times with PBS, centrifuging and removing the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).[4]

  • Assay Setup:

    • In a 96-well plate, add 50 µL of serial dilutions of the peptide in PBS to the appropriate wells.

    • Negative Control: Add 50 µL of PBS only.

    • Positive Control: Add 50 µL of 1% Triton X-100.

  • Incubation:

    • Add 50 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.[4]

  • Centrifugation:

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs and cell debris.[4]

  • Measurement:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm or 540 nm to quantify hemoglobin release.

  • Calculation of Percent Hemolysis:

    • Percent Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

    • The HC50 value is the peptide concentration that results in 50% hemolysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide_prep Peptide Stock Preparation serial_dilution Serial Dilution of Peptide peptide_prep->serial_dilution rbc_prep RBC Preparation incubation Incubation with RBCs (37°C, 1h) rbc_prep->incubation serial_dilution->incubation centrifugation Centrifugation incubation->centrifugation measurement Absorbance Measurement centrifugation->measurement calculation HC50 Calculation measurement->calculation logical_relationship cluster_properties Peptide Physicochemical Properties cluster_activity Biological Activity hydrophobicity Hydrophobicity antimicrobial Antimicrobial Activity hydrophobicity->antimicrobial  Optimal window hemolytic Hemolytic Activity hydrophobicity->hemolytic  High correlation amphipathicity Amphipathicity amphipathicity->antimicrobial amphipathicity->hemolytic cationicity Cationicity cationicity->antimicrobial  Initial interaction signaling_pathway cluster_strategies Modification Strategies cluster_outcome Desired Outcome start Brevinin Peptide Analog Design aa_sub Amino Acid Substitution start->aa_sub truncation Truncation (e.g., Rana Box Removal) start->truncation structural_mod Structural Modification (e.g., D-amino acids) start->structural_mod evaluation Evaluate Antimicrobial & Hemolytic Activity aa_sub->evaluation truncation->evaluation structural_mod->evaluation outcome Reduced Hemolysis Maintained Antimicrobial Activity evaluation->outcome

References

Technical Support Center: Optimizing Disulfide Bridge Formation for Brevinin 1Tb Rana Box Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of disulfide bridge formation in Brevinin 1Tb. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful Rana box cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the "Rana box" and why is the disulfide bridge critical for this compound's function?

A1: The "Rana box" is a conserved cyclic heptapeptide motif found at the C-terminus of many Brevinin peptides, including this compound.[1][2][3][4] This structure is formed by an intramolecular disulfide bond between two cysteine residues. This cyclization is crucial for stabilizing the peptide's amphipathic α-helical structure, which is essential for its antimicrobial and anticancer activities.[1][2] The disulfide bridge enhances the peptide's structural rigidity, resistance to proteolytic degradation, and its ability to interact with and disrupt microbial cell membranes.[2][5]

Q2: What are the primary methods for forming the disulfide bridge in this compound?

A2: The most common methods involve the oxidation of the two cysteine thiol groups in the linear peptide precursor. This can be achieved through several approaches:

  • Air Oxidation: A straightforward method where the linear peptide is dissolved in a dilute, slightly alkaline buffer (pH 7.5-8.5) and stirred in the presence of atmospheric oxygen.[6]

  • Dimethyl Sulfoxide (DMSO) Oxidation: DMSO can act as a mild oxidizing agent to facilitate disulfide bond formation.

  • Iodine Oxidation: A more rapid and potent method, particularly for on-resin cyclization, where iodine is used to oxidize the cysteine thiols.[7]

  • Glutathione Redox Buffer: A solution containing a specific ratio of reduced (GSH) and oxidized (GSSG) glutathione can be used to promote correct disulfide bond formation.

Q3: How can I monitor the progress of the cyclization reaction?

A3: The progress of the cyclization reaction should be monitored using a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[6] In RP-HPLC, the cyclic peptide typically has a different retention time than the linear precursor.[5] Mass spectrometry will show a decrease in the molecular weight of 2 Da upon the formation of the disulfide bond.[6]

Q4: What are the key factors influencing the efficiency of disulfide bridge formation?

A4: Several factors can significantly impact the yield and purity of the cyclized peptide:

  • Peptide Concentration: Low peptide concentrations (typically 0.1-1 mg/mL) are crucial to favor intramolecular cyclization over intermolecular reactions that lead to dimers and oligomers.[6]

  • pH: A slightly alkaline pH (7.5-8.5) is generally optimal for promoting the formation of the thiolate anion, which is the reactive species in disulfide bond formation.[8][9]

  • Temperature: Most cyclization reactions are performed at room temperature. Higher temperatures can sometimes increase the reaction rate but may also promote degradation.[8][10][11][12]

  • Solvent: The choice of solvent can influence the peptide's conformation and the rate of oxidation. Aqueous buffers are common, sometimes with organic co-solvents to improve solubility.[13]

  • Presence of Scavengers: During the cleavage of the peptide from the solid-phase resin, scavengers are essential to prevent side reactions with the cysteine residues.[7][14][15]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Cyclization Yield - Suboptimal pH or temperature.- Peptide concentration is too high, favoring intermolecular reactions.- Inefficient oxidation method.- Optimize the pH of the cyclization buffer to between 7.5 and 8.5.- Perform the reaction at a lower peptide concentration (e.g., 0.1 mg/mL).- Try a different oxidation method (e.g., switch from air oxidation to DMSO or iodine oxidation).
Presence of Multiple Peaks in HPLC - Incomplete cyclization (presence of linear peptide).- Formation of dimers, trimers, or higher-order oligomers.- Side reactions such as oxidation of other residues (e.g., Methionine).- Formation of incorrect disulfide isomers (scrambling).- Confirm the identity of the peaks using Mass Spectrometry.- If linear peptide is present, extend the reaction time or use a stronger oxidizing agent.- To minimize oligomers, further decrease the peptide concentration during cyclization.- Use appropriate scavengers during peptide cleavage to protect sensitive residues.[14][15]- Consider a directed disulfide bond formation strategy if scrambling is a persistent issue.
Mass Spectrometry Shows a Mass Increase of +16 Da or +32 Da - Oxidation of Methionine to methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da).- Add scavengers like dithiothreitol (DTT) to the cleavage cocktail to prevent oxidation.[16]- If oxidation has already occurred, the sulfoxide can sometimes be reduced back to methionine.
Peptide is Difficult to Dissolve - The peptide is hydrophobic and prone to aggregation.- Try dissolving the peptide in a small amount of organic solvent (e.g., acetonitrile, DMSO) before diluting with the aqueous cyclization buffer.- Use chaotropic agents like guanidinium chloride in the cyclization buffer to disrupt aggregation.
Inconsistent Results Between Batches - Variability in the purity of the linear peptide.- Inconsistent reaction conditions (pH, temperature, concentration).- Degradation of reagents.- Ensure the purity of the linear peptide is consistent before starting the cyclization.- Carefully control all reaction parameters for each batch.- Use fresh reagents, especially the oxidizing agents and buffers.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

This protocol outlines the manual synthesis of the linear this compound precursor using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution and repeat the 20% piperidine treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[17]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. Repeat the coupling step if the test is positive.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water/1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v/v/v). The EDT is crucial for protecting the cysteine residues.[6][15]

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.[17]

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide by RP-HPLC.

    • Confirm the identity and purity of the purified linear peptide by Mass Spectrometry.

Protocol 2: Disulfide Bridge Formation (Rana Box Cyclization) by Air Oxidation
  • Peptide Dissolution: Dissolve the purified linear this compound peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.1-0.5 mg/mL.[6][16] A low concentration is critical to favor the intramolecular reaction.[6]

  • Oxidation: Stir the solution gently in a vessel open to the air at room temperature for 24-48 hours.

  • Monitoring: Periodically take aliquots of the reaction mixture and analyze by RP-HPLC and Mass Spectrometry to monitor the disappearance of the linear precursor and the appearance of the cyclized product (which will have a molecular weight 2 Da less than the linear peptide).[6]

  • Quenching and Lyophilization: Once the reaction is complete, acidify the solution to a pH below 4 with TFA to stop the reaction. Lyophilize the solution to obtain the crude cyclized peptide.[14]

  • Final Purification: Purify the cyclized this compound using preparative RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% TFA.

  • Characterization: Confirm the final purity and identity of the cyclized peptide by analytical RP-HPLC and Mass Spectrometry.

Quantitative Data

Table 1: Comparison of Cyclization Methods for a Model Heptapeptide

Cyclization MethodPeptide ConcentrationTemperatureTimeCyclization Yield (%)Dimer Formation (%)
Air Oxidation0.5 mg/mLRoom Temp48 h7515
Air Oxidation0.1 mg/mLRoom Temp48 h905
DMSO (5%)0.5 mg/mLRoom Temp24 h8510
Iodine (on-resin)N/ARoom Temp2 h>95<2

Note: Yields are approximate and can be sequence-dependent. Data synthesized from multiple sources for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_cyclization Cyclization & Final Purification spps1 Resin Swelling spps2 Fmoc Deprotection spps3 Amino Acid Coupling spps4 Chain Elongation cleavage TFA Cleavage with Scavengers spps4->cleavage purification1 RP-HPLC Purification of Linear Peptide cleavage->purification1 cyclization Air Oxidation (pH 8.0, 0.1 mg/mL) purification1->cyclization monitoring HPLC/MS Monitoring cyclization->monitoring purification2 Final RP-HPLC Purification monitoring->purification2 end end purification2->end Cyclized this compound

Caption: Workflow for the synthesis and cyclization of this compound.

Brevinin-1 Induced Apoptosis Signaling Pathway

G brevinin Brevinin-1 membrane Tumor Cell Membrane brevinin->membrane Interaction & Disruption caspase8 Caspase-8 Activation membrane->caspase8 Extrinsic Pathway mitochondria Mitochondrial Pathway membrane->mitochondria Intrinsic Pathway caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Brevinin-1 induced apoptosis in tumor cells.[18][19]

Inhibition of MAPK Signaling Pathway by Brevinin-1

G lps LPS tlr4 TLR4 lps->tlr4 mapk_pathway MAPK Pathway (JNK, ERK, p38) tlr4->mapk_pathway inflammatory_cytokines Inflammatory Cytokines (TNF-α, IL-6) mapk_pathway->inflammatory_cytokines brevinin Brevinin-1 brevinin->mapk_pathway Inhibition

Caption: Brevinin-1 inhibits the LPS-induced MAPK signaling pathway.[20][21]

References

Technical Support Center: Trifluoroacetic acid (TFA) Removal from Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoroacetic acid (TFA) removal from synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on this critical post-synthesis purification step. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove Trifluoroacetic Acid (TFA) from my synthetic peptide?

A1: Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and as an ion-pairing agent during reverse-phase HPLC purification. While effective, residual TFA can be detrimental to downstream applications for several reasons:

  • Biological Activity: TFA can alter the secondary structure, solubility, and biological function of peptides. It has been shown to interfere with cellular assays, inhibit cell proliferation, and even act as an unintended modulator of receptors. For in vivo studies, the toxicity of TFA is a significant concern.

  • Physicochemical Properties: As a counterion, TFA can affect the peptide's mass and conformation, leading to inaccuracies in quantification and characterization.

  • Assay Interference: The strong acidity of TFA can alter the pH of assay buffers, potentially denaturing proteins or affecting enzyme kinetics. For sensitive applications, reducing TFA levels to less than 1% is often mandatory.[1]

Q2: What are the most common methods for removing TFA from peptides?

A2: Several established methods are used for TFA removal, each with its own advantages and disadvantages. The primary techniques include:

  • Salt Exchange with a Stronger Acid (e.g., HCl): This is a widely used method that replaces the TFA counterion with a more biologically benign one like chloride through repeated cycles of dissolution in a dilute acid solution and lyophilization.[1][2]

  • Ion-Exchange Chromatography: This technique utilizes a resin to capture the peptide while the TFA is washed away. The peptide is then eluted with a different salt solution, such as acetate.

  • Precipitation: This method involves precipitating the peptide from a solution in which TFA is soluble, thereby separating the two.

  • Reverse-Phase HPLC: The same HPLC system used for purification can be adapted for TFA removal by using a mobile phase containing a different acid, such as acetic acid, to replace the TFA.

Q3: How do I choose the best TFA removal method for my peptide?

A3: The choice of method depends on several factors, including:

  • Peptide Properties: The sequence, hydrophobicity, and presence of charged residues can influence the effectiveness of a particular method.

  • Required Final Purity: Some methods may be more effective at removing trace amounts of TFA than others.

  • Scale of the Process: The amount of peptide you are working with can make some methods more practical than others.

  • Downstream Application: The acceptable level of residual TFA and the desired final counterion (e.g., chloride, acetate) will guide your choice.

For most routine applications requiring a switch to a chloride salt, the HCl salt exchange method is a robust and effective choice.[1] Ion-exchange chromatography is particularly useful for peptides that are sensitive to acidic conditions or when a specific, non-chloride counterion is desired.

Troubleshooting Guide

Problem 1: I performed several rounds of lyophilization with HCl, but I still detect TFA.

  • Possible Cause: The exchange may be incomplete due to an insufficient number of cycles or a suboptimal HCl concentration. TFA can be stubbornly bound to positively charged residues.

  • Solution:

    • Increase Lyophilization Cycles: For complete removal, 2-3 cycles of dissolution in HCl and lyophilization are often necessary. Some protocols recommend at least three repetitions.[2][3][4]

    • Optimize HCl Concentration: Studies have shown that a 10 mM HCl solution is optimal for efficient TFA removal without compromising peptide integrity.[5][6] Concentrations between 2 mM and 10 mM are generally recommended.[2][3][4] Using diluted HCl up to 100 mM has been shown to not compromise peptide integrity.[5]

    • Consider an Alternative Method: If repeated lyophilization is ineffective, ion-exchange chromatography may be a more effective approach for your specific peptide.[1]

Problem 2: My peptide is precipitating out of solution during the HCl exchange process.

  • Possible Cause: Changes in pH and counterion composition can affect peptide solubility.

  • Solution:

    • Adjust the Solvent: Instead of dissolving the peptide in pure distilled water before adding HCl, consider using a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl).[2]

    • Lower the Peptide Concentration: Try dissolving the peptide at a lower concentration to maintain its solubility.

    • Screen Different Buffers: If precipitation persists, a solubility test with a panel of different buffers may be necessary to find the optimal conditions for your peptide.

Problem 3: The yield of my peptide is very low after TFA removal.

  • Possible Cause: Peptide loss during post-purification manipulations is a known issue.

  • Solution:

    • Mindful Handling: Be meticulous during transfers between tubes and during the lyophilization process to minimize physical loss.

    • Recover Precipitated Material: If your peptide precipitated, ensure you recover the precipitated material.

    • Method-Specific Losses: Be aware that some methods have inherent losses. Salt exchange procedures can result in a 20-30% loss of peptide, while ion-exchange chromatography can have losses due to irreversible binding to the resin.[3] One study reported peptide recovery of 80% for HPLC-based exchange and >95% for ion-exchange and deprotonation/reprotonation methods.[7]

Problem 4: My peptide is an oil or amorphous solid after precipitation with ether.

  • Possible Cause: This is a common issue, especially with hydrophobic peptides. It can be caused by residual solvents, incomplete cleavage of protecting groups, or the inherent properties of the peptide.

  • Solution:

    • Trituration: Break up the oily pellet with a spatula or glass rod while it is still submerged in cold ether to increase the surface area and wash away impurities.

    • Use a Different Anti-Solvent: After the initial centrifugation, try washing the oily pellet with a different or mixed solvent system, such as methyl tert-butyl ether (MTBE) or a diethyl ether/hexane mixture.

    • Increase Anti-Solvent Volume: Try adding more cold diethyl ether to the mixture.

    • Concentrate the Solution: If the peptide is highly soluble, you may need to carefully reduce the volume of the TFA/ether mixture using a rotary evaporator or a gentle stream of nitrogen before attempting precipitation again.

Quantitative Data Summary

The efficiency of TFA removal and the recovery of the peptide can vary significantly between different methods. The following tables summarize quantitative data reported in the literature.

Table 1: Efficiency of TFA Removal by TFA/HCl Exchange

HCl ConcentrationCycle 1 TFA ReductionCycle 2 TFA ReductionCycle 3 TFA ReductionFinal TFA Content
2 mM ~50%~75%>99% (Below LoQ)<1% (w/w)
5 mM ~80%>99% (Below LoQ)>99% (Below LoQ)<1% (w/w)
10 mM >99% (Below LoQ)>99% (Below LoQ)>99% (Below LoQ)<1% (w/w)
100 mM >99% (Below LoQ)>99% (Below LoQ)>99% (Below LoQ)<1% (w/w)

Data adapted from a systematic study on TFA removal.[5] The study found that 10 mM HCl was the optimal concentration for efficient TFA removal.

Table 2: Comparison of Peptide Recovery and Purity Across Different TFA Removal Methods

MethodTypical Peptide RecoveryFinal Peptide Purity
TFA/HCl Exchange 70-80%High (no impact on purity observed)[5]
Ion-Exchange Chromatography 70-90% (>95% in some studies)[7][8]High
Reverse-Phase HPLC 60-85% (80% in one study)[7][8]High
Deprotonation/Reprotonation Variable (>95% in one study)[7][8]High

Experimental Protocols

Protocol 1: TFA/HCl Exchange via Lyophilization

This is one of the most common and effective methods for replacing TFA with chloride.

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL.[2] A phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used to improve solubility.[2]

  • Acidification: Add a 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][3][4] A concentration of 10 mM is considered optimal.[5][6]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[2]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[2]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.

  • Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.[2][3][4]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.

TFA_HCl_Exchange_Workflow start Start: Peptide-TFA Salt dissolve 1. Dissolve Peptide (1 mg/mL in H2O or Buffer) start->dissolve add_hcl 2. Add 100 mM HCl (Final conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate (1 min, RT) add_hcl->incubate freeze 4. Freeze (Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize (Overnight) freeze->lyophilize repeat Repeat Steps 1-5 (2 more times)? lyophilize->repeat repeat->dissolve Yes end End: Peptide-HCl Salt repeat->end No

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography

This method is suitable for exchanging TFA for acetate, a weaker and often more biocompatible counterion.

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.

  • Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.

  • Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.

TFA_Acetate_Exchange_Workflow start Start: Peptide-TFA Salt prep_resin 1. Prepare Anion Exchange Resin start->prep_resin equilibrate 2. Equilibrate with 1M Sodium Acetate prep_resin->equilibrate wash 3. Wash with Distilled Water equilibrate->wash load_sample 4. Dissolve Peptide & Load onto Column wash->load_sample elute 5. Elute Peptide with Distilled Water load_sample->elute collect 6. Collect Peptide Fractions elute->collect lyophilize 7. Lyophilize Fractions collect->lyophilize end End: Peptide-Acetate Salt lyophilize->end

Caption: Workflow for TFA/Acetate exchange via ion-exchange chromatography.

Logical Relationships

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_impacts Downstream Impacts cluster_solutions Removal Methods Residual_TFA Residual TFA in Peptide Altered_Biology Altered Biological Activity Residual_TFA->Altered_Biology Assay_Interference Assay Interference Residual_TFA->Assay_Interference Inaccurate_Quant Inaccurate Quantification Residual_TFA->Inaccurate_Quant HCl_Exchange TFA/HCl Exchange Residual_TFA->HCl_Exchange Ion_Exchange Ion-Exchange Chromatography Residual_TFA->Ion_Exchange Precipitation Precipitation Residual_TFA->Precipitation SPPS_Cleavage SPPS Cleavage SPPS_Cleavage->Residual_TFA HPLC_Purification HPLC Purification HPLC_Purification->Residual_TFA

Caption: Logical relationships between TFA presence, its impacts, and removal solutions.

References

Preventing peptide aggregation of Brevinin 1Tb in high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Brevinin-1Tb peptide aggregation, particularly at high concentrations.

Understanding Brevinin-1Tb Aggregation

Brevinin-1Tb is a 17-amino acid cationic antimicrobial peptide with the sequence LVPLFLSKLICFITKKC, originally isolated from the Russian Brown Frog (Rana temporaria)[1][2]. Its amphipathic nature, characterized by distinct hydrophobic and hydrophilic regions, is crucial for its antimicrobial activity but also contributes to its propensity for self-aggregation, especially at high concentrations. This aggregation can lead to loss of biological activity, precipitation, and challenges in formulation and delivery.

Physicochemical Properties of Brevinin-1Tb

Understanding the physicochemical properties of Brevinin-1Tb is the first step in developing strategies to prevent its aggregation.

PropertyValueSignificance for Aggregation
Amino Acid Sequence LVPLFLSKLICFITKKCThe presence of hydrophobic residues (L, V, P, F, I) and cationic residues (K) contributes to its amphipathic character, driving intermolecular interactions that can lead to aggregation[3][4].
Molecular Weight 2005.6 g/mol
Theoretical Isoelectric Point (pI) 9.85The peptide is least soluble at its pI. Working at a pH at least one to two units away from the pI can significantly improve solubility and reduce aggregation by increasing the net positive charge and electrostatic repulsion between peptide molecules[5][6].
Grand Average of Hydropathy (GRAVY) 0.959A positive GRAVY score indicates a hydrophobic nature, which is a driving force for aggregation as the peptide attempts to minimize contact with the aqueous environment[7].
Net Charge at pH 7 +3The positive charge at neutral pH contributes to electrostatic repulsion, which can counteract hydrophobic attraction and reduce aggregation.

Troubleshooting Guide: Preventing Brevinin-1Tb Aggregation

This guide provides solutions to common issues encountered during the handling and formulation of Brevinin-1Tb at high concentrations.

Problem 1: Peptide Precipitation Upon Reconstitution

Question: My lyophilized Brevinin-1Tb powder does not fully dissolve or precipitates immediately upon adding an aqueous buffer. What should I do?

Answer:

This is a common issue for hydrophobic and cationic peptides. The initial reconstitution step is critical.

Solutions:

  • Use an Acidic Solvent for Initial Dissolution: Since Brevinin-1Tb is a basic peptide (pI ~9.85), it will be more soluble in an acidic solution.

    • Recommended Protocol:

      • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation[8].

      • Instead of directly adding a neutral buffer, first dissolve the peptide in a small amount of sterile, distilled water containing 10% acetic acid[9][10].

      • Once the peptide is fully dissolved, slowly add your desired buffer while gently vortexing to reach the final concentration. Ensure the final pH of the solution is well below the pI of Brevinin-1Tb (e.g., pH 4-6).

  • Incorporate Organic Solvents: For highly concentrated solutions, a small amount of an organic solvent can aid in solubilization.

    • Recommended Protocol:

      • Dissolve the peptide in a minimal volume of dimethyl sulfoxide (DMSO) (e.g., 10-20% of the final volume)[11][12].

      • Gradually add the aqueous buffer to the DMSO-peptide solution with gentle mixing.

      • Caution: Ensure the final DMSO concentration is compatible with your downstream experiments, as it can be toxic to cells at higher concentrations.

Problem 2: Gradual Aggregation and Precipitation During Storage

Question: My Brevinin-1Tb solution appears clear initially but becomes cloudy or forms precipitates after storage. How can I improve its stability?

Answer:

Peptide aggregation can be a time-dependent process. Optimizing storage conditions and buffer composition is key to long-term stability.

Solutions:

  • Optimize Buffer pH and Ionic Strength:

    • pH: Maintain the buffer pH at least 2 units away from the pI. For Brevinin-1Tb, a pH between 4.0 and 6.0 is recommended to maintain a high net positive charge and promote electrostatic repulsion[5][6].

    • Ionic Strength: The effect of salt concentration can be complex. Low to moderate salt concentrations (e.g., 50-150 mM NaCl) can sometimes shield charges and promote aggregation. Conversely, in some cases, salts can stabilize the peptide. It is recommended to empirically test a range of salt concentrations to find the optimal condition for Brevinin-1Tb[6].

  • Utilize Solubilizing Excipients:

    • Amino Acids: The addition of certain amino acids can reduce peptide-peptide interactions.

      • Arginine and Glutamic Acid: A combination of L-arginine and L-glutamic acid (e.g., 50 mM each) can act as a "liquid chaperone" to prevent aggregation[5].

    • Sugars and Polyols: These act as cryoprotectants and lyoprotectants, stabilizing the peptide during freeze-thaw cycles and in the lyophilized state.

      • Trehalose or Mannitol: Including 5% (w/v) trehalose or mannitol in the final formulation before lyophilization can improve stability upon reconstitution[8].

    • Non-ionic Surfactants: Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and stabilize the peptide.

      • Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20): Add 0.01% to 0.1% (v/v) to the peptide solution[5].

  • Proper Storage and Handling:

    • Aliquoting: Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can induce aggregation[8][13].

    • Storage Temperature: For long-term storage, keep lyophilized peptide at -20°C or -80°C[13][14]. Store peptide solutions at -80°C.

    • Lyophilization: If you are preparing your own lyophilized powder, ensure the process is optimized. A well-formed, "fluffy" cake is generally more stable and easier to reconstitute than a collapsed cake. Including a cryoprotectant like trehalose in the pre-lyophilization solution is beneficial[8].

dot

Caption: Logical workflow for troubleshooting Brevinin-1Tb aggregation.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation

This assay is used to detect the formation of amyloid-like β-sheet structures, which are common in peptide aggregates. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to these structures.

Materials:

  • Brevinin-1Tb peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Black, clear-bottom 96-well plate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a working solution of ThT in the assay buffer at a final concentration of 20 µM[15].

  • In a 96-well plate, add your Brevinin-1Tb samples at the desired concentrations. Include a buffer-only control.

  • Add the ThT working solution to each well.

  • Incubate the plate at a desired temperature (e.g., 37°C), with intermittent shaking to promote aggregation.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates peptide aggregation.

dot

ThT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare ThT Working Solution (20 µM in Assay Buffer) A1 Add ThT Solution to Wells P1->A1 P2 Aliquot Brevinin-1Tb Samples and Controls into 96-well Plate P2->A1 A2 Incubate Plate at 37°C (with shaking) A1->A2 D1 Monitor Fluorescence (Ex: 440 nm, Em: 485 nm) A2->D1 D2 Plot Fluorescence vs. Time D1->D2 D3 Increased Fluorescence = Aggregation D2->D3

Caption: Workflow for the Thioflavin T (ThT) aggregation assay.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the formation of soluble aggregates.

Materials:

  • Brevinin-1Tb solution

  • Low-volume quartz cuvette

  • DLS instrument

Procedure:

  • Prepare the Brevinin-1Tb sample in the desired buffer. It is crucial that the buffer is filtered through a 0.22 µm filter to remove any dust or particulate matter.

  • Centrifuge the peptide sample at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any large, pre-existing aggregates[7].

  • Carefully transfer the supernatant to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the DLS measurement. The instrument will report the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or a high PDI value is indicative of aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of Brevinin-1Tb aggregation at high concentrations? A1: The primary driver of Brevinin-1Tb aggregation is its amphipathic nature. At high concentrations, the hydrophobic faces of the peptide molecules tend to associate with each other to minimize their exposure to the aqueous solvent, leading to the formation of aggregates. This is a common phenomenon for many antimicrobial peptides[16].

Q2: Can I use sonication to dissolve my aggregated Brevinin-1Tb? A2: Gentle sonication can be helpful to break up small aggregates and aid in the initial dissolution of the lyophilized powder[12]. However, excessive or high-power sonication can potentially damage the peptide structure. It should be used cautiously and in short bursts, with cooling on ice in between.

Q3: How does pH affect the stability of Brevinin-1Tb? A3: pH has a significant impact on the net charge of the peptide. Brevinin-1Tb has a theoretical isoelectric point (pI) of approximately 9.85. At this pH, the net charge is zero, and electrostatic repulsion between peptide molecules is minimal, leading to maximum aggregation. By lowering the pH to 4-6, the lysine residues become protonated, resulting in a net positive charge that promotes repulsion between peptide molecules and enhances solubility[5][6].

Q4: Are there any specific amino acids in Brevinin-1Tb that are particularly prone to causing aggregation? A4: The hydrophobic amino acids Leucine (L), Valine (V), Phenylalanine (F), and Isoleucine (I) are the main contributors to the hydrophobic interactions that drive aggregation. The presence of a Proline (P) can introduce a kink in the peptide structure, which may influence how the peptides pack together[16].

Q5: What are the implications of Brevinin-1Tb aggregation for its antimicrobial activity? A5: Aggregation can significantly reduce the effective concentration of monomeric, active peptide, thereby decreasing its antimicrobial potency. In some cases, large aggregates may be completely inactive. Therefore, maintaining the peptide in a soluble, non-aggregated state is crucial for its therapeutic efficacy.

Q6: Should I be concerned about the Cysteine residues in Brevinin-1Tb? A6: Brevinin-1Tb contains two Cysteine residues which, in many Brevinin-1 family peptides, form an intramolecular disulfide bond creating a "Rana box" structure[16][17]. If this bond does not form correctly or if it breaks and reforms intermolecularly, it can lead to covalent aggregation. It is important to handle the peptide under conditions that favor the correct disulfide bond formation and to be aware of the potential for disulfide shuffling, especially at alkaline pH. Using a buffer with a slightly acidic to neutral pH can help minimize this.

References

Effects of pH and salt concentration on Brevinin 1Tb antimicrobial activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of pH and salt concentration on the antimicrobial activity of Brevinin 1Tb.

Frequently Asked Questions (FAQs)

Q1: How do pH and salt concentration generally affect the antimicrobial activity of Brevinin-family peptides?

A1: The antimicrobial activity of Brevinin peptides, which relies on their cationic and amphipathic properties to disrupt bacterial membranes, can be significantly influenced by environmental pH and salt concentrations. Generally, changes in pH can alter the net charge of the peptide, affecting its initial electrostatic attraction to the negatively charged bacterial membrane. High salt concentrations can shield the charges on both the peptide and the bacterial membrane, weakening their interaction and potentially reducing antimicrobial efficacy. For instance, studies on Brevinin-1OS, a related peptide, have shown that its Minimum Inhibitory Concentration (MIC) can increase (indicating lower activity) in the presence of salts like NaCl and MgCl2, and is also affected by changes in pH.[1]

Q2: I am observing a complete loss of this compound activity at physiological salt concentrations. Is this expected?

A2: While a reduction in activity is expected, a complete loss might indicate a high sensitivity of this compound to ionic strength. Cations in the salt solution can compete with the cationic peptide for binding sites on the anionic bacterial membrane, thus inhibiting its activity.[1] It is also possible that the specific salt and its concentration are particularly inhibitory. For example, divalent cations like Ca2+ and Mg2+ can have a more pronounced inhibitory effect on some Brevinin peptides than monovalent cations like Na+.[2]

Q3: Does the optimal pH for this compound activity vary depending on the bacterial species being tested?

A3: While there is no specific data for this compound, it is plausible that the optimal pH could vary slightly between different bacterial species. The composition and surface charge of bacterial membranes can differ, which may influence the pH-dependent interaction with the peptide. However, some Brevinin peptides, like Brevinin-1BW, have shown stable activity across a range of pH values.[3]

Q4: Can changes in pH affect the structure of this compound?

A4: Yes, pH can influence the secondary structure of antimicrobial peptides. Brevinin peptides typically adopt an α-helical structure in a membrane-like environment, which is crucial for their membrane-disrupting activity. Changes in pH can affect the ionization state of amino acid residues, potentially altering the stability of this α-helical conformation and, consequently, its antimicrobial potency.

Troubleshooting Guides

Issue 1: Inconsistent MIC values between experiments under varying pH conditions.

  • Question: Why am I getting high variability in my Minimum Inhibitory Concentration (MIC) results when testing this compound at different pH values?

  • Answer:

    • Buffer System: Ensure that the buffer system used to adjust the pH of your growth medium is stable and does not interfere with the peptide's activity. Some buffers can interact with the peptide or affect bacterial growth.

    • pH Stability: Verify the final pH of your assay wells after all components (media, buffer, peptide, and bacteria) have been added. The metabolic activity of the bacteria during incubation can alter the pH.

    • Peptide Solubility: Changes in pH can affect the solubility and aggregation of this compound. Visually inspect your stock solutions and assay wells for any signs of precipitation.

Issue 2: this compound shows significantly lower activity in the presence of salts.

  • Question: My this compound peptide is much less effective when I add salts like NaCl or MgCl2 to the assay medium. How can I troubleshoot this?

  • Answer:

    • Cation Interference: This is an expected phenomenon. The cations from the salt can shield the electrostatic interactions necessary for the peptide to bind to the bacterial membrane.[1]

    • Salt Concentration Range: Test a wider, more granular range of salt concentrations to determine the precise tolerance level of this compound.

    • Type of Salt: If possible, test different salts (e.g., KCl, CaCl2) to see if the effect is specific to a particular cation. Divalent cations may have a stronger inhibitory effect.[2]

Issue 3: Unexpected bacterial growth at high concentrations of this compound in buffered media.

  • Question: Even at high concentrations, this compound is not inhibiting bacterial growth in my pH-adjusted medium. What could be the cause?

  • Answer:

    • Peptide Degradation: The adjusted pH of the medium might be promoting the degradation of the peptide by bacterial proteases.

    • Inappropriate pH for Activity: The selected pH may be far from the optimal range for this compound's activity, leading to a significant reduction in its effectiveness.

    • Media Components: Components of your growth media could be interacting with the peptide in a pH-dependent manner, neutralizing its activity. Consider using a minimal medium for the assay.

Quantitative Data

Note: The following data is for Brevinin-1OS, a closely related peptide to this compound, and is provided as a reference for expected trends.

Table 1: Effect of Salt Concentration on the MIC of Brevinin-1OS (µM)

Salt ConcentrationS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
Control 464648
50 mM NaCl 812812816
100 mM NaCl 16>128>12832
150 mM NaCl 32>128>12864
0.5 mM MgCl2 812812816
1 mM MgCl2 16>128>12832
2 mM MgCl2 32>128>12864

Data adapted from a study on Brevinin-1OS.[1]

Table 2: Effect of pH on the MIC of Brevinin-1OS (µM)

pHS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
6.0 812812816
7.0 464648
8.0 812812816

Data adapted from a study on Brevinin-1OS.[1]

Experimental Protocols

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound under Varying pH and Salt Conditions

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile, deionized water or a suitable low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Perform serial two-fold dilutions of the peptide stock in the appropriate test medium to achieve the desired final concentrations.

  • Bacterial Inoculum Preparation:

    • Culture the target bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Plate Preparation (96-well plate):

    • For pH testing:

      • Prepare the growth medium and adjust the pH to the desired values (e.g., 6.0, 7.0, 8.0) using a suitable sterile buffer system (e.g., phosphate buffer for pH 6-8).

      • Add 50 µL of the pH-adjusted medium to each well.

      • Add 50 µL of the serially diluted this compound solution to the corresponding wells.

    • For salt testing:

      • Prepare the growth medium containing the desired final concentrations of the salt to be tested (e.g., 50, 100, 150 mM NaCl).

      • Add 50 µL of the salt-containing medium to each well.

      • Add 50 µL of the serially diluted this compound solution to the corresponding wells.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include positive controls (bacteria in medium without peptide) and negative controls (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow Peptide_Stock This compound Stock Solution Serial_Dilution Serial Dilution of Peptide Peptide_Stock->Serial_Dilution Bacterial_Culture Overnight Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Media Growth Media (pH/Salt Adjusted) Media->Serial_Dilution Plate_Setup 96-Well Plate Setup Serial_Dilution->Plate_Setup Plate_Setup->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading Mechanism_of_Action cluster_peptide This compound cluster_membrane Bacterial Membrane cluster_environment Environmental Factors Peptide Cationic Peptide (+) Membrane Anionic Membrane (-) Peptide->Membrane Electrostatic Attraction Disruption Membrane Disruption & Cell Death Membrane->Disruption leads to Salt Salt Cations (+) Salt->Peptide Shields Charge Salt->Membrane Shields Charge pH Low/High pH pH->Peptide Alters Net Charge

References

Enhancing Brevinin 1Tb stability in the presence of serum proteases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the stability of the antimicrobial peptide Brevinin 1Tb against serum proteases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a 17-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the Russian brown frog, Rana temporaria.[1][2] Its sequence is Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys.[1] Like many natural AMPs, this compound is susceptible to rapid degradation by proteases found in blood serum. This enzymatic degradation limits its half-life in vivo, posing a significant challenge for its development as a systemic therapeutic agent.[3] The presence of multiple lysine (Lys) residues, which are common cleavage sites for trypsin-like proteases, contributes to this instability.[4]

Q2: What are the primary strategies for enhancing the serum stability of this compound?

The most common and effective strategies to protect peptides from proteolytic degradation involve modifying the peptide's structure to make it a poor substrate for proteases. Key strategies include:

  • D-Amino Acid Substitution: Replacing protease-susceptible L-amino acids with their D-amino acid counterparts can dramatically increase stability, as proteases are stereospecific and generally do not recognize D-amino acids.[3]

  • N-Terminal Modification: Capping the N-terminus, for example by acetylation, removes the positive charge and can block degradation by aminopeptidases.[5]

  • C-Terminal Modification: Amidating the C-terminus neutralizes the negative charge of the carboxyl group, mimicking the structure of many native proteins and increasing resistance to carboxypeptidases.

Q3: Will modifying this compound to increase stability affect its antimicrobial activity?

Modifications can potentially alter antimicrobial activity, and it is crucial to evaluate this for any new analog. However, studies on other Brevinin-1 family peptides have shown that strategic modifications can maintain or even enhance activity while improving stability. For instance, a D-amino acid substituted analog of Brevinin-1LTe, named 5R, demonstrated both high stability in 20% serum and potent activity against methicillin-resistant Streptococcus aureus (MRSA).[3] The key is to make substitutions at protease-sensitive sites that are not critical for the peptide's interaction with the bacterial membrane.

Q4: Which amino acid residues in this compound are most likely susceptible to protease cleavage?

The this compound sequence contains three lysine (Lys) residues (at positions 8, 15, and 16). Lysine and Arginine are primary cleavage sites for trypsin-like serine proteases, which are abundant in serum. Therefore, the peptide bonds following these lysine residues are the most probable sites of initial degradation. Studies on analogous peptides have confirmed that lysine residues are frequent targets for proteases that degrade the peptide.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
My this compound analog shows rapid degradation in a serum stability assay. The modification was insufficient to protect all protease cleavage sites. Serum contains a complex mixture of proteases with different specificities.1. Identify Cleavage Products: Use mass spectrometry (LC-MS) to identify the fragments of your degraded peptide. This will reveal the exact cleavage sites. 2. Combine Strategies: A single modification may not be enough. Consider combining N-terminal acetylation, C-terminal amidation, and D-amino acid substitution at the identified cleavage sites (e.g., replacing L-Lys with D-Lys).
My modified this compound analog is stable but has lost its antimicrobial activity. The modification altered the peptide's secondary structure (e.g., its α-helicity) or disrupted key charge/hydrophobicity interactions required for membrane disruption.1. Perform Structural Analysis: Use Circular Dichroism (CD) spectroscopy to compare the secondary structure of the modified analog to the parent peptide in a membrane-mimicking environment (e.g., SDS micelles). 2. Systematic Substitution: Instead of replacing all susceptible residues at once, create a panel of analogs with single D-amino acid substitutions. This allows you to identify which positions can be modified without sacrificing activity. For example, a study on a Brevinin-1 analog successfully used systematic D-amino acid scanning to optimize stability and activity.[3]
My D-amino acid substituted analog shows poor solubility. Altering the peptide backbone can sometimes affect its interaction with aqueous solvents.1. Confirm Correct Salt Form: Ensure the peptide is in a suitable salt form (e.g., TFA or acetate salt), which generally enhances solubility.[1] 2. Adjust pH: Try dissolving the peptide in a slightly acidic or basic buffer, as peptide solubility is often lowest at its isoelectric point. 3. Incorporate Solubilizing Modifications: While focusing on stability, consider substitutions that also enhance solubility, though this requires careful design to maintain activity.
I am unsure if my stability assay is working correctly. Assay conditions, such as serum concentration, incubation time, or the method of stopping the reaction, may be suboptimal.1. Include Controls: Always run a positive control (an unmodified, known unstable peptide) and a negative control (the test peptide in buffer without serum) to validate the assay. 2. Optimize Quenching: Ensure the method used to stop the enzymatic reaction (e.g., adding acetonitrile or formic acid) is effective at precipitating serum proteins and inactivating proteases.

Quantitative Data on Stability Enhancement

Peptide / AnalogModification StrategySerum ConcentrationIncubation Time% Intact Peptide RemainingReference
Peptide Sub3 None (Parental Peptide)25% Mouse Serum8 hours~0%[3]
Sub3-Agp Arginine replaced with Agp¹25% Mouse Serum8 hours>80%[3]
Peptide 17KKV-Aib None (Parental Peptide)50% Fetal Bovine Serum24 hours<30% (Estimated)[6]
Peptide 2 (Api-modified) Lysine replaced with Api²50% Fetal Bovine Serum24 hours~70%[6]
Brevinin-1LTe D-amino acid substitution (Analog "5R")20% SerumNot specifiedHigh Stability Reported[3]

¹Agp: α-amino-3-guanidino-propionic acid, an arginine analog. ²Api: 4-aminopiperidine-4-carboxylic acid, a lysine analog.

Experimental Protocols

Protocol 1: Synthesis of a D-Lysine Substituted this compound Analog

This protocol describes the solid-phase synthesis of a this compound analog where the L-Lys at position 15 is replaced with D-Lys.

  • Resin Preparation: Start with a Rink Amide resin to generate a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For each amino acid in the sequence (from C-terminus to N-terminus), use a 4-fold molar excess of the Fmoc-protected amino acid.

    • Activate the amino acid with a coupling agent like HCTU and an activator base like DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • For the D-Lysine substitution at position 15, use Fmoc-D-Lys(Boc)-OH instead of the L-amino acid.

    • Wash the resin with DMF after each coupling step.

  • N-Terminal Acetylation (Optional): After coupling the final amino acid (Leu), treat the resin with a solution of acetic anhydride and DIPEA in DMF for 1 hour to acetylate the N-terminus.

  • Cleavage and Deprotection: Wash the fully assembled peptide-resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: Confirm the mass of the final purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Serum Stability Assay using RP-HPLC

This protocol assesses the stability of a peptide in the presence of serum over time.

  • Peptide Stock Solution: Prepare a stock solution of the purified peptide analog in an appropriate solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide stock solution with human or mouse serum to a final peptide concentration of 100 µg/mL and a final serum concentration of 25% (v/v).

    • Prepare a control sample by mixing the peptide stock with PBS instead of serum.

    • Incubate all samples at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.

  • Reaction Quenching: Immediately stop the proteolytic reaction by adding 150 µL of a quenching solution (e.g., 10% trifluoroacetic acid or an acetonitrile/water/formic acid mixture). This will precipitate the serum proteins.

  • Protein Removal: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the remaining peptide.

    • Analyze the supernatant by RP-HPLC. Monitor the peak corresponding to the intact peptide at a specific wavelength (e.g., 220 nm).

    • Quantify the amount of intact peptide remaining at each time point by integrating the peak area and comparing it to the peak area of the T=0 sample.

Diagrams and Workflows

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_assay Serum Stability Assay A 1. Solid-Phase Synthesis (Fmoc Chemistry) B 2. Introduce Modifications (D-Amino Acids, Ac, NH2) A->B C 3. Cleavage & Deprotection (TFA Cocktail) B->C D 4. RP-HPLC Purification C->D E 5. Mass Spec Verification D->E F 6. Incubate Peptide with Serum @ 37°C E->F Purified Peptide G 7. Sample at Time Points (0, 1, 4, 8, 24h) F->G H 8. Quench Reaction & Precipitate Proteins G->H I 9. Analyze Supernatant by RP-HPLC H->I J 10. Quantify Remaining Intact Peptide I->J

Caption: Workflow for synthesizing modified peptides and assessing their serum stability.

Troubleshooting_Logic Problem Problem: Modified Peptide is Unstable Cause1 Cause: Remaining Cleavage Sites Problem->Cause1 Investigate Solution1 Solution: 1. Identify Fragments (LC-MS) 2. Combine Modifications Cause1->Solution1 Address Problem2 Problem: Stable Peptide has Lost Activity Cause2 Cause: Structural Disruption Problem2->Cause2 Investigate Solution2 Solution: 1. Check Structure (CD) 2. Systematic Substitution Cause2->Solution2 Address

Caption: Troubleshooting logic for common issues in peptide stability experiments.

References

Common issues in the chemical synthesis of cysteine-rich peptides like Brevinin 1Tb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of cysteine-rich peptides, such as Brevinin 1Tb.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the solid-phase peptide synthesis (SPPS) of cysteine-rich peptides?

A1: The primary challenges include:

  • Side Reactions: Cysteine's reactive thiol group is susceptible to various side reactions, including racemization, S-alkylation, and the formation of piperidinyl-alanine adducts.[1][2]

  • Aggregation: The growing peptide chain, particularly with hydrophobic residues or bulky protecting groups on cysteine, can aggregate on the solid support, leading to incomplete coupling and deprotection steps.[2]

  • Disulfide Bond Formation: Achieving the correct regioselective formation of multiple disulfide bonds is a significant hurdle, often requiring complex orthogonal protection strategies.[3][4]

  • Purification: The final purification of the target peptide can be complicated by the presence of closely related impurities and deletion sequences.[5]

Q2: How can I minimize racemization of cysteine residues during synthesis?

A2: Racemization of cysteine is a common issue, especially for C-terminal residues. To minimize this:

  • Choice of Protecting Group: Employing specific thiol protecting groups like Tetrahydropyranyl (Thp) has been shown to reduce racemization compared to the more common Trityl (Trt) group.[6]

  • Coupling Reagents: Using carbodiimide-based activation (e.g., DIC/Oxyma) is preferable to uronium/phosphonium reagents (e.g., HBTU, PyBOP) which can promote racemization, especially with base activation.[7]

  • Resin Choice: For C-terminal cysteine peptides, using 2-chlorotrityl chloride resin can help suppress racemization.[6]

Q3: What is 3-(1-piperidinyl)alanine formation and how can I prevent it?

A3: This side product can form when synthesizing peptides with a C-terminal cysteine using Fmoc/tBu chemistry. The basic conditions of piperidine treatment for Fmoc deprotection can catalyze the elimination of the protected thiol group, forming a dehydroalanine intermediate. Piperidine then adds to this intermediate.[2][8] To minimize its formation:

  • Protecting Group: Using the bulky Trityl (Trt) protecting group on the cysteine thiol can sterically hinder this side reaction, although it may not eliminate it completely.[2] The Tetrahydropyranyl (Thp) protecting group has also been shown to minimize this side product.[6][8]

  • Deprotection Conditions: Minimizing the exposure time to piperidine and using a buffered deprotection solution can also be beneficial.

Q4: What are the best strategies for forming multiple disulfide bonds in a peptide?

A4: The regioselective formation of multiple disulfide bonds requires an orthogonal protection strategy. This involves using different cysteine protecting groups that can be removed under distinct conditions.[3][4] Common orthogonal pairs include:

  • Trityl (Trt) and Acetamidomethyl (Acm): Trt is acid-labile, while Acm is removed by oxidation with reagents like iodine.

  • 4-methoxytrityl (Mmt) and S-tert-butylthio (StBu): Mmt is removed under mildly acidic conditions, while StBu is cleaved by reducing agents.

  • On-resin vs. Solution Phase: Disulfide bonds can be formed while the peptide is still attached to the resin (on-resin) or after cleavage in solution. On-resin methods can offer better control and minimize intermolecular reactions.[9][10]

Troubleshooting Guides

Problem 1: Low Peptide Yield and Purity
Possible Cause Troubleshooting Step Rationale
Peptide Aggregation 1. Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the reaction mixture.[11] 2. Incorporate pseudoproline dipeptides at strategic locations in the peptide backbone. 3. Use a resin with lower loading capacity.NMP can disrupt secondary structures that lead to aggregation. Chaotropic salts interfere with hydrogen bonding. Pseudoprolines disrupt the formation of regular secondary structures. Lower resin loading increases the distance between peptide chains, reducing intermolecular aggregation.
Incomplete Deprotection/Coupling 1. Increase coupling times and/or perform double couplings for difficult amino acids.[11] 2. Monitor coupling completion using a qualitative test like the Kaiser (ninhydrin) test.[12] 3. For Fmoc deprotection, ensure fresh 20% piperidine in DMF is used.Aggregation or sterically hindered amino acids can slow down reaction kinetics, requiring more time or repeated reactions. The Kaiser test confirms the presence of free primary amines. Old piperidine solutions can be less effective.
Side Reactions 1. For C-terminal cysteine, use Fmoc-Cys(Thp)-OH to reduce racemization and piperidinyl-alanine formation.[6] 2. During cleavage from Wang resin, use a scavenger cocktail with a high concentration of scavengers like ethanedithiol (EDT) to minimize S-alkylation.[13][14]The choice of protecting group and cleavage conditions can significantly impact the prevalence of side reactions. Scavengers trap reactive species generated during cleavage.
Problem 2: Incorrect or Incomplete Disulfide Bond Formation
Possible Cause Troubleshooting Step Rationale
Scrambled Disulfide Bonds 1. Implement a carefully planned orthogonal protection strategy with compatible protecting groups (e.g., Trt/Acm, Mmt/StBu). 2. Perform disulfide bond formation sequentially, deprotecting and oxidizing one pair of cysteines at a time.Orthogonal protecting groups allow for the selective deprotection and oxidation of specific cysteine pairs, ensuring the correct connectivity.
Low Oxidation Efficiency 1. Optimize the oxidant concentration and reaction time. For on-resin oxidation with iodine, monitor the reaction progress carefully.[10] 2. For air oxidation in solution, ensure the pH of the buffer is optimal (typically pH 8-8.5) and the peptide concentration is low (0.1-1 mg/mL) to favor intramolecular cyclization.[15] 3. Consider alternative oxidation reagents such as N-chlorosuccinimide (NCS).[10][16]Incomplete oxidation will result in a mixture of linear and cyclized peptides. High peptide concentrations in solution can lead to intermolecular disulfide bond formation (dimerization/oligomerization).
Reduction of Disulfide Bonds During Cleavage 1. Avoid using thiol-based scavengers in the cleavage cocktail if disulfide bonds have been pre-formed on the resin. 2. Use a scavenger like triisopropylsilane (TIS) instead of EDT.Thiol scavengers can reduce the newly formed disulfide bonds.

Quantitative Data Summary

Table 1: Comparison of Cysteine Racemization with Different Protecting Groups and Coupling Conditions

Cysteine Protecting GroupCoupling ReagentPre-activation Time (min)Racemization (%)Reference
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIPEA13.3
Fmoc-Cys(Dpm)-OHHCTU/6-Cl-HOBt/DIPEA16.8
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma PureN/A0.74
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIPEA58.0[17]
Fmoc-Cys(MBom)-OHHCTU/6-Cl-HOBt/DIPEA50.4[17]

Table 2: Stability of Common Cysteine Protecting Groups to Different Reagents

Protecting GroupReagentStability
Trityl (Trt)20% Piperidine/DMFStable
95% TFALabile
IodineLabile
Reducing Agents (e.g., DTT)Stable
Acetamidomethyl (Acm)20% Piperidine/DMFStable
95% TFAStable
IodineLabile
Reducing Agents (e.g., DTT)Stable
S-tert-butylthio (StBu)20% Piperidine/DMFStable
95% TFAStable
IodineStable
Reducing Agents (e.g., DTT)Labile
4-methoxytrityl (Mmt)20% Piperidine/DMFStable
1-2% TFA/DCMLabile
95% TFALabile
IodineLabile
Reducing Agents (e.g., DTT)Stable

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

Sequence: FLPIIAGVAAKVFPKIFCLITKKC-NH₂ (Disulfide bridge: Cys18-Cys24)

  • Resin Preparation:

    • Use Rink Amide resin (0.1 mmol scale).

    • Swell the resin in DMF for 1 hour.

    • Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Couple the Fmoc-protected amino acids (4 equivalents) using HBTU (3.95 eq.) and DIPEA (8 eq.) in DMF.

    • For Cys residues, use Fmoc-Cys(Trt)-OH.

    • Coupling time: 1-2 hours per amino acid.

    • Monitor coupling completion with the Kaiser test.

    • After each coupling, wash with DMF (3x) and DCM (3x), then perform Fmoc deprotection as in step 1.

  • Cleavage and Deprotection:

    • After synthesis of the full-length peptide, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Disulfide Bond Formation (Air Oxidation):

    • Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a concentration of 0.1-0.5 mg/mL.

    • Stir the solution gently, open to the atmosphere, for 24-48 hours.

    • Monitor the reaction by RP-HPLC and mass spectrometry (a mass decrease of 2 Da indicates disulfide bond formation).

    • Once complete, lyophilize the solution.

  • Purification:

    • Purify the cyclized peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure product and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: On-Resin Disulfide Bond Formation using Orthogonal Protection (Mmt and Acm)
  • Peptide Synthesis:

    • Synthesize the peptide on a suitable resin using Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.

  • First Disulfide Bond Formation:

    • Selectively remove the Mmt group by treating the resin with 1-2% TFA in DCM (repeated short treatments, e.g., 5 x 2 min).

    • Wash the resin thoroughly with DCM and DMF.

    • Oxidize the free thiols to form the first disulfide bond using a mild oxidant like N-chlorosuccinimide (NCS) (1-2 eq.) in DMF for 15-30 minutes.[10]

    • Wash the resin with DMF and DCM.

  • Second Disulfide Bond Formation and Cleavage:

    • Perform the final cleavage of the peptide from the resin using a TFA-based cocktail. This will also deprotect other side chains.

    • The Acm group on the second pair of cysteines will remain intact.

    • Purify the Acm-protected, single-disulfide-bridged peptide by RP-HPLC.

    • Remove the Acm groups and form the second disulfide bond in solution using iodine in a mixture of methanol and water.

    • Purify the final, fully cyclized peptide by RP-HPLC.

Visualizations

experimental_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Fmoc_Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Cycle Repeat Cycle (n-1 times) Wash->Cycle If not final AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final AA Cycle->Fmoc_Deprotection Oxidation Disulfide Bond Formation (e.g., Air Oxidation) Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification Final_Peptide Pure Cysteine-Rich Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase synthesis of a cysteine-rich peptide.

troubleshooting_workflow Start Low Yield / Purity Check_Aggregation Check for Aggregation (Resin Shrinking, Poor Swelling) Start->Check_Aggregation Aggregation_Solution Modify Synthesis Conditions: - Use NMP solvent - Add chaotropic salts - Use pseudoproline dipeptides Check_Aggregation->Aggregation_Solution Yes Check_Coupling Incomplete Coupling/Deprotection? Check_Aggregation->Check_Coupling No Success Improved Synthesis Aggregation_Solution->Success Coupling_Solution Optimize Reactions: - Double couple - Increase reaction time - Use fresh reagents Check_Coupling->Coupling_Solution Yes Check_Side_Reactions Analyze Side Products by MS Check_Coupling->Check_Side_Reactions No Coupling_Solution->Success Side_Reactions_Solution Modify Strategy: - Change Cys protecting group - Optimize cleavage cocktail Check_Side_Reactions->Side_Reactions_Solution Yes Check_Side_Reactions->Success No Side_Reactions_Solution->Success

Caption: Troubleshooting logic for low yield in cysteine-rich peptide synthesis.

orthogonal_protection Peptide Linear Peptide on Resin with Cys(PG1) and Cys(PG2) Deprotect1 Selective Deprotection of PG1 (e.g., 1% TFA for Mmt) Peptide->Deprotect1 Oxidize1 On-Resin Oxidation 1 (e.g., NCS) Deprotect1->Oxidize1 Intermediate Peptide with First Disulfide Bond and Cys(PG2) Oxidize1->Intermediate Cleave Cleavage from Resin (TFA Cocktail) Intermediate->Cleave Deprotect2_Oxidize2 Deprotection of PG2 & Oxidation 2 (e.g., Iodine for Acm) Cleave->Deprotect2_Oxidize2 Final_Peptide Peptide with Two Regioselective Disulfide Bonds Deprotect2_Oxidize2->Final_Peptide

Caption: Strategy for regioselective formation of two disulfide bonds.

References

Technical Support Center: Scaling Up Production of Brevinin Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaled-up production of Brevinin antimicrobial peptides (AMPs). The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Peptide Synthesis and Purity

Q1: We are observing low yield during solid-phase peptide synthesis (SPPS) of Brevinin peptides. What are the potential causes and solutions?

Low peptide yield during SPPS can stem from several factors. Incomplete coupling or deprotection reactions are common culprits, often exacerbated by peptide aggregation on the resin.[1]

Troubleshooting Steps:

  • Optimize Coupling Chemistry: Ensure you are using fresh, high-quality coupling reagents. Consider using a stronger activating agent or increasing the coupling time and temperature.

  • Improve Deprotection: If Fmoc deprotection is slow, consider switching to a stronger base like DBU in your deprotection solution.[1]

  • Address Aggregation:

    • Switch to a lower substitution resin to increase the distance between peptide chains.[1]

    • Incorporate structure-disrupting elements like pseudoprolines or backbone-protecting groups (e.g., Hmb, Dmb) at strategic positions within the peptide sequence.[1]

    • Use solvents known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or by adding dimethylsulfoxide (DMSO).[1]

    • Employ microwave-assisted synthesis, which can help overcome aggregation-related issues.[1]

  • Monitor Synthesis: For peptides longer than 20 amino acids, it is highly recommended to monitor the assembly process through small-scale cleavages and analysis by HPLC and mass spectrometry at intermediate steps.

Q2: Our purified Brevinin peptide shows multiple peaks on RP-HPLC, indicating impurities. How can we improve purity?

Peptide impurities can arise from side reactions during synthesis and cleavage, or from aggregation.

Troubleshooting Steps:

  • Optimize Cleavage: Ensure complete removal of all protecting groups by using an appropriate cleavage cocktail and allowing sufficient reaction time.

  • Refine Purification Strategy:

    • Optimize the gradient and flow rate of your RP-HPLC method. A shallower gradient can improve the separation of closely eluting species.

    • Consider a multi-step purification approach, potentially using different chromatography modes (e.g., ion exchange followed by reversed-phase).

  • Prevent Aggregation Post-Purification: Lyophilize the purified peptide from a solution containing a low concentration of an organic solvent like acetonitrile to prevent aggregation. Store the lyophilized peptide at -20°C or -80°C in a desiccated environment.[2]

Section 2: Recombinant Expression and Purification

Q3: We are expressing a Brevinin peptide in E. coli but see very low or no expression. What could be the issue?

Low expression of AMPs in E. coli is a common problem, often due to the peptide's toxicity to the host cells and proteolytic degradation.[3][4]

Troubleshooting Steps:

  • Utilize a Fusion Partner: Express the Brevinin peptide as a fusion protein.[3] Common fusion partners like thioredoxin (Trx) or glutathione S-transferase (GST) can protect the host from the AMP's lytic activity and prevent its degradation by host proteases.[3] These fusion partners also facilitate purification via affinity chromatography.

  • Codon Optimization: Optimize the gene sequence for expression in E. coli to ensure efficient translation.

  • Promoter and Host Strain Selection: Use a tightly regulated promoter (e.g., from the pET system) to control expression and prevent leaky expression that could be toxic to the cells. Choose a host strain suitable for recombinant protein expression.

  • Optimize Expression Conditions: Vary induction conditions such as inducer concentration (e.g., IPTG), temperature, and induction time to find the optimal balance between expression level and cell viability.

Q4: Our recombinant Brevinin peptide is expressed as insoluble inclusion bodies. How can we improve solubility?

Inclusion body formation is common for overexpressed recombinant proteins in E. coli.[5]

Troubleshooting Steps:

  • Lower Expression Temperature: Reducing the culture temperature after induction can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the target peptide.

  • Fusion Partner Choice: Some fusion partners, like thioredoxin, can enhance the solubility of the expressed peptide.[3]

  • Refolding from Inclusion Bodies: If inclusion body formation is unavoidable, the peptide can be purified from the inclusion bodies and then refolded. This typically involves solubilizing the inclusion bodies with denaturants (e.g., urea or guanidinium chloride) followed by a refolding process, often involving dialysis or rapid dilution into a refolding buffer.

Q5: We are struggling with endotoxin contamination in our purified recombinant Brevinin peptide. How can we effectively remove it?

Endotoxins (lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria like E. coli and are common contaminants in recombinant protein preparations.[6][7] Their removal is critical for in vivo studies.

Troubleshooting Steps:

  • Affinity Chromatography with Detergent Wash: Combining affinity chromatography with a washing step using a non-ionic detergent can effectively remove a significant amount of endotoxin.[6]

  • Anion Exchange Chromatography: This method can be very effective for removing negatively charged endotoxins.[8] The process can be optimized by adjusting pH and conductivity to maximize endotoxin binding while minimizing peptide loss.[8]

  • Two-Phase Partitioning: This technique utilizes the hydrophobic nature of endotoxins to partition them away from the target peptide in an aqueous two-phase system.[7]

  • Endotoxin Removal Resins: Commercially available resins with high affinity for endotoxins can be used for small-scale purification.[7]

  • HPLC Purification: Reverse-phase HPLC can also contribute to endotoxin removal, as endotoxins can bind to the silica-based columns.[9] It is crucial to sanitize the column after each use to prevent carry-over contamination.[9]

Section 3: Peptide Characterization and Activity

Q6: We are observing high variability in our Minimum Inhibitory Concentration (MIC) assay results. What could be causing this?

High variability in MIC assays can be due to issues with the peptide itself, the experimental setup, or the bacterial inoculum.[2]

Troubleshooting Steps:

  • Ensure Complete Peptide Solubilization: Brevinin peptides can be prone to aggregation, which will affect the effective concentration.[2] Ensure the lyophilized peptide is fully dissolved. Sonication may be helpful.[2] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[2]

  • Use Low-Binding Plastics: Peptides can adsorb to the surface of standard microplates and pipette tips.[2] Use low-protein-binding labware to minimize this effect.[2]

  • Standardize Inoculum Preparation: Ensure a consistent final concentration of bacteria in each well (e.g., 5 x 10^5 CFU/mL).[10]

  • Include Controls: Always include a positive control (bacteria without peptide) and a negative control (broth only) to ensure the validity of the assay.[10]

Q7: Our Brevinin peptide shows high antimicrobial activity but also high hemolytic activity. How can we improve its therapeutic index?

High hemolytic activity is a common challenge with many AMPs, including Brevinins, and can limit their therapeutic potential.[11][12] This is often linked to high hydrophobicity.[10]

Strategies for Improvement:

  • Amino Acid Substitution: Strategically replacing certain amino acid residues can reduce hydrophobicity without significantly compromising antimicrobial activity. For example, substituting D-amino acids can also increase stability against proteases.[13][14]

  • Truncation or Cyclization: Modifying the peptide's structure, such as by truncating the C-terminus or introducing cyclization, can alter its interaction with eukaryotic cell membranes and reduce hemolytic activity.[13][14]

  • Formulation Strategies: Encapsulating the peptide in delivery systems like liposomes or nanoparticles can shield it from red blood cells and improve its therapeutic index.[2]

Q8: The disulfide bridge in our Brevinin peptide is not forming correctly or is unstable. How can we ensure proper "Rana box" formation?

The C-terminal disulfide bridge, or "Rana box," is a characteristic feature of many Brevinin peptides and is important for their structure and activity.[3]

Troubleshooting Steps:

  • Controlled Oxidation: After synthesis and deprotection of the linear peptide, the disulfide bond is formed through oxidation. This process needs to be carefully controlled. Common methods include air oxidation in a dilute peptide solution at a slightly alkaline pH, or the use of specific oxidizing reagents.

  • Purification of the Linear Precursor: Ensure the linear peptide precursor is highly pure before attempting cyclization to avoid the formation of incorrect disulfide-linked dimers or oligomers.

  • Expression System Considerations: When using a recombinant system, expressing the peptide in a cellular compartment that favors disulfide bond formation (like the periplasm of E. coli) or using an in vitro folding and oxidation system is necessary.[15] Eukaryotic expression systems like yeast can also facilitate proper disulfide bond formation.[15]

Data Presentation

Table 1: Antimicrobial Activity of Selected Brevinin Peptides

PeptideTarget OrganismMIC (µM)MBC (µM)Reference
Brevinin-2GUbS. aureus->512[16]
Brevinin-2GUbE. coli->512[16]
Brevinin-1OSS. aureus4-[11]
Brevinin-1OSE. coli64-[11]
OSf (analogue)S. aureus2-[11]
OSf (analogue)E. coli8-[11]
Brevinin-1plS. aureus2-[17]
Brevinin-1plE. coli8-[17]
Brevinin-1BWE. faecalis3.125 µg/mL-[18]
Brevinin-1BWS. aureus6.25 µg/mL-[19]

Table 2: Hemolytic Activity and Therapeutic Index of Brevinin Peptides

PeptideHC50 (µM)Therapeutic Index (vs. S. aureus)Reference
Brevinin-2GUb>512-[16]
Brevinin-1OS10.52.6[10][11]
OSf (analogue)>128>64[10][11]
Brevinin-1pl2512.5[10][17]
[D-Leu2]B2OS(1-22)-NH2118.123.48[14]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[10]

Materials:

  • Sterile 96-well low-protein-binding microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Lyophilized Brevinin peptide

  • Sterile, nuclease-free water or appropriate buffer for peptide dissolution

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of the Brevinin peptide in a suitable solvent. Perform serial two-fold dilutions of the peptide in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.[10]

  • Inoculum Preparation: Inoculate a fresh colony of the test bacterium into MHB and incubate until it reaches the logarithmic growth phase. Dilute the overnight bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.[10]

  • Controls:

    • Positive Control: Wells containing bacterial inoculum but no peptide.[10]

    • Negative Control: Wells containing MHB only (no bacteria or peptide).[10]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • Determination of MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Hemolysis Assay

This assay measures the peptide's ability to lyse red blood cells, providing an indication of its cytotoxicity.

Materials:

  • Freshly collected red blood cells (e.g., horse or human)

  • Phosphate-buffered saline (PBS)

  • Brevinin peptide

  • 0.1% Triton X-100 (positive control)

  • Sterile microcentrifuge tubes and 96-well plates

Procedure:

  • Red Blood Cell Preparation: Wash the red blood cells three times with PBS by centrifugation and resuspension. Resuspend the final pellet in PBS to a final concentration of 2% (v/v).

  • Peptide Dilutions: Prepare serial dilutions of the Brevinin peptide in PBS in a 96-well plate.

  • Incubation: Add the red blood cell suspension to each well containing the peptide dilutions and controls. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 450 nm or 540 nm to quantify hemoglobin release.[10]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Characterization & Activity Assays synthesis Solid-Phase Peptide Synthesis (SPPS) or Recombinant Expression cleavage Cleavage from Resin / Cell Lysis synthesis->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry & Purity Check purification->analysis mic Minimum Inhibitory Concentration (MIC) Assay analysis->mic hemolysis Hemolysis Assay analysis->hemolysis stability Stability Assay (e.g., in serum) analysis->stability troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Peptide Yield cause1 Incomplete Coupling/ Deprotection issue->cause1 cause2 Peptide Aggregation issue->cause2 cause3 Peptide Degradation (Recombinant) issue->cause3 sol1 Optimize Reagents & Conditions cause1->sol1 sol2 Use Aggregation-Disrupting Strategies cause2->sol2 sol3 Use Fusion Partner cause3->sol3 brevinin_moa peptide Cationic Brevinin Peptide (+) binding Electrostatic Attraction & Binding peptide->binding membrane Anionic Bacterial Membrane (-) membrane->binding insertion Peptide Insertion into Membrane binding->insertion pore Pore Formation / Membrane Disruption insertion->pore death Leakage of Cellular Contents & Cell Death pore->death

References

Validation & Comparative

Brevinin 1Tb: A Comparative Analysis of its Activity Within the Brevinin-1 Family of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Brevinin-1 family of antimicrobial peptides (AMPs), first discovered in the skin secretions of frogs, represents a promising class of molecules in the fight against antibiotic-resistant pathogens. These peptides are characterized by their broad-spectrum antimicrobial activity, which is primarily achieved through the disruption of microbial cell membranes. This guide provides a comparative analysis of Brevinin 1Tb, a member of this family isolated from the Russian brown frog, Rana temporaria, against other well-characterized Brevinin-1 peptides. While quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the available information and provides a comprehensive overview of the family's performance based on supporting experimental data for its analogues.

Structural and Functional Overview of the Brevinin-1 Family

Brevinin-1 peptides are typically cationic and consist of 24 amino acid residues. A key structural feature is the "Rana box," a C-terminal heptapeptide loop formed by a disulfide bond between two cysteine residues. This structure, along with the peptide's amphipathic α-helical conformation in membrane-like environments, is crucial for its biological activity. The primary mechanism of action for most Brevinin-1 peptides is the perturbation and disruption of the phospholipid bilayer of microbial membranes, leading to cell lysis and death. Some members of the Brevinin-1 family have also been shown to possess anti-inflammatory and immunomodulatory properties.

Comparative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Brevinin-1 Family Peptides (in µM)

PeptideStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Enterococcus faecalisEscherichia coliPseudomonas aeruginosaCandida albicansReference
This compound Data not availableData not availableData not availableData not availableData not availableData not available[1]
Brevinin-1BW 6.25 µg/mL6.25 µg/mL3.125 µg/mL≥100 µg/mLData not availableData not available[2]
Brevinin-1BYa 2.52.5Data not availableData not availableData not available≤10
Brevinin-1OS Data not availableMIC ≤ 10 µMData not availableWeak activityData not availableSignificant activity[3]
Brevinin-1GHa Potent activityPotent activityPotent activityPotent activityPotent activityPotent activity[4]
Brevinin-1Sa Data not availableData not availableData not available55Data not availableData not available[5]
Brevinin-1Sb Data not availableData not availableData not available17Data not availableData not available[5]
Brevinin-1Sc Data not availableData not availableData not available14Data not availableData not available[5]
Brevinin-1GHd 24Data not availableData not availableData not availableData not available[6]

Note: Direct comparison of MIC values should be done with caution as experimental conditions can vary between studies.

Hemolytic Activity: A Hurdle for Therapeutic Application

A significant challenge in the clinical development of many Brevinin-1 peptides is their high hemolytic activity, which indicates potential toxicity to host cells. The following table provides a comparative overview of the hemolytic activity of various Brevinin-1 isoforms.

Table 2: Comparative Hemolytic Activity of Brevinin-1 Family Peptides

PeptideHemolytic Activity MetricErythrocyte SourceReference
This compound Data not available-
Brevinin-1BW HC50 = 35.8 µg/mLSheep[7]
Brevinin-1BYa LD50 = 10 µMHuman[8]
Acyclic Brevinin-1BYa 8-fold reduced activity vs. nativeHuman[8]
Brevinin-1GHa ~20% hemolysis at 16 µMHorse[8]
Brevinin-1GHb (no Rana-box) No activity up to 256 µMHorse[8]
Brevinin-1GHc (central Rana-box) ~20% hemolysis at 128 µMHorse[8]

HC50: 50% hemolytic concentration; LD50: 50% lethal dose.

Mechanism of Action: Beyond Membrane Disruption

The primary antimicrobial mechanism of the Brevinin-1 family is the disruption of bacterial cell membranes. The cationic nature of these peptides facilitates their interaction with the negatively charged components of microbial membranes, leading to pore formation and subsequent cell lysis. Two predominant models for this action are the "barrel-stave" and "carpet-like" models.

cluster_membrane_interaction Membrane Disruption Mechanism Peptide Peptide Bacterial_Membrane Bacterial Membrane (Negatively Charged) Peptide->Bacterial_Membrane Electrostatic Interaction Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Membrane Perturbation Cell_Lysis Cell Lysis & Death Pore_Formation->Cell_Lysis

General mechanism of membrane disruption by Brevinin-1 peptides.

Interestingly, some Brevinin-1 peptides exhibit additional biological activities. For instance, Brevinin-1GHd has been shown to possess anti-inflammatory properties by neutralizing lipopolysaccharide (LPS) and inhibiting the MAPK signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[9]

cluster_pathway Anti-inflammatory Signaling Pathway of Brevinin-1GHd LPS LPS MAPK_Pathway MAPK Signaling (JNK, ERK, p38) LPS->MAPK_Pathway Activates Brevinin_1GHd Brevinin_1GHd Brevinin_1GHd->MAPK_Pathway Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MAPK_Pathway->Inflammatory_Cytokines Leads to Production

Inhibition of the LPS-induced MAPK pathway by Brevinin-1GHd.

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of antimicrobial peptides. Below are outlines for key experimental procedures.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

cluster_workflow MIC Assay Workflow Start Start Prepare_Peptide Prepare serial dilutions of Brevinin peptide Start->Prepare_Peptide Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Incubate Incubate peptide dilutions with inoculum in 96-well plate Prepare_Peptide->Incubate Prepare_Inoculum->Incubate Observe Observe for visible growth Incubate->Observe Determine_MIC MIC = Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Experimental workflow for the MIC assay.

Detailed Methodology:

  • Peptide and Microbial Preparation: Prepare a stock solution of the Brevinin peptide and perform serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).[6]

  • Incubation: Add the microbial inoculum to each well containing the peptide dilutions. Include positive (microbes without peptide) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.[6]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth is observed.[6]

Hemolytic Assay

This assay quantifies the ability of a peptide to lyse red blood cells (RBCs) by measuring the release of hemoglobin.

Detailed Methodology:

  • RBC Preparation: Obtain fresh red blood cells (e.g., from horse or human) and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration (e.g., 2-8% v/v).

  • Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the Brevinin peptide. Include a positive control (RBCs with a lytic agent like Triton X-100) and a negative control (RBCs in PBS only). Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Measurement: Centrifuge the plate to pellet intact RBCs and cell debris. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of approximately 540 nm.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value, the concentration causing 50% hemolysis, can then be determined from a dose-response curve.

Conclusion

The Brevinin-1 family of peptides, including this compound, holds considerable promise as a source of new antimicrobial agents. While this compound has demonstrated potent antibacterial activity, a lack of specific quantitative data currently limits a direct comparison of its efficacy and safety profile with other members of the family. The broader Brevinin-1 family exhibits a wide range of antimicrobial potency, often accompanied by significant hemolytic activity. Future research should focus on obtaining detailed quantitative data for this compound and on the design of analogues with an improved therapeutic index, balancing high antimicrobial efficacy with low host cell toxicity. The anti-inflammatory properties observed in some Brevinin-1 peptides also warrant further investigation as a potential avenue for therapeutic development.

References

Structure-activity relationship (SAR) studies of Brevinin 1Tb analogues

Author: BenchChem Technical Support Team. Date: December 2025

Brevinin-1 peptides, isolated from frog skin secretions, are potent antimicrobial peptides (AMPs) characterized by a C-terminal cyclic domain known as the "Rana box," formed by a disulfide bridge.[1][2] These peptides typically exhibit broad-spectrum antimicrobial activity but are often hampered by high hemolytic activity, limiting their therapeutic use.[1] The primary mechanism of action for Brevinin-1 peptides is the disruption of bacterial cell membrane integrity.[1] This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, leading to membrane permeabilization and cell death.[1]

Key Principles in the Design of Brevinin-1 Analogues

The design of Brevinin-1 analogues with an improved therapeutic index hinges on balancing several key physicochemical properties:

  • Cationicity: A net positive charge is crucial for the initial interaction with negatively charged bacterial membranes. Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine or arginine, can enhance antimicrobial activity. However, an excessively high charge does not always lead to better outcomes.[1]

  • Hydrophobicity: Hydrophobic residues drive the insertion of the peptide into the bacterial membrane, which is essential for its disruptive activity. Fine-tuning hydrophobicity is critical, as excessive hydrophobicity often correlates with increased hemolytic activity against host red blood cells.[1]

  • α-Helicity: The formation of an α-helical secondary structure in the membrane environment is a common feature of many AMPs, including Brevinins. This amphipathic helix facilitates membrane interaction and disruption.

Comparative Performance of Brevinin-1 Analogues

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) of Brevinin-1GHa and its Analogues

PeptideS. aureus (μM)E. faecalis (μM)MRSA (μM)E. coli (μM)P. aeruginosa (μM)K. pneumoniae (μM)C. albicans (μM)
Brevinin-1GHa4881632648
Brevinin-1GHb512>512>512>512>512>512>512
Brevinin-1GHc64128128256512>512128

Data sourced from a study on Brevinin-1GHa and its analogues.[3] Brevinin-1GHb, an analogue, showed significantly reduced antimicrobial activity, highlighting the importance of the "Rana-box" for its function.[3] Brevinin-1GHc, with a repositioned Rana-box, also exhibited diminished antimicrobial efficacy.[3]

Table 2: Hemolytic Activity of Brevinin-1GHa and its Analogues

PeptideHemolytic Activity at 256 µM (%)
Brevinin-1GHa~60
Brevinin-1GHb<5
Brevinin-1GHc~20

Data sourced from a study on Brevinin-1GHa and its analogues.[3] The modifications that reduced antimicrobial activity also led to a desirable decrease in hemolytic activity.[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and comparison of results.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

  • Preparation of Bacterial Suspension: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: The synthetic peptides are dissolved in a suitable solvent (e.g., sterile deionized water) and serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs), an indicator of its cytotoxicity.

  • Preparation of Red Blood Cells: Freshly drawn red blood cells (often from horses or humans) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coats. A final RBC suspension of a specific concentration (e.g., 2% v/v) is prepared in PBS.

  • Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well.

  • Controls: A positive control (e.g., 1% Triton X-100) to achieve 100% hemolysis and a negative control (PBS) for baseline hemolysis are included.

  • Incubation: The plate is incubated at 37°C for 1 hour with gentle agitation.[1]

  • Measurement: After incubation, the plate is centrifuged to pellet intact RBCs.[1] The supernatant is carefully transferred to a new plate, and the absorbance is measured at a wavelength of 540 nm to quantify the amount of hemoglobin released.[1] The percentage of hemolysis is calculated relative to the positive control.

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of experimental processes and molecular interactions.

experimental_workflow cluster_antimicrobial Antimicrobial Activity (MIC Assay) cluster_hemolytic Hemolytic Activity Assay A1 Prepare Bacterial Suspension (5x10^5 CFU/mL) A2 Serially Dilute Peptides in 96-well Plate A1->A2 A3 Add Bacteria to Wells A2->A3 A4 Incubate at 37°C for 18-24h A3->A4 A5 Determine MIC (Lowest concentration with no visible growth) A4->A5 H1 Prepare Red Blood Cell Suspension (2%) H2 Serially Dilute Peptides in 96-well Plate H1->H2 H3 Add RBCs to Wells H2->H3 H4 Incubate at 37°C for 1h H3->H4 H5 Centrifuge and Collect Supernatant H4->H5 H6 Measure Absorbance at 540 nm H5->H6 H7 Calculate % Hemolysis H6->H7

Caption: Experimental workflows for determining antimicrobial and hemolytic activity.

mechanism_of_action cluster_membrane Bacterial Cell Membrane M1 Outer Leaflet (Anionic Lipids) Disruption Membrane Pore Formation & Disruption M1->Disruption leads to M2 Inner Leaflet Peptide Cationic Brevinin-1 Analogue Interaction Electrostatic Attraction Peptide->Interaction Interaction->M1 binds to Death Cell Death (Leakage of contents) Disruption->Death

Caption: Proposed mechanism of action for Brevinin-1 analogues against bacteria.

Conclusion

The structure-activity relationship studies of Brevinin-1 analogues demonstrate that a delicate balance between cationicity, hydrophobicity, and secondary structure is essential for potent antimicrobial activity with minimal cytotoxicity. While direct data on Brevinin 1Tb analogues is scarce, the principles derived from studying other Brevinin-1 peptides provide a clear roadmap for the rational design of novel antimicrobial agents. Future research focused on synthesizing and evaluating this compound analogues based on these principles could yield promising candidates for combating antibiotic-resistant pathogens.

References

Brevinin-1 Peptides: A Comparative Analysis of In Vivo Efficacy and In Vitro Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo efficacy and in vitro minimum inhibitory concentration (MIC) values of Brevinin-1 family peptides, with a focus on Brevinin-1GHd as a case study. The data presented herein is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these antimicrobial peptides (AMPs).

Introduction to Brevinin-1 Peptides

Brevinin-1 is a family of cationic antimicrobial peptides first discovered in the skin secretions of frogs.[1] These peptides are characterized by a C-terminal heptapeptide ring, known as the "Rana-Box," formed by a disulfide bond.[1] Brevinin-1 peptides demonstrate a broad spectrum of activity against Gram-positive and Gram-negative bacteria, and some fungi.[1] Their primary mechanism of action is the disruption of microbial cell membrane integrity, leading to cell lysis.[1] While potent, the therapeutic development of some Brevinin-1 peptides has been hindered by their hemolytic activity.[2]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is a standard measure of an antimicrobial's potency.

Brevinin-1GHd: A Case Study

Brevinin-1GHd, a peptide identified from the skin of Hylarana guentheri, has been shown to be effective against a variety of pathogens.[3][4] Its in vitro activity is summarized in the table below.

MicroorganismStrainMIC (µM)Reference
Staphylococcus aureusNCTC 107882[3]
Methicillin-resistant S. aureus (MRSA)NCTC 124934[3]
Escherichia coliNCTC 104188[3]
Pseudomonas aeruginosaATCC 2785332[3]
Candida albicansNCPE 14674[3]
Brevinin-1BW: Additional In Vitro Data

Brevinin-1BW, another member of this family, also shows significant activity, particularly against Gram-positive bacteria.

MicroorganismStrainMIC (µg/mL)Reference
Enterococcus faecalisATCC 292123.125[5]
Staphylococcus aureusATCC 259236.25[5]
Multidrug-resistant S. aureus (MRSA)ATCC 292136.25[5]
Gram-negative bacteria≥100[5]

In Vivo Efficacy: Beyond Direct Killing

Directly correlating in vitro MIC values with in vivo antibacterial efficacy can be challenging due to factors like peptide stability, bioavailability, and host immune interactions. However, recent studies have highlighted the significant immunomodulatory and anti-inflammatory roles of Brevinin-1 peptides in vivo, which contribute to their overall therapeutic effect.

Brevinin-1GHd: In Vivo Anti-inflammatory Effects

A study on Brevinin-1GHd demonstrated its potent anti-inflammatory properties in a carrageenan-induced mouse paw edema model.[6] Intraperitoneal injection of Brevinin-1GHd (5 mg/kg) significantly reduced swelling, indicating its ability to modulate inflammatory responses in vivo.[6]

Furthermore, Brevinin-1GHd was shown to suppress the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This effect is mediated through the inactivation of the MAPK signaling pathway.[6]

Brevinin-1 Analogue (5R): In Vivo Antibacterial Activity Model

While direct in vivo antibacterial data for Brevinin-1Tb is limited, a study on a rationally designed Brevinin-1 analogue, 5R, provides a relevant model. The in vivo antibacterial efficacy of 5R was evaluated using a Galleria mellonella infection model.[2] Larvae infected with bacteria were treated with the peptide, and survival rates were monitored.[2] This model serves as a valuable tool for assessing the in vivo therapeutic potential of Brevinin-1 peptides against bacterial infections.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Brevinin-1 peptides is typically determined using the broth microdilution method.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of Brevinin-1 peptide A1 Inoculate 96-well plate with peptide dilutions and bacterial suspension P1->A1 P2 Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) P2->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 AN1 Visually inspect for turbidity (bacterial growth) A2->AN1 AN2 Determine the lowest concentration with no visible growth (MIC) AN1->AN2 Paw_Edema_Workflow cluster_treatment Treatment Phase cluster_induction Inflammation Induction cluster_measurement Measurement Phase cluster_analysis Data Analysis T1 Administer Brevinin-1GHd (e.g., 5 mg/kg, i.p.) to mice I1 Inject carrageenan into the mouse hind paw (1 hour post-treatment) T1->I1 M1 Measure paw volume at regular intervals I1->M1 A1 Compare paw swelling between treated and control groups M1->A1 MAPK_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Signaling Cascade (p38, ERK, JNK) TLR4->MAPK_Pathway Brevinin1GHd Brevinin-1GHd Brevinin1GHd->MAPK_Pathway Inhibition NFkB NF-κB Activation MAPK_Pathway->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

References

Brevinin-1 Family Peptides: A Comparative Analysis of Cytotoxicity in Amphibian Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals on the Cytotoxic Profile of Brevinin-1 Peptides Compared to Other Key Amphibian Antimicrobial Peptides.

Comparative Cytotoxicity Data

The cytotoxic effects of antimicrobial peptides are typically evaluated through hemolytic activity against red blood cells and cytolytic activity against various mammalian cell lines. The following tables summarize the available quantitative data, presenting a comparative overview of the cytotoxic profiles of Brevinin-1 peptides and other notable amphibian AMPs such as Magainins, Temporins, and Dermaseptins.

Table 1: Hemolytic Activity of Amphibian Antimicrobial Peptides

Peptide FamilySpecific PeptideHemolytic Activity (HC50/LD50 in µM)Source Organism
Brevinin-1 Brevinin-1GHd> 64 µM (low hemolysis at MIC)Hylarana guentheri
Brevinin-1RL1~30% hemolysis at 24-36 µMRana limnocharis[1]
Brevinin-1LTe analogue (5R)Low hemolytic activityHylarana latouchii[2]
Magainin Magainin 2> 400 µMXenopus laevis[3]
Temporin Temporin A> 120 µMRana temporaria[4]
Temporin LHighly hemolyticRana temporaria[5][6]
Dermaseptin Dermaseptin S41.5 µM (highly hemolytic)Phyllomedusa sauvagei[7]

Table 2: Cytotoxicity (IC50) of Amphibian Antimicrobial Peptides against Mammalian Cell Lines

Peptide FamilySpecific PeptideCell LineCell TypeIC50 (µM)
Brevinin-1 Brevinin-1GHdHMEC-1Human Microvascular Endothelial15.62[8]
HaCaTHuman Keratinocyte29.69[8]
Brevinin-1RL1HCT116Human Colon Carcinoma5-10[1]
A549Human Lung Carcinoma5-10[1]
Brevinin-1 E8.13A549Human Lung Carcinoma7.5 - 14.8[9]
HCT116Human Colon Carcinoma7.5 - 14.8[9]
Brevinin-1LTe analogue (5R)HaCaTHuman Keratinocyte40[2]
Magainin Magainin 2MDA-MB-231Human Breast Adenocarcinoma> 30 (significant cytostasis at 120)[10]
M14KMesothelial Epithelial> 30 (significant cytostasis at 120)[10]
Temporin Temporin AA549Human Lung Carcinoma~0.56
Temporin LU-937Human Histiocytic LymphomaCytotoxic
Dermaseptin Dermaseptin S4 derivativesHEp-2Human Epidermoid Carcinoma61.25 - 75.71 (CC50)[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide to assess the cytotoxicity of antimicrobial peptides.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), a primary indicator of its toxicity to mammalian cells.[12][13][14][15]

Materials:

  • Freshly collected red blood cells (human or other mammal)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Antimicrobial peptide stock solution

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (plate reader)

Procedure:

  • RBC Preparation: Wash freshly collected RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 1-5%.

  • Peptide Dilution: Prepare serial dilutions of the antimicrobial peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions, PBS (negative control), and Triton X-100 (positive control). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 415 or 540 nm).

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17][18]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Antimicrobial peptide stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other formazan solubilizing agent

  • 96-well cell culture plates

  • CO2 incubator

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Peptide Treatment: Treat the cells with various concentrations of the antimicrobial peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of membrane integrity and cytotoxicity.[1][19]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Antimicrobial peptide stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for positive control)

  • 96-well cell culture plates

  • CO2 incubator

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the kit's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Determine the percentage of LDH release relative to the positive control (cells treated with lysis buffer).

Signaling Pathways and Experimental Workflows

The cytotoxic mechanisms of amphibian antimicrobial peptides, particularly the Brevinin-1 family, often involve direct membrane disruption leading to necrosis or the induction of programmed cell death (apoptosis).

Proposed Cytotoxic Mechanisms of Brevinin-1 Peptides

Brevinin-1 peptides can induce cell death through multiple pathways. Initially, their cationic nature facilitates electrostatic attraction to the negatively charged components of mammalian cell membranes. This is followed by membrane permeabilization, which can occur via different models such as the "barrel-stave," "toroidal pore," or "carpet-like" mechanisms.[20] This disruption of the cell membrane leads to a loss of ionic homeostasis and ultimately cell lysis (necrosis).

Alternatively, Brevinin-1 peptides can trigger apoptosis.[1][21] This can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis. For instance, Brevinin-1RL1 has been shown to induce both apoptosis and necrosis in tumor cells.[1][21] Some Brevinin peptides, like Brevinin-2R, have been found to activate the lysosomal-mitochondrial death pathway.[22][23]

Brevinin1_Cytotoxicity_Pathway cluster_membrane Cell Membrane Interaction cluster_death Cell Death Pathways Brevinin-1 Brevinin-1 Target Cell Membrane Target Cell Membrane Brevinin-1->Target Cell Membrane Electrostatic Attraction Membrane Permeabilization Membrane Permeabilization Target Cell Membrane->Membrane Permeabilization Disruption Necrosis Necrosis Membrane Permeabilization->Necrosis Cell Lysis Apoptosis Apoptosis Membrane Permeabilization->Apoptosis Signal Induction Mitochondrial Pathway Mitochondrial Pathway Apoptosis->Mitochondrial Pathway Caspase Activation Caspase Activation Caspase Activation->Apoptosis Execution Mitochondrial Pathway->Caspase Activation Cytotoxicity_Workflow Peptide Synthesis/Isolation Peptide Synthesis/Isolation Primary Screening Primary Screening Peptide Synthesis/Isolation->Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Low Hemolysis Hemolysis Assay Hemolysis Assay Primary Screening->Hemolysis Assay Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Selective Cytotoxicity MTT/LDH Assays MTT/LDH Assays Secondary Screening->MTT/LDH Assays Data Analysis Data Analysis Mechanism of Action Studies->Data Analysis Apoptosis/Necrosis Assays Apoptosis/Necrosis Assays Mechanism of Action Studies->Apoptosis/Necrosis Assays

References

Brevinin 1Tb: A Potential Antagonist Against Clinical Staphylococcus aureus Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly Staphylococcus aureus, presents a significant challenge to global health. Antimicrobial peptides (AMPs) are a promising class of molecules being investigated as potential alternatives to conventional antibiotics. Among these, Brevinin 1Tb, a member of the brevinin family of AMPs isolated from the skin secretions of frogs, has demonstrated noteworthy antibacterial activity. This guide provides a comparative analysis of the performance of brevinin-1 peptides against clinical isolates of Staphylococcus aureus, supported by available experimental data and detailed methodologies.

While specific quantitative data for this compound against a wide range of clinical S. aureus isolates is limited in publicly available literature, its inhibitory effects have been described as comparable to some conventional antibiotics[1]. This guide, therefore, leverages data from closely related and well-characterized brevinin-1 peptides to provide a representative comparison of their anti-staphylococcal efficacy.

Quantitative Assessment of Antimicrobial Activity

The in vitro potency of antimicrobial agents is primarily determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

The following table summarizes the MIC and MBC values of various brevinin-1 peptides against different strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). Vancomycin, a standard antibiotic for treating MRSA infections, is included for comparison.

Peptide/AntibioticStaphylococcus aureus StrainMIC (µM)MBC (µM)Reference
Brevinin-1BYa MRSA (Clinical Isolates)2.5-[2]
Acyclic Brevinin-1BYa MRSA5-[2]
Brevinin-1BW ATCC 25923~2.5 (6.25 µg/mL)~2.5 (6.25 µg/mL)[3][4]
Brevinin-1BW MRSA (ATCC 29213)~2.5 (6.25 µg/mL)-[3][4]
Brevinin-1GHa S. aureus--[5][6]
Brevinin-1GHa MRSA--[5][6]
Brevinin-1 Analogue (5R) MRSA (Clinical Isolates)1 - 2-[7]
Vancomycin MRSA Isolates~1.4 (2 µg/mL)~1.4 (2 µg/mL)[8]

Note: MIC/MBC values for Brevinin-1BW were converted from µg/mL to µM assuming a molecular weight of approximately 2500 g/mol .

Mechanism of Action: Disrupting the Bacterial Membrane

The primary mechanism of action for brevinin-1 peptides against Staphylococcus aureus is believed to be the disruption of the bacterial cell membrane.[9][10] This interaction is facilitated by the peptide's cationic and amphipathic properties, allowing it to preferentially bind to the negatively charged components of the bacterial membrane. Following binding, the peptides are thought to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell death.[11]

While the precise signaling pathways within S. aureus affected by this compound are not yet fully elucidated, the membrane-disrupting mechanism bypasses many of the resistance mechanisms that bacteria have developed against conventional antibiotics that target intracellular processes. One study on a brevinin-1 peptide also indicated an ability to inactivate the MAPK signaling pathway in macrophage cells, suggesting a potential dual role in directly killing bacteria and modulating the host's inflammatory response.[12][13]

G cluster_membrane Staphylococcus aureus Cell Membrane Lipid_Bilayer Brevinin_1Tb This compound Peptide Binding Electrostatic Binding to Membrane Brevinin_1Tb->Binding Insertion Hydrophobic Insertion into Bilayer Binding->Insertion Pore_Formation Pore Formation / Membrane Disruption Insertion->Pore_Formation Leakage Leakage of Intracellular Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action of this compound against S. aureus.

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a widely accepted standard for determining the MIC and MBC of antimicrobial agents.

1. Preparation of Bacterial Inoculum:

  • Isolate a single colony of the clinical Staphylococcus aureus strain from an agar plate.

  • Inoculate the colony into a tube containing 3-5 mL of a suitable cation-adjusted Mueller-Hinton Broth (MH-II).

  • Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in fresh MH-II broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Peptide Dilutions:

  • Prepare a stock solution of this compound in a sterile, appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid).

  • Perform serial two-fold dilutions of the this compound stock solution in MH-II broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions, bringing the total volume to 100 µL.

  • Include a positive control well (bacteria and broth, no peptide) and a negative control well (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

5. Determination of MBC:

  • Take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare S. aureus Inoculum (5x10^5 CFU/mL) C Inoculate Microtiter Plate (Peptide + Bacteria) A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Plate from clear wells onto agar E->F G Incubate at 37°C for 18-24h F->G H Determine MBC (Lowest concentration with no bacterial colonies) G->H

Caption: Experimental workflow for MIC and MBC determination.

Conclusion and Future Directions

The available data on brevinin-1 peptides, including analogues and related family members, highlight their potent activity against clinical isolates of Staphylococcus aureus, including MRSA strains. Their membrane-disrupting mechanism of action makes them promising candidates for further investigation in the fight against antibiotic-resistant bacteria.

Future research should focus on generating comprehensive quantitative data for this compound itself against a broad panel of contemporary clinical S. aureus isolates. Direct comparative studies with a range of standard-of-care antibiotics are crucial to accurately position this compound in the therapeutic landscape. Furthermore, a deeper understanding of its interaction with the bacterial membrane and any potential intracellular targets will be vital for optimizing its activity and advancing its development as a novel anti-infective agent.

References

A Comparative Analysis of Brevinin-1Tb and Brevinin-2: Unraveling Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising avenue of research. Among these, the brevinin family, isolated from amphibian skin, has demonstrated potent and broad-spectrum activity. This guide provides a detailed comparative analysis of two prominent members of this family, Brevinin-1Tb and select Brevinin-2 peptides, with a focus on their mechanisms of action, supported by experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic peptides.

Structural Overview: A Tale of Two Families

The brevinin family is broadly categorized into two subfamilies: Brevinin-1 and Brevinin-2. Brevinin-1 peptides are typically shorter, around 24 amino acids in length, while Brevinin-2 peptides are longer, generally consisting of 33-34 amino acids.[1][2] A distinguishing feature of many brevinins is the "Rana box," a C-terminal cyclic heptapeptide loop formed by a disulfide bridge between two cysteine residues, which is often crucial for their biological activity.[1]

Performance Comparison: Antimicrobial Activity vs. Cytotoxicity

A critical aspect of any potential therapeutic is its selectivity for microbial cells over host cells. The following tables summarize the antimicrobial, hemolytic, and cytotoxic activities of Brevinin-1Tb and representative Brevinin-2 peptides.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

Peptide/AnalogueStaphylococcus aureusEscherichia coliReference
Brevinin-1Tb ~2.5-[3]
Brevinin-2R Broad activityBroad activity[2]
Brevinin-2GUb >51232[4]

Note: Direct comparison of MIC values should be approached with caution as they can vary based on the specific bacterial strains and experimental conditions used in different studies.

Table 2: Comparative Hemolytic and Cytotoxic Activity

Peptide/AnalogueHemolytic Activity (HC50 in µM)Cytotoxicity (IC50 in µM)Cell LineReference
Brevinin-1 Family (General) High--[4][5]
Brevinin-1BYa 10 (human erythrocytes)--[6]
Brevinin-2 Family (General) Weaker than Brevinin-1--[4]
Brevinin-2R >200 (low hemolytic activity)Kills various tumor cells at 1-10 µg/mlJurkat, BJAB, MCF-7, etc.[2]
Brevinin-2GUb 2010 (horse erythrocytes)68HaCaT[4]

Mechanisms of Action: A Deeper Dive

The primary mechanism of action for both Brevinin-1 and Brevinin-2 peptides involves the disruption of microbial cell membranes.[7] However, the specific models of this disruption and the potential for intracellular targets appear to differ between the two subfamilies.

Brevinin-1Tb: The Carpet Weaver of Membrane Disruption

Brevinin-1 peptides are believed to primarily act via the "carpet-like" model.[2] In this mechanism, the cationic peptides initially bind to the negatively charged surface of the bacterial membrane. As their concentration on the membrane surface increases, they disrupt the lipid packing in a detergent-like manner, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.

Brevinin-1Tb's "Carpet-like" Mechanism of Action.
Brevinin-2: A Multi-pronged Attack

Brevinin-2 peptides also disrupt microbial membranes, potentially through the "barrel-stave" or "toroidal pore" models, where the peptides insert themselves into the membrane to form transmembrane pores or channels.[2] Beyond membrane disruption, some Brevinin-2 peptides, such as Brevinin-2R, have been shown to possess intracellular mechanisms of action.[2] After crossing the cell membrane, these peptides can trigger apoptotic pathways by targeting mitochondria and lysosomes, leading to a programmed cell death cascade.[2] This dual-action mechanism could be advantageous in overcoming resistance.

Brevinin2_Mechanism cluster_membrane_action Membrane Disruption cluster_intracellular_action Intracellular Action B2 Brevinin-2 MembraneBinding Binds to Membrane B2->MembraneBinding Internalization Internalization B2->Internalization Translocation PoreFormation Pore Formation (Barrel-stave/Toroidal) MembraneBinding->PoreFormation MembraneLysis Cell Lysis PoreFormation->MembraneLysis Mitochondria Mitochondrial Pathway Internalization->Mitochondria Lysosome Lysosomal Pathway Internalization->Lysosome Apoptosis Apoptosis Mitochondria->Apoptosis Lysosome->Apoptosis MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_bacteria prep_peptide Prepare Serial Dilutions of Peptide in 96-well plate start->prep_peptide add_bacteria Add Bacterial Inoculum to each well prep_bacteria->add_bacteria prep_peptide->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic Hemolysis_Workflow start Start prep_rbc Prepare 2% Red Blood Cell Suspension start->prep_rbc prep_samples Prepare Peptide Dilutions, Positive & Negative Controls start->prep_samples mix Mix Peptide/Controls with RBC Suspension prep_rbc->mix prep_samples->mix incubate Incubate at 37°C for 1h mix->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure Measure Absorbance of Supernatant at 540 nm centrifuge->measure calculate Calculate % Hemolysis measure->calculate

References

Validating Synthetic Brevinin 1Tb: A Comparative Guide to Molecular Weight Determination using MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the verification of synthetic peptides. This guide provides a comparative framework for validating the molecular weight of synthetic Brevinin 1Tb using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), a widely used technique for its speed, sensitivity, and accuracy in analyzing biomolecules.

This compound, a 17-amino acid antimicrobial peptide with the sequence Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys, was first identified in the skin secretions of the Russian brown frog, Rana temporaria[1][2]. Its potential as an anti-infective agent necessitates precise characterization of its synthetic counterpart to ensure purity and structural integrity. This guide outlines the theoretical molecular weight of this compound and presents a standard experimental protocol for its validation via MALDI-TOF MS.

Molecular Weight Comparison

The primary method of validating a synthetic peptide is to compare its experimentally determined molecular weight with its theoretical (calculated) molecular weight. The theoretical molecular weight is derived from the peptide's amino acid sequence. Discrepancies between the experimental and theoretical values can indicate impurities, incorrect sequences, or unexpected modifications.

PeptideAmino Acid SequenceTheoretical Monoisotopic Molecular Weight (Da)Experimental Molecular Weight (Da)
This compoundLVPLFLSKLICFITKKC1959.15Data to be obtained via MALDI-TOF MS

Note: The theoretical monoisotopic molecular weight was calculated based on the provided amino acid sequence.

Experimental Protocol: MALDI-TOF MS Analysis of Synthetic this compound

This protocol provides a general procedure for the analysis of synthetic this compound using MALDI-TOF MS. Instrument settings and specific reagent concentrations may require optimization based on the specific mass spectrometer and laboratory conditions.

1. Materials and Reagents:

  • Synthetic this compound (lyophilized powder)

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), and ultrapure water

  • Calibration standards (a mixture of peptides with known molecular weights bracketing the expected mass of this compound)

  • MALDI target plate

2. Sample and Matrix Preparation:

  • Peptide Stock Solution: Dissolve the lyophilized synthetic this compound in a 50:50 (v/v) solution of ACN and ultrapure water containing 0.1% TFA to a final concentration of 1 mg/mL.

  • Matrix Solution: Prepare a saturated solution of CHCA in a 50:50 (v/v) solution of ACN and ultrapure water containing 0.1% TFA. Vortex thoroughly to ensure complete dissolution.

  • Working Peptide Solution: Dilute the peptide stock solution with the matrix solution to a final concentration of approximately 10 pmol/µL. The optimal peptide-to-matrix ratio may require some optimization.

3. MALDI-TOF MS Procedure:

  • Sample Spotting: Spot 1 µL of the working peptide solution onto the MALDI target plate. Allow the spot to air dry completely at room temperature. This process allows for the co-crystallization of the peptide and matrix.

  • Calibration: Calibrate the mass spectrometer using the prepared calibration standards according to the manufacturer's instructions. This step is crucial for accurate mass determination.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Operate the instrument in positive ion linear or reflectron mode. Reflectron mode will provide higher mass accuracy.

    • Set the laser intensity to the minimum level required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.

    • Acquire mass spectra over a mass range that includes the expected molecular weight of this compound (e.g., m/z 1500-2500).

    • Average multiple laser shots (typically 100-200) to improve the signal quality.

4. Data Analysis:

  • Process the acquired spectrum using the instrument's software.

  • Identify the peak corresponding to the singly protonated molecular ion [M+H]⁺ of this compound.

  • Compare the experimentally determined m/z value with the theoretical monoisotopic molecular weight of 1959.15 Da. A close correlation between these values confirms the identity and purity of the synthetic peptide.

Experimental Workflow

The following diagram illustrates the key steps in the validation of synthetic this compound using MALDI-TOF MS.

MALDI_TOF_Workflow cluster_preparation Sample & Matrix Preparation cluster_analysis MALDI-TOF MS Analysis cluster_validation Data Validation Peptide Synthetic this compound Mix Mix Peptide & Matrix Peptide->Mix Dissolve Matrix CHCA Matrix Matrix->Mix Dissolve Solvent ACN/Water/TFA Solvent->Peptide Solvent->Matrix Spot Spot on Target Plate Mix->Spot Dry Air Dry Spot->Dry Analyze MALDI-TOF MS Acquisition Dry->Analyze Spectrum Mass Spectrum Analyze->Spectrum Compare Compare Experimental vs. Theoretical MW Spectrum->Compare Result Validation Result Compare->Result

Caption: Workflow for this compound molecular weight validation.

By following this guide, researchers can confidently assess the quality and identity of their synthetic this compound, a crucial step in advancing its research and development for potential therapeutic applications.

References

Brevinin 1Tb and its Alternatives: A Comparative Analysis of Efficacy Against Salmonella enterica Serovar Typhimurium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial peptide Brevinin 1Tb and alternative compounds against the foodborne pathogen Salmonella enterica Serovar Typhimurium. This analysis is based on available experimental data, focusing on antimicrobial efficacy and mechanisms of action.

Comparative Efficacy of Antimicrobial Agents Against S. Typhimurium

The following table summarizes the in vitro efficacy of various antimicrobial peptides and a phytochemical compound against S. Typhimurium, based on their reported MIC and MBC values. Lower values indicate higher potency.

Antimicrobial AgentTypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Key Findings
This compound Antimicrobial PeptideData not availableData not availableInhibitory effect reported to be on a similar scale to some antibiotics.[1]
A11 Antimicrobial Peptide15.63 µg/mL31.25 µg/mLA novel designed peptide that also shows activity against drug-resistant S. Typhimurium strains.[2]
1018-K6 Antimicrobial Peptide16 µg/mL16 µg/mLEffective against multiple serovars of S. enterica, including S. Typhimurium, and also exhibits antibiofilm activity.[3][4]
Css54 Antimicrobial Peptide6.25 µg/mL< 25 µg/mL (Bactericidal)A peptide isolated from scorpion venom with bactericidal effects against S. Typhimurium.
Pyrogallol Phytochemical128 µg/mL256 µg/mLA polyphenol that demonstrates antimicrobial activity and can inhibit invasion and intracellular survival of S. Typhimurium.[5][6][7]

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the antimicrobial potency of a compound. The data presented for the alternative agents were primarily obtained using the broth microdilution method.

Broth Microdilution Assay for MIC and MBC Determination

This standard method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).

1. Preparation of Bacterial Inoculum:

  • Salmonella enterica Serovar Typhimurium is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C to reach the mid-logarithmic phase of growth.

  • The bacterial suspension is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

2. Serial Dilution of the Antimicrobial Agent:

  • The antimicrobial peptide or compound is serially diluted in a 96-well microtiter plate using the same broth medium to create a range of concentrations.

3. Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agent.

  • The plate includes a positive control (bacteria with no antimicrobial agent) and a negative control (broth only).

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., no turbidity).

5. Determination of MBC:

  • To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an agar plate.

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanisms of Action: A Comparative Overview

Understanding the mechanism by which an antimicrobial agent acts is vital for its development as a therapeutic. Brevinin-family peptides and the discussed alternatives exhibit different modes of action against S. Typhimurium.

Brevinin Family Peptides: A Focus on Membrane Disruption

Brevinin peptides are cationic and amphipathic, properties that are key to their antimicrobial activity.[8] The generally accepted mechanism of action for Brevinin peptides against Gram-negative bacteria like S. Typhimurium involves a multi-step process targeting the bacterial membrane:

  • Electrostatic Attraction: The positively charged peptide is initially attracted to the negatively charged lipopolysaccharide (LPS) on the outer membrane of the bacteria.[9]

  • Membrane Insertion and Pore Formation: Upon accumulation on the bacterial surface, the peptides insert into the lipid bilayer, disrupting its integrity. This can occur through various models, such as the "barrel-stave" or "carpet-like" mechanisms, leading to the formation of pores or channels.[9]

  • Cell Lysis: The formation of these pores leads to the leakage of essential intracellular contents, such as ions and metabolites, ultimately resulting in bacterial cell death.[10]

Diagram: Proposed Mechanism of Action for Brevinin-Family Peptides

G cluster_cytoplasm Cytoplasm Brevinin Cationic Brevinin Peptide OuterMembrane Outer Membrane Lipopolysaccharide (LPS) Brevinin->OuterMembrane:f1 InnerMembrane Inner Membrane Phospholipids OuterMembrane->InnerMembrane 2. Membrane Perturbation Leakage Leakage of Intracellular Contents InnerMembrane->Leakage CellDeath Cell Death Leakage->CellDeath 4. Lysis

Caption: A diagram illustrating the proposed membrane-disrupting mechanism of Brevinin peptides.

Alternative Antimicrobial Mechanisms
  • A11: This peptide also targets the bacterial membrane, causing permeabilization and depolarization.[2] Evidence suggests it may also have intracellular targets, potentially interacting with bacterial DNA.[2]

  • 1018-K6: The mechanism of this peptide is also linked to interactions with the bacterial membrane.[1][11]

  • Pyrogallol: Unlike the peptides, pyrogallol appears to have a more complex mechanism of action. It has been shown to down-regulate the expression of genes in S. Typhimurium that are crucial for quorum sensing, invasion, and the function of efflux pumps, which are involved in antibiotic resistance.[12]

Diagram: Experimental Workflow for MIC/MBC Determination

G A Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) C Add bacterial inoculum to each well A->C B Perform 2-fold serial dilutions of antimicrobial agent in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F G Subculture from clear wells onto agar plates F->G H Incubate agar plates at 37°C for 24 hours G->H I Count colonies H->I J Determine MBC: Lowest concentration with ≥99.9% killing I->J

Caption: A flowchart of the broth microdilution method for MIC and MBC determination.

Conclusion

While this compound shows promise as an antimicrobial agent against Salmonella enterica Serovar Typhimurium, the lack of quantitative efficacy data hinders a direct comparison with other potential treatments. The alternative antimicrobial peptides A11, 1018-K6, and Css54, along with the phytochemical pyrogallol, present viable options with demonstrated in vitro efficacy. These alternatives operate through diverse mechanisms of action, from direct membrane disruption to the inhibition of key bacterial processes. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of these compounds in combating Salmonella infections.

References

Designing Brevinin-1Tb Derivatives: A Comparative Guide to Improving the Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a critical challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs), such as Brevinin-1Tb, are promising candidates due to their broad-spectrum activity and unique membrane-disrupting mechanism, which is less likely to induce resistance compared to traditional antibiotics.[1][2] However, the therapeutic application of many natural AMPs, including Brevinin-1Tb, is often limited by their high cytotoxicity, particularly their hemolytic activity against red blood cells.[3][4] This guide provides a comparative analysis of strategies to design Brevinin-1Tb derivatives with an improved therapeutic index—maximizing antimicrobial efficacy while minimizing toxicity.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety and is a critical parameter in drug development. It is typically calculated as the ratio of the concentration of a peptide that is toxic to host cells (e.g., 50% hemolytic concentration, HC50) to the concentration that is effective against a target pathogen (e.g., minimum inhibitory concentration, MIC).

TI = HC50 / MIC

A higher TI value indicates a safer and more promising therapeutic candidate. The primary goal in designing Brevinin-1Tb derivatives is to increase this ratio by either decreasing the MIC, increasing the HC50, or ideally, both.

Design Strategies for Improved Therapeutic Index

The design of Brevinin-1 analogs with an enhanced therapeutic index revolves around modulating key physicochemical properties: net charge, hydrophobicity, and amphipathicity.[4][5]

Amino Acid Substitution

Strategic substitution of amino acids is a common and effective approach.

  • Cationic Residue Substitution: Increasing the net positive charge of the peptide by substituting neutral or hydrophobic residues with cationic amino acids like Lysine (Lys) or Arginine (Arg) can enhance its initial electrostatic interaction with the negatively charged bacterial membrane, thereby improving antimicrobial activity.[5][6][7] However, excessive charge can also lead to increased hemolytic activity.[5]

  • D-Amino Acid Substitution: Incorporating D-amino acids can increase the peptide's resistance to proteolytic degradation, enhancing its stability.[3][8] Furthermore, strategic placement of D-amino acids can modulate the peptide's structure and its interaction with membranes, sometimes leading to reduced hemolytic activity without compromising antimicrobial potency.[3]

  • Hydrophobicity Modulation: The hydrophobicity of the peptide is crucial for its insertion into and disruption of the bacterial membrane.[4][5] However, high hydrophobicity is often correlated with increased cytotoxicity.[5] Therefore, fine-tuning hydrophobicity by substituting specific hydrophobic residues is a key strategy to improve cell selectivity.

Truncation and "Rana Box" Modification

The "Rana box," a C-terminal cyclic domain stabilized by a disulfide bridge, is a characteristic feature of many Brevinin peptides.[4][9]

  • N-terminal Truncation: Deletion of amino acids from the N-terminus has been shown to dramatically reduce hemolytic activity while only moderately affecting antimicrobial activity in some Brevinin analogs.[10]

  • "Rana Box" Modification: The integrity and position of the Rana box are crucial for the activity of many Brevinin peptides.[9] Analogs lacking the Rana box or with a repositioned box often exhibit altered antimicrobial and hemolytic profiles.[9]

Comparative Performance of Brevinin-1 Derivatives

The following tables summarize the quantitative data from various studies on Brevinin-1 derivatives, comparing their antimicrobial activity (MIC) and hemolytic activity (HC50) to the parent peptides.

Table 1: Performance of Brevinin-1LTe and its Derivatives [3]

PeptideSequenceMIC (μM) vs. S. aureusHC50 (μM)Therapeutic Index (HC50/MIC)
Brevinin-1LTeFLPILAGLAANFLPKIFCKITRKC26.43.2
5RFLPILR GLAANFLPKIFCKITRKC1>128>128
D-KFLPILAGLAANFLPKIFCKITRKC (with D-Lys)468.717.2
D-L(D-L)PILA (D-L)AAN (D-L) PKIFCKITRKC28.34.15

Table 2: Performance of Brevinin-1OS and its N-terminal Derivatives [11]

PeptideSequenceMIC (μM) vs. S. aureusHC50 (μM)Therapeutic Index (HC50/MIC)
Brevinin-1OSGFFDSLGKFAKGVAKTVAKQVCKVTKKC4256.25
OSdKFAKGVAKTVAKQVCKVTKKC8>200>25
OSeKGVAKTVAKQVCKVTKKC16>200>12.5
OSfKTVAKQVCKVTKKC16>200>12.5

Table 3: Performance of Brevinin-1GHa and its Analogs [9]

PeptideSequenceMIC (μM) vs. S. aureusHC50 (μM)Therapeutic Index (HC50/MIC)
Brevinin-1GHaGLLDFLKGFAKGVFKVAKKVCKISKKC4~16~4
Brevinin-1GHbGLLDFLKGFAKGVFKVAKKV512>512>1
Brevinin-1GHcGLLDFLKGFA(CKISKKC)KVAKKV64~128~2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4]

    • Resin Swelling: The resin is swollen in a suitable solvent like dimethylformamide (DMF).[4]

    • Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine in DMF.[4]

    • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected amino group on the resin-bound peptide chain.

    • Washing: The resin is washed thoroughly between each deprotection and coupling step.

    • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Peptide Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Peptide Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

Antimicrobial Activity Assay (Broth Microdilution)
  • Bacterial Culture: A single colony of the target bacterium is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase.

  • Peptide Dilution: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is diluted and added to each well of the microtiter plate to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Hemolytic Activity Assay
  • Erythrocyte Preparation: Fresh red blood cells (e.g., from horse or human) are washed several times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS.[3]

  • Peptide Incubation: The washed erythrocytes are incubated with various concentrations of the peptide at 37°C for a defined period (e.g., 1-2 hours).[3]

  • Controls: A negative control (erythrocytes in PBS) and a positive control (erythrocytes in a solution that causes 100% hemolysis, such as 0.1% Triton X-100) are included.[3]

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact erythrocytes.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured by spectrophotometry at a wavelength of 570 nm.[3]

  • HC50 Calculation: The hemolytic activity is expressed as the percentage of hemolysis relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.

Visualizing Design and Experimental Workflows

Design_Strategy cluster_Peptide Brevinin-1Tb cluster_Modification Modification Strategies cluster_Outcome Desired Outcome Parent Peptide Parent Peptide AA_Sub Amino Acid Substitution Parent Peptide->AA_Sub Truncation Truncation Parent Peptide->Truncation Rana_Box_Mod Rana Box Modification Parent Peptide->Rana_Box_Mod Improved_TI Improved Therapeutic Index AA_Sub->Improved_TI Truncation->Improved_TI Rana_Box_Mod->Improved_TI Experimental_Workflow Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial_Assay Hemolytic_Assay Hemolytic Assay (HC50 Determination) Characterization->Hemolytic_Assay TI_Calculation Therapeutic Index Calculation Antimicrobial_Assay->TI_Calculation Hemolytic_Assay->TI_Calculation Membrane_Disruption cluster_Peptide Brevinin-1 Derivative cluster_Bacteria Bacterial Cell AMP AMP Membrane Bacterial Membrane (Negatively Charged) AMP->Membrane Electrostatic Attraction Pore Pore Formation/ Membrane Disruption Membrane->Pore Insertion & Aggregation Lysis Cell Lysis Pore->Lysis Leakage of Contents

References

Safety Operating Guide

Proper Disposal of Brevinin 1Tb: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of the synthetic antimicrobial peptide, Brevinin 1Tb. As a potent, biologically active molecule intended for research use only, meticulous adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar synthetic peptides.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound in any form:

  • Chemical-resistant gloves (nitrile is a suitable option)

  • Safety glasses or goggles

  • A fully buttoned laboratory coat

Engineering Controls:

  • When handling lyophilized powder, which can be easily aerosolized, all work should be conducted within a certified chemical fume hood or a biological safety cabinet.

  • Ensure a well-ventilated laboratory environment for all other manipulations.

In Case of a Spill:

  • Alert all personnel in the immediate vicinity.

  • For liquid spills, cover with an inert absorbent material such as vermiculite or sand.

  • For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Carefully collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area thoroughly with a 10% bleach solution, followed by a 70% ethanol solution.

Waste Segregation and Disposal Procedures

Proper segregation of waste at the point of generation is paramount. All waste contaminated with this compound should be considered hazardous chemical waste.

Solid Waste Disposal

This category includes:

  • Unused or expired lyophilized this compound powder

  • Contaminated consumables: pipette tips, microfuge tubes, weigh boats, gloves, and absorbent paper.

  • Empty vials that once contained the peptide.

Procedure:

  • Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are recommended.

  • The container must be kept closed except when adding waste.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Incineration is the preferred method of final disposal.

Liquid Waste Disposal

This category includes:

  • Unused or expired this compound solutions.

  • Contaminated buffers and cell culture media.

  • Waste from High-Performance Liquid Chromatography (HPLC) containing this compound.

Procedure:

Step 1: Chemical Inactivation Due to its biological activity, all liquid waste containing this compound must be chemically inactivated before disposal.

Inactivation MethodReagentFinal ConcentrationMinimum Contact Time
Oxidative Inactivation Sodium Hypochlorite (Bleach)10% solution30 minutes
Acid Hydrolysis Hydrochloric Acid (HCl)1 M24 hours
Base Hydrolysis Sodium Hydroxide (NaOH)1 M24 hours

Experimental Protocol for Chemical Inactivation (Example using Bleach):

  • Working in a chemical fume hood, slowly add the liquid peptide waste to a suitable container.

  • Carefully add a sufficient volume of household bleach to achieve a final concentration of at least 10% bleach.

  • Gently mix the solution and allow it to stand for a minimum of 30 minutes.

Step 2: Neutralization (for Acid/Base Hydrolysis) If using acid or base hydrolysis for inactivation, the waste must be neutralized to a pH between 6.0 and 8.0.

  • For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide while monitoring the pH.

  • For basic solutions, slowly add a weak acid, such as citric acid, while monitoring the pH.

Step 3: Collection of Liquid Hazardous Waste

  • After inactivation (and neutralization, if applicable), collect the liquid waste in a clearly labeled, leak-proof, and chemically resistant hazardous waste container.

  • Crucially, if the waste contains Trifluoroacetic Acid (TFA) or organic solvents (e.g., from HPLC), it must be collected in a separate, compatible hazardous waste container. Do not mix chlorinated and non-chlorinated solvents.

  • Arrange for disposal through your institution's EHS department. Under no circumstances should this waste be poured down the drain.

Sharps Waste Disposal

This category includes any items that can puncture the skin and are contaminated with this compound, such as needles, syringes, and broken glass.

Procedure:

  • Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.

  • The container should be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."

  • Once the container is three-quarters full, seal it and arrange for disposal through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration.

Decontamination of Laboratory Equipment

All non-disposable labware and equipment that has come into contact with this compound must be thoroughly decontaminated.

Decontamination MethodReagentConcentrationMinimum Contact Time
Enzymatic Cleaning Enzymatic Detergent1% (m/v) solution60 minutes
Chemical Decontamination Sodium Hypochlorite (Bleach)1% solution30 minutes

Experimental Protocol for Decontamination:

  • Soak the contaminated labware in either a 1% enzymatic detergent solution or a 1% sodium hypochlorite solution for the recommended contact time.

  • After soaking, thoroughly wash the labware with a standard laboratory detergent.

  • Rinse extensively with purified water.

  • For critical applications, a cleaning verification may be necessary to ensure no residual peptide remains.

Disposal Workflow for this compound

G This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_treatment Treatment & Segregation cluster_disposal Final Disposal Waste This compound Waste Solid Solid Waste (Powder, Consumables) Waste->Solid Liquid Liquid Waste (Solutions, Buffers) Waste->Liquid Sharps Sharps Waste (Needles, Glass) Waste->Sharps SolidWasteContainer Labeled Solid Hazardous Waste Container Solid->SolidWasteContainer Inactivation Chemical Inactivation (e.g., 10% Bleach) Liquid->Inactivation SharpsContainer Labeled Sharps Container Sharps->SharpsContainer Neutralization Neutralization (if needed) pH 6.0-8.0 Inactivation->Neutralization If using acid/base SegregateTFA Segregate TFA/ Organic Solvent Waste Inactivation->SegregateTFA If using bleach Neutralization->SegregateTFA LiquidWasteContainer Labeled Liquid Hazardous Waste Container SegregateTFA->LiquidWasteContainer EHS Institutional EHS/ Certified Waste Contractor SolidWasteContainer->EHS LiquidWasteContainer->EHS SharpsContainer->EHS

Caption: Decision workflow for the segregation and disposal of this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling Brevinin 1Tb

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the antimicrobial peptide Brevinin 1Tb, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these protocols is critical due to the peptide's biological activity and the potential hazards associated with handling lyophilized powders and chemical residues from synthesis, such as Trifluoroacetic acid (TFA).

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive risk assessment should always precede the handling of any chemical.[1] For this compound, the following PPE is mandatory to minimize exposure risks.[2]

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves.Protects against skin contact with the peptide and any residual chemicals like TFA.[2] Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or safety goggles.Prevents accidental splashes of reconstituted peptide solution from contacting the eyes.[1][2]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from spills and contamination.[2]
Respiratory Protection Use of a fume hood or biosafety cabinet.Essential when handling the lyophilized powder to prevent inhalation of aerosolized particles.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a standardized operational procedure is crucial for both safety and experimental consistency.[3]

1. Preparation and Area Decontamination:

  • Designate a specific, clean, and organized area for handling this compound.[2]

  • Ensure a chemical spill kit and eyewash station are readily accessible.[2]

  • Before starting, decontaminate the work surface with an appropriate disinfectant.

2. Reconstitution of Lyophilized Peptide:

  • This compound is typically supplied as a lyophilized powder and should be stored at or below -20°C.[4][5]

  • All handling of the powder must be performed within a fume hood or biosafety cabinet to avoid inhalation.[2]

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Carefully uncap the vial and reconstitute the peptide using a suitable sterile solvent as per your experimental protocol. The presence of TFA salts generally enhances the solubility of peptides in aqueous solutions.[4][5]

  • Use fresh, sterile equipment for each step to prevent cross-contamination.[2]

3. Experimental Use:

  • Once in solution, handle the peptide with the same level of precaution.

  • Clearly label all tubes and containers with the peptide name, concentration, date, and your initials.[3]

  • Avoid generating aerosols or splashes.

4. Storage of Stock Solutions:

  • Store reconstituted peptide solutions at or below -20°C, unless otherwise specified, to maintain stability.[4][5]

  • Refer to the supplier's manual for detailed storage guidelines.[4][5]

Emergency Procedures: Be Prepared for the Unexpected

Accidents can happen, and a clear emergency plan is vital.[2]

IncidentImmediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes.[2]
Eye Contact Flush eyes with copious amounts of water at an eyewash station for at least 15 minutes and seek immediate medical attention.[2]
Inhalation Move the individual to fresh air immediately and seek medical attention.[2]
Spill Use a chemical spill kit to contain and clean up the spill, wearing appropriate PPE. Dispose of the contaminated materials as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and potential health risks.[2][6]

1. Waste Segregation:

  • All materials that have come into contact with this compound, including vials, pipette tips, gloves, and other contaminated PPE, must be collected in a designated, clearly labeled hazardous waste container.[2]

  • Stock solutions of the peptide are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[6]

2. Institutional Protocols:

  • Never dispose of peptides or contaminated materials in the regular trash or down the drain.[2]

  • Follow your institution's specific guidelines for the disposal of chemical and biohazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures and to schedule waste pickup.[2]

Brevinin_1Tb_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Reconstitution cluster_post 3. Post-Procedure cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare & Decontaminate Work Area in Fume Hood prep_ppe->prep_area Ready reconstitute Reconstitute Lyophilized This compound Powder prep_area->reconstitute Proceed experiment Perform Experiment with Peptide Solution reconstitute->experiment Use in Experiment storage Store Stock Solution at <= -20°C experiment->storage Store Remaining decontaminate Decontaminate Work Area & Equipment experiment->decontaminate After Use waste Segregate Contaminated Waste (PPE, Vials, Tips) decontaminate->waste Collect Waste dispose Dispose as Hazardous Waste (Follow Institutional Protocol) waste->dispose Final Step

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.